molecular formula C41H66N7O17P3S B15549340 (2E,8Z,11Z,14Z)-icosatetraenoyl-CoA

(2E,8Z,11Z,14Z)-icosatetraenoyl-CoA

Cat. No.: B15549340
M. Wt: 1054.0 g/mol
InChI Key: WQDZFNIBNFNRLF-XBLGNFGOSA-N
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Description

(2E,8Z,11Z,14Z)-icosatetraenoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (2E,8Z,11Z,14Z)-icosatetraenoic acid. It is an unsaturated fatty acyl-CoA and a long-chain fatty acyl-CoA. It is a conjugate acid of a this compound(4-).

Properties

Molecular Formula

C41H66N7O17P3S

Molecular Weight

1054.0 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,8Z,11Z,14Z)-icosa-2,8,11,14-tetraenethioate

InChI

InChI=1S/C41H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h8-9,11-12,14-15,20-21,28-30,34-36,40,51-52H,4-7,10,13,16-19,22-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b9-8-,12-11-,15-14-,21-20+/t30-,34-,35-,36+,40-/m1/s1

InChI Key

WQDZFNIBNFNRLF-XBLGNFGOSA-N

Origin of Product

United States

Foundational & Exploratory

The Biological Role of (2E,8Z,11Z,14Z)-Icosatetraenoyl-CoA: An Intermediate in Polyunsaturated Fatty Acid Elongation

Author: BenchChem Technical Support Team. Date: December 2025

(2E,8Z,11Z,14Z)-Icosatetraenoyl-CoA is a key, short-lived intermediate in the microsomal fatty acid elongation pathway, a fundamental process for the synthesis of very-long-chain fatty acids (VLCFAs). Specifically, it is the activated form of (2E,8Z,11Z,14Z)-eicosatetraenoic acid and serves as the substrate for the final reductive step in the elongation cycle that produces C20 polyunsaturated fatty acids. Its transient nature underscores its role as a metabolic intermediary rather than a signaling molecule.

This technical guide provides an in-depth analysis of the biological role of this compound, detailing its position in metabolic pathways, the enzymes that act upon it, and relevant experimental methodologies for its study.

Core Biological Role: An Intermediate in Fatty Acid Elongation

The primary biological function of this compound is as an intermediate in the endoplasmic reticulum-bound fatty acid elongation system. This system extends the carbon chain of fatty acids by two-carbon units in a four-step cycle. This compound is the product of the third step and the substrate for the fourth and final step of this cycle.

The most prominent pathway involving this intermediate is the elongation of γ-linolenic acid (18:3, n-6) to dihomo-γ-linolenic acid (20:3, n-6), a precursor to anti-inflammatory eicosanoids and arachidonic acid (20:4, n-6).

The four steps of the fatty acid elongation cycle are:

  • Condensation: An acyl-CoA primer (e.g., γ-linolenoyl-CoA) is condensed with malonyl-CoA by a 3-ketoacyl-CoA synthase (ELOVL).

  • Reduction: The resulting 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR), using NADPH as a cofactor.

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to form a trans-2-enoyl-CoA intermediate, which in the case of the elongation of an 18:4 precursor would be this compound.

  • Reduction: The trans-2-enoyl-CoA is reduced by a trans-2-enoyl-CoA reductase (TECR), also using NADPH, to yield the elongated acyl-CoA.

Therefore, this compound is the direct substrate for TECR in the synthesis of certain C20 polyunsaturated fatty acids.

Enzymatic Interactions and Regulation

The metabolism of this compound is governed by the enzymes of the fatty acid elongation complex.

  • trans-2-Enoyl-CoA Reductase (TECR): This is the primary enzyme that acts on this compound. TECR catalyzes the NADPH-dependent reduction of the 2-trans double bond, yielding a saturated bond at that position and completing the elongation cycle[1]. The activity of TECR is crucial for the production of VLCFAs and is involved in various physiological processes, including sphingolipid metabolism[1].

The overall fatty acid elongation pathway is regulated by substrate availability (acyl-CoAs and malonyl-CoA) and the expression levels of the elongase (ELOVL) enzymes, which catalyze the rate-limiting condensation step[2].

Quantitative Data

EnzymeSubstrateKm (µM)Organism/SystemReference
trans-2-Enoyl-CoA ReductaseCrotonyl-CoA68Euglena gracilis[3]
trans-2-Enoyl-CoA Reductasetrans-2-Hexenoyl-CoA91Euglena gracilis[3]
trans-2-Enoyl-CoA ReductaseNADH109Euglena gracilis[3]
trans-2-Enoyl-CoA ReductaseNADPH119Euglena gracilis[3]

Cellular concentrations of individual acyl-CoA species are dynamic and depend on metabolic state. While total long-chain acyl-CoA concentrations are in the low nanomolar range for the free, unbound form, the specific concentration of this compound has not been reported, likely due to its transient nature[4].

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of 2-trans polyenoic fatty acids can be adapted for (2E,8Z,11Z,14Z)-icosatetraenoic acid[5]. The fatty acid can then be converted to its CoA ester using acyl-CoA synthetase.

Protocol Outline:

  • Synthesis of the Fatty Acid:

    • Start with a suitable C19 polyunsaturated aldehyde precursor.

    • Perform a Doebner condensation with malonic acid to introduce the carboxylic acid and the 2-trans double bond.

    • Purify the resulting (2E,8Z,11Z,14Z)-icosatetraenoic acid by chromatography.

  • Conversion to Acyl-CoA:

    • Utilize an enzymatic method with acyl-CoA synthetase, ATP, and coenzyme A.

    • Alternatively, a chemical synthesis approach can be employed, though it is generally less specific.

    • Purify the final this compound product using solid-phase extraction or HPLC.

In Vitro Fatty Acid Elongation Assay

An in vitro reconstituted fatty acid elongation assay can be used to study the formation and consumption of this compound[6][7].

Protocol Outline:

  • Prepare Microsomal Fractions: Isolate microsomes from a relevant cell or tissue source (e.g., liver) as they contain the fatty acid elongation machinery.

  • Assay Mixture: Combine microsomal protein with a suitable acyl-CoA primer (e.g., γ-linolenoyl-CoA), radiolabeled [14C]malonyl-CoA, and NADPH in a buffered solution.

  • Incubation: Incubate the reaction mixture at 37°C to allow for fatty acid elongation.

  • Extraction and Analysis: Stop the reaction and extract the acyl-CoAs. Analyze the products by techniques such as thin-layer chromatography (TLC) or LC-MS/MS to detect the formation of this compound and the final elongated product.

Quantitative Analysis by LC-MS/MS

The concentration of this compound in biological samples can be determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[8][9].

Protocol Outline:

  • Sample Preparation: Extract acyl-CoAs from cell or tissue lysates using a suitable solvent system (e.g., acetonitrile/isopropanol) and purify by solid-phase extraction.

  • LC Separation: Separate the acyl-CoA species using reversed-phase or hydrophilic interaction liquid chromatography.

  • MS/MS Detection: Utilize a mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of this compound.

Visualizations

Signaling and Metabolic Pathways

Fatty_Acid_Elongation Acyl_CoA_n Acyl-CoA (n) Ketoacyl_CoA 3-Ketoacyl-CoA (n+2) Acyl_CoA_n->Ketoacyl_CoA ELOVL Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA ELOVL inv1 Ketoacyl_CoA->inv1 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (n+2) inv2 Hydroxyacyl_CoA->inv2 Enoyl_CoA (2E)-Enoyl-CoA (n+2) (e.g., this compound) inv3 Enoyl_CoA->inv3 Acyl_CoA_n2 Acyl-CoA (n+2) inv1->Hydroxyacyl_CoA KAR NADPH -> NADP+ inv2->Enoyl_CoA HACD - H2O inv3->Acyl_CoA_n2 TECR NADPH -> NADP+ LC_MS_Workflow Sample Cell/Tissue Homogenate Extraction Acyl-CoA Extraction (Acetonitrile/Isopropanol) Sample->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification LC Liquid Chromatography (LC) Separation Purification->LC MS Tandem Mass Spectrometry (MS/MS) (MRM Mode) LC->MS Data Quantification of This compound MS->Data

References

Endogenous Synthesis of (2E,8Z,11Z,14Z)-Icosatetraenoyl-CoA and Related Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the endogenous synthesis of trans-isomers of arachidonoyl-CoA, with a focus on (2E,8Z,11Z,14Z)-icosatetraenoyl-CoA. Contrary to classical enzymatic pathways, the formation of the trans-arachidonic acid precursors is primarily a non-enzymatic process driven by nitro-oxidative stress. This document details the underlying chemical mechanisms, cellular pathways leading to the generation of reactive nitrogen species, quantitative data from biological samples, and detailed experimental protocols for analysis.

Core Synthesis Pathway: From Arachidonic Acid to its Trans-CoA Ester

The endogenous synthesis of this compound and its related isomers is a two-stage process. The first and defining stage is the non-enzymatic, free radical-catalyzed isomerization of arachidonic acid. The second stage involves the enzymatic activation of the newly formed trans-fatty acid to its coenzyme A (CoA) ester.

Stage 1: Free Radical-Mediated Cis-Trans Isomerization

The key initiating species in this pathway is the nitrogen dioxide radical (•NO₂). This radical attacks the cis double bonds of arachidonic acid ((5Z,8Z,11Z,14Z)-eicosatetraenoic acid), which can be present as a free fatty acid or esterified within membrane phospholipids.[1][2][3] The reaction proceeds via the reversible addition of •NO₂ to a double bond, forming a nitroarachidonyl radical intermediate.[2][4] Rotation around the carbon-carbon single bond, followed by the elimination of •NO₂, can result in the formation of a more stable trans double bond.[1] This process can yield a mixture of mono-trans isomers, including 5-trans, 8-trans, 11-trans, and 14-trans-eicosatetraenoic acids.[1][4][5] The formation of these trans fatty acids is considered a hallmark of nitro-oxidative stress.[1][3]

Stage 2: Acyl-CoA Synthetase-Mediated Activation

Once a trans-arachidonic acid isomer, such as (5E,8Z,11Z,14Z)-eicosatetraenoic acid, is formed and released from phospholipids, it is activated for metabolic processes by conversion to its CoA thioester. This activation is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSL), also called long-chain fatty acyl-CoA ligases.[6][7] This is an ATP-dependent, two-step reaction. Certain ACSL isoforms, particularly ACSL4, show a preference for arachidonic acid and its related polyunsaturated fatty acids.[2][7]

It is important to note that the user-specified (2E,8Z,11Z,14Z) isomer is not the most commonly reported product of this free-radical isomerization. The formation of 5-trans, 8-trans, 11-trans, and 14-trans isomers is more frequently documented.[1] The 2E configuration is characteristic of intermediates in the beta-oxidation of fatty acids. It is plausible that a 5-trans isomer could be metabolized via partial degradation to yield a 2-trans intermediate, but the primary "synthesis" event is the initial isomerization.

Signaling Pathways and Regulation

The synthesis of trans-arachidonoyl-CoA is intrinsically linked to cellular signaling pathways that generate reactive nitrogen species (RNS), the drivers of the initial isomerization.

Generation of Nitrogen Dioxide Radical (•NO₂)

The •NO₂ radical is primarily formed from the interaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻).[8]

  • Nitric Oxide (•NO) Production: Synthesized from L-arginine by nitric oxide synthases (NOS). Three main isoforms exist: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Inflammatory stimuli, such as cytokines and endotoxins, strongly upregulate iNOS, leading to high-level •NO production.[9]

  • Superoxide (O₂•⁻) Production: Generated by various cellular sources, including mitochondrial electron transport chain and NADPH oxidases (NOX).[10]

  • Peroxynitrite (ONOO⁻) Formation: •NO and O₂•⁻ react rapidly to form peroxynitrite, a potent oxidizing and nitrating agent.[8][10]

  • •NO₂ Formation: Peroxynitrite can react with carbon dioxide (CO₂) to form nitrosoperoxycarbonate (ONOOCO₂⁻), which then decomposes to yield the nitrogen dioxide radical (•NO₂) and a carbonate radical (•CO₃⁻).[9]

The overall process is tightly regulated by the expression and activity of NOS and NOX enzymes, which are themselves controlled by complex signaling networks including MAPK and NF-κB pathways, often triggered by inflammatory conditions.[8]

G cluster_stimuli Cellular Stimuli cluster_enzymes Enzyme Activation cluster_radicals Radical Generation cluster_synthesis Synthesis Pathway Inflammatory Cytokines Inflammatory Cytokines iNOS Inducible Nitric Oxide Synthase (iNOS) Inflammatory Cytokines->iNOS Upregulates Hypoxia Hypoxia Hypoxia->iNOS NO Nitric Oxide (•NO) iNOS->NO Produces NOX NADPH Oxidase (NOX) O2 Superoxide (O₂•⁻) NOX->O2 Produces ONOO Peroxynitrite (ONOO⁻) NO->ONOO O2->ONOO NO2 Nitrogen Dioxide (•NO₂) ONOO->NO2 via ONOOCO₂⁻ TAA Trans-Arachidonic Acid Isomers NO2->TAA Isomerizes AA Arachidonic Acid (all-cis) AA->TAA TAA_CoA Trans-Arachidonoyl-CoA (e.g., 2E,8Z,11Z,14Z-) TAA->TAA_CoA Activates ACSL Acyl-CoA Synthetase (e.g., ACSL4) ACSL->TAA_CoA

Figure 1. Signaling pathway for trans-arachidonoyl-CoA synthesis.

Quantitative Data

The endogenous formation of trans-arachidonic acids has been quantified in human biological fluids. These levels can serve as biomarkers for nitro-oxidative stress.

AnalyteMatrixConcentration (Mean ± SD or Median)Method
Total Trans-Arachidonic Acids (TAA)Human Plasma20.2 ng/mLGC/MS
5E-AA + 11E-AAHuman Plasma12.48 ± 1.28 ng/mLGC/MS
8E-AAHuman Plasma2.75 ± 0.39 ng/mLGC/MS
14E-AAHuman Plasma4.99 ± 0.74 ng/mLGC/MS
Total Trans-Fatty Acids (TFA)Human Plasma17.7 µM (Median)GC-MS
Total Trans-Fatty Acids (TFA)Human Serum19.6 µM (Median)GC-MS
Total Trans-Fatty Acids (TFA)Red Blood Cells21.5 µM (Median)GC-MS

Table 1: Quantitative analysis of trans-arachidonic acid isomers in human samples. Data compiled from references[1][11].

Limited data exists for the specific enzyme kinetics of acyl-CoA synthetases with trans-isomers of arachidonic acid. However, kinetics for arachidonic acid itself provide a baseline.

EnzymeSubstrateKm (µM)Vmax (nmol/mg per min)Source Organism/Cell
Arachidonoyl-CoA SynthetaseArachidonic Acid15 ± 313 ± 2Murine T lymphocytes
Palmitoyl-CoA SynthetasePalmitic Acid13 ± 17 ± 1Murine T lymphocytes

Table 2: Kinetic parameters of a selective arachidonoyl-CoA synthetase. Data from reference[2].

Experimental Protocols

The analysis of trans-arachidonic acid isomers requires sensitive and specific analytical techniques due to their low abundance and the presence of numerous other fatty acid isomers.

Protocol: Quantification of Trans-Arachidonic Acids in Plasma by GC/MS

This protocol is adapted from the methodology described for the isotopic dilution gas chromatography/mass spectrometry (GC/MS) analysis of trans-arachidonic acids (TAA).[1]

1. Sample Preparation and Lipid Extraction: a. Spike plasma sample (e.g., 1 mL) with a known amount of deuterium-labeled internal standard (e.g., d₈-arachidonic acid). b. Perform a Bligh-Dyer lipid extraction using a chloroform:methanol:water solvent system to isolate total lipids. c. Evaporate the organic phase to dryness under a stream of nitrogen.

2. Saponification and Derivatization: a. Saponify the lipid extract with methanolic NaOH to release esterified fatty acids. b. Acidify the sample and extract the free fatty acids into an organic solvent like hexane. c. Evaporate the solvent. d. Derivatize the fatty acids to form pentafluorobenzyl (PFB) esters by reacting with PFB bromide in the presence of a catalyst. This enhances sensitivity for negative chemical ionization MS.

3. Purification: a. Purify the TAA-PFB ester fraction using high-performance liquid chromatography (HPLC) on a silica (B1680970) column to separate them from other fatty acid esters.

4. GC/MS Analysis: a. Analyze the purified fraction by GC/MS. b. GC Column: Use a long, polar capillary column (e.g., 100-200 m SP-2560 or CP-Sil 88) to achieve separation of the different positional and geometric isomers.[11] c. Ionization Mode: Use negative chemical ionization (NCI) for high sensitivity. d. Data Acquisition: Use selected ion monitoring (SIM) to monitor the characteristic ions for the analyte and the internal standard. e. Quantification: Calculate the concentration of each TAA isomer based on the ratio of its peak area to that of the internal standard, using a standard curve.

G start Plasma Sample + Internal Standard extraction Lipid Extraction (Bligh-Dyer) start->extraction saponification Saponification extraction->saponification derivatization Derivatization (PFB Esters) saponification->derivatization hplc HPLC Purification derivatization->hplc gcms GC/MS Analysis (NCI-SIM) hplc->gcms quant Quantification gcms->quant

Figure 2. Workflow for TAA quantification in plasma.

Protocol: In Vitro Induction of Arachidonic Acid Isomerization

This protocol outlines a cell-free method to induce cis-trans isomerization using a free radical generator, adapted from studies using thiyl radicals, which also catalyze isomerization.[12]

1. Preparation of Liposomes: a. Prepare large unilamellar vesicles (LUVs) containing a defined phospholipid, such as 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (B58019) (SAPC), using the extrusion method.

2. Induction of Isomerization: a. Add a free radical initiator to the liposome (B1194612) suspension. For example, a sulfhydryl donor like β-mercaptoethanol can be used in combination with UVA illumination to generate thiyl radicals.[13] Alternatively, a source of •NO₂ radicals, such as a peroxynitrite donor in the presence of CO₂, could be employed. b. Irradiate the sample with UVA light for a defined period to initiate radical formation.

3. Analysis: a. Extract lipids from the liposome suspension as described in Protocol 4.1. b. Saponify and derivatize the fatty acids to fatty acid methyl esters (FAMEs). c. Analyze the FAMEs by gas chromatography (GC) to separate and quantify the formation of trans-arachidonic acid isomers relative to the original all-cis arachidonic acid.

Conclusion

The endogenous synthesis of this compound and related trans-isomers is not a conventional, enzyme-catalyzed pathway but rather a consequence of cellular nitro-oxidative stress. The process is initiated by the free radical-mediated isomerization of arachidonic acid, driven by reactive nitrogen species like the nitrogen dioxide radical. The resulting trans-fatty acids are subsequently activated by acyl-CoA synthetases. Understanding this pathway is critical for researchers in inflammation, cardiovascular disease, and oncology, as the products serve as novel biomarkers and potential bioactive lipids. The analytical methods detailed herein provide a framework for the accurate quantification of these molecules, enabling further investigation into their physiological and pathological roles.

References

The Enigmatic Role of (2E,8Z,11Z,14Z)-Icosatetraenoyl-CoA in Lipid Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current understanding of (2E,8Z,11Z,14Z)-icosatetraenoyl-CoA, a specific trans-isomer of the arachidonic acid-CoA ester, and its putative function in lipid signaling. While direct research on this molecule is limited, this document provides an in-depth exploration of its potential roles by examining the well-established pathways of related lipid signaling molecules, particularly the endocannabinoid anandamide (B1667382). By drawing parallels with the biosynthesis, metabolism, and signaling of other eicosatetraenoic acid isomers, we offer a framework for future investigation into this enigmatic compound. This guide includes hypothesized signaling pathways, detailed experimental protocols for analysis, and a summary of the known biological activities of structurally related molecules to equip researchers with the necessary tools and knowledge to explore this untapped area of lipid biology.

Introduction: The Significance of Eicosatetraenoic Acid Isomers in Cellular Signaling

Eicosatetraenoic acids (ETAs) are a family of 20-carbon polyunsaturated fatty acids that serve as crucial precursors to a diverse array of signaling molecules known as eicosanoids.[1][2] The most extensively studied ETA isomer is arachidonic acid (all-cis-5,8,11,14-eicosatetraenoic acid), the progenitor of prostaglandins, leukotrienes, and the endocannabinoid N-arachidonoylethanolamine (anandamide).[1][3] The specific stereochemistry of the double bonds in ETAs is critical in determining their metabolic fate and the biological activity of their derivatives.

This guide focuses on a lesser-known isomer, (2E,8Z,11Z,14Z)-icosatetraenoic acid, and its activated coenzyme A (CoA) ester. The presence of a trans double bond at the second carbon position suggests that this molecule may have unique biochemical properties and signaling functions distinct from its all-cis counterparts. While direct evidence for the in vivo function of this compound is currently scarce, its structural similarity to arachidonoyl-CoA positions it as a potential substrate for the enzymatic machinery of endocannabinoid biosynthesis, potentially leading to the formation of a novel "2-trans-anandamide."

Hypothesized Biosynthesis and Metabolism of this compound and its Derivatives

The metabolic pathways of anandamide are well-characterized and provide a plausible framework for the potential synthesis and degradation of signaling molecules derived from (2E,8Z,11Z,14Z)-icosatetraenoic acid.

Putative Biosynthesis of a "2-trans-Anandamide"

Anandamide is primarily synthesized from N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE), which is formed by the transfer of arachidonic acid from a phospholipid to phosphatidylethanolamine (PE) by an N-acyltransferase (NAT).[3][4][5] Subsequently, NAPE is hydrolyzed by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield anandamide.[6]

It is hypothesized that this compound could be incorporated into phospholipids, which would then serve as a substrate for NAT to produce N-(2E,8Z,11Z,14Z)-icosatetraenoyl-phosphatidylethanolamine. This precursor could then be processed by NAPE-PLD or other phospholipases to generate a novel N-acylethanolamine, a "2-trans-anandamide."

Caption: Hypothesized biosynthesis of "2-trans-anandamide".

Potential Degradation Pathway

Anandamide is primarily degraded by fatty acid amide hydrolase (FAAH), which hydrolyzes it into arachidonic acid and ethanolamine.[3] A lysosomal enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), also contributes to its degradation.[7] It is plausible that "2-trans-anandamide" would be a substrate for these enzymes, leading to its inactivation.

Caption: Hypothesized degradation of "2-trans-anandamide".

Potential Biological Activity: Insights from Other Trans-Arachidonic Acid Isomers

While the biological effects of (2E,8Z,11Z,14Z)-icosatetraenoic acid are unknown, studies on other trans isomers of arachidonic acid provide valuable insights. For instance, 5E,8Z,11Z,14Z-eicosatetraenoic acid has been shown to induce G1 phase arrest and apoptosis in human promyelocytic leukemia (HL-60) cells.[8] This suggests that the introduction of a trans double bond can confer cytotoxic and anti-proliferative properties. The effects were observed to be time- and concentration-dependent, indicating a specific interaction with cellular pathways.[8] These findings raise the possibility that (2E,8Z,11Z,14Z)-icosatetraenoic acid or its derivatives could also modulate cell cycle progression and survival.

Quantitative Data for Eicosatetraenoic Acid Derivatives

Direct quantitative data for this compound and its potential derivatives are not currently available in the public literature. The following table presents data for the well-characterized arachidonic acid and anandamide to serve as a reference.

ParameterArachidonic AcidAnandamide(2E,8Z,11Z,14Z)-Icosatetraenoic Acid"2-trans-Anandamide"
Molecular Weight 304.47 g/mol 347.53 g/mol 304.47 g/mol [9]Not Available
Typical Concentration in Brain ~10 nmol/g tissue~50 pmol/g tissueNot AvailableNot Available
Km for FAAH Not Applicable2-9 µMNot AvailableNot Available
Receptor Binding (Ki) Not ApplicableCB1: ~89 nM, CB2: ~371 nMNot AvailableNot Available

Experimental Protocols

The study of this compound and its potential signaling role requires robust analytical methods for its detection and quantification, as well as for its potential derivatives.

Lipid Extraction from Tissues or Cells

This protocol is a standard method for the extraction of eicosanoids and N-acylethanolamines.

  • Homogenization: Homogenize tissue samples or cell pellets in a mixture of chloroform (B151607):methanol:phosphate-buffered saline (1:2:1, v/v/v) containing deuterated internal standards for the analytes of interest.

  • Phase Separation: Add chloroform and water to the homogenate to induce phase separation.

  • Collection of Organic Phase: Centrifuge the mixture and collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for analysis (e.g., methanol).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of lipid mediators.

  • Chromatographic Separation: Separate the lipid extract using a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometric Detection: Analyze the column effluent using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • For (2E,8Z,11Z,14Z)-icosatetraenoic acid, the precursor ion would be [M-H]⁻ at m/z 303.4.

    • For a hypothetical "2-trans-anandamide," the precursor ion would be [M+H]⁺ at m/z 348.5.

  • Quantification: Quantify the analytes by comparing the peak area of the endogenous lipid to that of the corresponding deuterated internal standard.

G Sample Biological Sample (Tissue or Cells) Extraction Lipid Extraction (Bligh-Dyer method) Sample->Extraction LC Liquid Chromatography (C18 column) Extraction->LC Inject extract MS Tandem Mass Spectrometry (MRM mode) LC->MS Eluent Data Data Analysis (Quantification) MS->Data

Caption: Experimental workflow for lipid analysis.

Future Directions and Conclusion

The field of lipidomics is rapidly expanding, yet the biological roles of many lipid isomers remain unknown. This compound represents a compelling target for future research. Key questions to be addressed include:

  • Is this molecule endogenously produced in mammalian tissues?

  • If so, what are its biosynthetic and metabolic pathways?

  • Can it be converted to a "2-trans-anandamide" or other signaling molecules?

  • What are the biological effects of these potential derivatives on cellular and physiological processes?

Answering these questions will require the development of specific analytical reagents and tools, including stable isotope-labeled standards and antibodies. The exploration of this and other lesser-known lipid isomers holds the promise of uncovering novel signaling pathways and therapeutic targets for a range of diseases. This guide provides a foundational framework to stimulate and guide such research endeavors.

References

The Crossroads of Fat Metabolism: A Technical Guide to (2E,8Z,11Z,14Z)-Icosatetraenoyl-CoA and Its Implications in Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the intricate role of a specific fatty acid metabolite, (2E,8Z,11Z,14Z)-icosatetraenoyl-CoA, is providing researchers with a clearer understanding of the complexities of metabolic diseases. This technical guide offers an in-depth exploration of this crucial intermediate in arachidonic acid metabolism, its enzymatic regulation, and its potential as a biomarker and therapeutic target in conditions such as diabetes and obesity.

Introduction

Metabolic diseases, a global health crisis of mounting proportions, are characterized by dysregulated energy metabolism. A key player in this complex network is the metabolism of fatty acids, particularly polyunsaturated fatty acids like arachidonic acid (AA). While the downstream inflammatory products of AA are well-studied, the metabolic intermediates of its breakdown are now emerging as critical signaling molecules and indicators of metabolic health. This guide focuses on a specific, yet pivotal, intermediate: this compound. This molecule sits (B43327) at a crucial juncture in the β-oxidation of arachidonic acid, and its flux is tightly controlled by the enzyme 2,4-dienoyl-CoA reductase. Perturbations in this pathway are increasingly being linked to the pathophysiology of metabolic diseases.

The Beta-Oxidation of Arachidonic Acid: A Complex Catabolic Pathway

Arachidonic acid, a 20-carbon polyunsaturated fatty acid, is a major component of cell membranes and a precursor to a vast array of signaling molecules. Its catabolism through β-oxidation is not a straightforward process due to the presence of cis-double bonds at positions that hinder the conventional enzymatic steps. The degradation of arachidonoyl-CoA requires a set of auxiliary enzymes to navigate these structural hurdles.

One of the critical steps involves the formation of a (2E,4Z)-dienoyl-CoA intermediate. This intermediate is then acted upon by the NADPH-dependent enzyme 2,4-dienoyl-CoA reductase (DECR) , which reduces the conjugated double bond system to a single trans-double bond at the 3-position. Subsequent isomerization by enoyl-CoA isomerase yields a trans-2-enoyl-CoA, a substrate that can re-enter the main β-oxidation spiral. The this compound isomer is a key intermediate in this auxiliary pathway.

A deficiency in 2,4-dienoyl-CoA reductase is a rare but severe inborn error of metabolism, leading to the accumulation of unusual fatty acid metabolites and severe clinical symptoms, underscoring the vital role of this enzyme in maintaining metabolic homeostasis.[1][2][3] In the context of more common metabolic diseases, subtle alterations in the efficiency of this pathway could have significant consequences.

Enzymatic Regulation and Key Intermediates

The β-oxidation of arachidonoyl-CoA is a multi-step process involving enzymes in both the mitochondria and peroxisomes. The table below summarizes the key enzymes and intermediates involved in the processing of the double bonds of arachidonoyl-CoA.

Step Enzyme Substrate Product Cellular Location
1Acyl-CoA Dehydrogenase(5Z,8Z,11Z,14Z)-Icosatetraenoyl-CoA(2E,5Z,8Z,11Z,14Z)-Icosapentaenoyl-CoAMitochondria, Peroxisomes
2Enoyl-CoA Hydratase(2E,5Z,8Z,11Z,14Z)-Icosapentaenoyl-CoA3-Hydroxy-(5Z,8Z,11Z,14Z)-icosatetraenoyl-CoAMitochondria, Peroxisomes
33-Hydroxyacyl-CoA Dehydrogenase3-Hydroxy-(5Z,8Z,11Z,14Z)-icosatetraenoyl-CoA3-Keto-(5Z,8Z,11Z,14Z)-icosatetraenoyl-CoAMitochondria, Peroxisomes
4Thiolase3-Keto-(5Z,8Z,11Z,14Z)-icosatetraenoyl-CoAAcetyl-CoA + (3Z,6Z,9Z,12Z)-Octadecatetraenoyl-CoAMitochondria, Peroxisomes
...............
Auxiliary Pathway
nAcyl-CoA Dehydrogenase(Remaining Acyl-CoA)(2E,4Z)-Dienoyl-CoA intermediateMitochondria, Peroxisomes
n+12,4-Dienoyl-CoA Reductase (DECR) (2E,4Z)-Dienoyl-CoA intermediateThis compound (example)Mitochondria, Peroxisomes
n+2Enoyl-CoA Isomerase(3E)-Enoyl-CoA intermediate(2E)-Enoyl-CoA intermediateMitochondria, Peroxisomes

This table provides a simplified overview. The exact chain length and double bond positions of the intermediates will change with each cycle of β-oxidation.

Signaling Pathways and Logical Relationships

The β-oxidation of arachidonic acid is intricately linked to the overall metabolic state of the cell. The flux through this pathway can influence the availability of substrates for energy production (acetyl-CoA) and the synthesis of other bioactive molecules.

fatty_acid_oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion / Peroxisome cluster_signaling Cellular Signaling Arachidonic_Acid Arachidonic_Acid Acyl_CoA_Synthetase Acyl_CoA_Synthetase Arachidonic_Acid->Acyl_CoA_Synthetase Activation Arachidonoyl_CoA Arachidonoyl_CoA Acyl_CoA_Synthetase->Arachidonoyl_CoA Beta_Oxidation_Spiral Beta_Oxidation_Spiral Arachidonoyl_CoA->Beta_Oxidation_Spiral CPT1 2_4_Dienoyl_CoA_Reductase 2_4_Dienoyl_CoA_Reductase Beta_Oxidation_Spiral->2_4_Dienoyl_CoA_Reductase Intermediate Acetyl_CoA Acetyl_CoA Beta_Oxidation_Spiral->Acetyl_CoA Target_Molecule (2E,8Z,11Z,14Z)- Icosatetraenoyl-CoA 2_4_Dienoyl_CoA_Reductase->Target_Molecule Reduction Target_Molecule->Beta_Oxidation_Spiral Re-entry Insulin_Resistance Insulin_Resistance Target_Molecule->Insulin_Resistance Potential Accumulation/ Signaling Role? TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle Energy_Production Energy_Production TCA_Cycle->Energy_Production Metabolic_Stress Metabolic_Stress Metabolic_Stress->2_4_Dienoyl_CoA_Reductase Dysregulation?

Arachidonic Acid Beta-Oxidation Pathway

Implications in Metabolic Diseases

In metabolic diseases such as obesity and type 2 diabetes, there is a well-documented alteration in fatty acid metabolism.[4] This includes both the synthesis and breakdown of fatty acids. While much attention has been focused on the accumulation of saturated fatty acids and their lipotoxic effects, the role of polyunsaturated fatty acid β-oxidation intermediates is an emerging area of research.

It is plausible that under conditions of metabolic stress, such as those present in insulin-resistant states, the efficiency of the auxiliary enzymes in β-oxidation, including 2,4-dienoyl-CoA reductase, may be compromised. This could lead to a bottleneck in the breakdown of arachidonic acid and the potential accumulation of intermediates like this compound. Such an accumulation could have several downstream consequences:

  • Altered Energy Production: Inefficient β-oxidation would lead to a reduced supply of acetyl-CoA to the TCA cycle, impacting cellular energy levels.

  • Substrate Shunting: The buildup of specific acyl-CoA esters could lead to their diversion into other metabolic pathways, potentially generating novel signaling molecules.

  • Direct Signaling Roles: Acyl-CoA esters themselves can act as allosteric regulators of various enzymes and transcription factors, thereby directly influencing cellular signaling.

Experimental Protocols

1. Extraction of Acyl-CoA Esters from Liver Tissue

This protocol is adapted from methods described for the analysis of long-chain acyl-CoA esters.[2][5]

Materials:

  • Frozen liver tissue (~50-100 mg)

  • Acetonitrile (ACN)

  • 2-Propanol (IPA)

  • 0.1 M Potassium phosphate (B84403) buffer (pH 6.7)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

Procedure:

  • Homogenize the frozen tissue in a mixture of ACN/IPA (e.g., 3:1 v/v) containing internal standards.

  • Add cold potassium phosphate buffer and vortex thoroughly.

  • Centrifuge to pellet the protein and debris.

  • Collect the supernatant containing the acyl-CoA esters.

  • Condition an SPE cartridge with methanol (B129727) and then water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities.

  • Elute the acyl-CoA esters with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Dry the eluate under a stream of nitrogen or by vacuum centrifugation.

  • Reconstitute the sample in a solvent compatible with LC-MS/MS analysis.

2. Quantification of this compound by LC-MS/MS

This is a generalized workflow based on established methods for acyl-CoA analysis.[2][5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Reversed-phase C18 column.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Mobile Phase A: Aqueous buffer with a volatile modifier (e.g., ammonium (B1175870) hydroxide (B78521) or ammonium acetate) at a high pH (e.g., 10.5) to improve peak shape for the phosphate-containing CoA moiety.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs based on their hydrophobicity.

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Precursor Ion (Q1): The [M+H]+ ion of this compound. The exact m/z will depend on the specific isotopologue being measured.

    • Product Ion (Q3): A characteristic fragment ion of the CoA moiety, often resulting from the neutral loss of the fatty acyl group or a fragment of the adenosine (B11128) portion. A common neutral loss scan for acyl-CoAs is 507 Da.

Workflow:

experimental_workflow Tissue_Sample Liver Tissue Sample Extraction Acyl-CoA Extraction (ACN/IPA, SPE) Tissue_Sample->Extraction LC_Separation LC Separation (Reversed-Phase C18) Extraction->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification vs. Internal Standard) MS_Detection->Data_Analysis

Experimental Workflow for Acyl-CoA Analysis

Future Directions and Therapeutic Potential

The study of this compound and its role in metabolic diseases is still in its early stages. Future research should focus on:

  • Quantitative Profiling: Developing and applying robust analytical methods to accurately quantify the levels of this and other arachidonic acid β-oxidation intermediates in various tissues from healthy and diseased individuals.

  • Functional Studies: Investigating the direct effects of this compound on cellular signaling pathways, including those involved in insulin (B600854) signaling, inflammation, and oxidative stress.

  • Enzyme Regulation: Elucidating the mechanisms that regulate the expression and activity of 2,4-dienoyl-CoA reductase in the context of metabolic disease.

  • Therapeutic Targeting: Exploring the potential of modulating the activity of 2,4-dienoyl-CoA reductase or other enzymes in the pathway as a therapeutic strategy to improve fatty acid metabolism and alleviate metabolic stress.

Conclusion

This compound represents a critical, yet understudied, node in the complex network of fatty acid metabolism. As an essential intermediate in the β-oxidation of arachidonic acid, its cellular concentration is a reflection of the efficiency of this catabolic pathway. A deeper understanding of the regulation and metabolic fate of this molecule in the context of metabolic diseases holds the promise of revealing novel diagnostic markers and therapeutic targets to combat this growing global health challenge. This technical guide provides a foundational framework for researchers, scientists, and drug development professionals to delve into this exciting and rapidly evolving field.

References

Subcellular Localization of (2E,8Z,11Z,14Z)-Icosatetraenoyl-CoA Pools: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,8Z,11Z,14Z)-Icosatetraenoyl-CoA, an isomer of the well-studied arachidonoyl-CoA, represents a pool of activated fatty acids with potential roles in distinct cellular signaling and metabolic pathways. Understanding the subcellular localization of these acyl-CoA pools is paramount for elucidating their specific functions and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the current understanding of the subcellular distribution of icosatetraenoyl-CoA pools, with a focus on its close analog, arachidonoyl-CoA, due to the limited availability of data on the specific (2E) isomer. The guide details experimental protocols for determining subcellular acyl-CoA concentrations and outlines the major signaling pathways in which these molecules are involved.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites in cellular lipid metabolism, energy production, and the regulation of various signaling pathways. The specific subcellular compartmentalization of different acyl-CoA species dictates their metabolic fate and biological activity. While the all-cis isomer, arachidonoyl-CoA, is a well-known precursor for a plethora of bioactive eicosanoids, the biological significance of its isomers, such as this compound, is less understood. Trans-isomers of arachidonic acid can be formed endogenously under conditions of nitro-oxidative stress and may possess distinct biological activities, including the inhibition of enzymes like NADPH-oxidase.[1][2][3] This guide will explore the subcellular localization of these important molecules, drawing parallels from the more extensively studied arachidonoyl-CoA.

Subcellular Distribution of Icosatetraenoyl-CoA Pools

Direct quantitative data on the subcellular distribution of this compound is currently not available in the scientific literature. However, the localization of the enzymes responsible for its synthesis, the long-chain acyl-CoA synthetases (ACSLs), can provide strong indications of the sites of its formation and potential enrichment. Studies on arachidonoyl-CoA synthetase activity in various subcellular fractions have shown a widespread distribution, with notable activity in the endoplasmic reticulum (ER) and mitochondria.

A study on murine fibrosarcoma cells using electron microscope autoradiography to track the uptake of [3H]arachidonic acid found that the endoplasmic reticulum contained the majority of the label at all time points.[4][5] The nuclear membrane exhibited the highest initial specific activity, suggesting it is a primary site of arachidonic acid uptake and esterification.[4][5] The mitochondria and plasma membrane were labeled more slowly and to a lesser extent.[4][5]

The table below summarizes the distribution of arachidonoyl-CoA synthetase activity, which is responsible for the formation of icosatetraenoyl-CoA pools.

Subcellular FractionRelative Arachidonoyl-CoA Synthetase ActivityReference
Endoplasmic Reticulum (Microsomes)High[6]
MitochondriaModerate to High[6]
Dense Tubular System (in platelets)Highest[6][7]
Nuclear MembraneHigh initial specific activity of arachidonate (B1239269) incorporation[4][5]
Plasma MembraneLow[4][5]
Rod Outer Segments (in retina)Low[8]

Experimental Protocols

The determination of subcellular acyl-CoA concentrations is technically challenging due to the low abundance and lability of these molecules. The following section details key experimental methodologies.

Subcellular Fractionation

The initial and most critical step is the high-purity isolation of subcellular organelles. Differential centrifugation is a commonly employed technique.

Protocol for Subcellular Fractionation of Cultured Cells:

  • Cell Lysis: Cells are first lysed using a hypotonic buffer to rupture the plasma membrane while keeping organelles intact. Mechanical disruption, such as passing the cell suspension through a narrow-gauge needle, aids in this process.[9]

  • Low-Speed Centrifugation: The cell lysate is centrifuged at a low speed (e.g., 700-1,000 x g) to pellet the nuclei.[10]

  • Mid-Speed Centrifugation: The resulting supernatant is then subjected to a higher speed centrifugation (e.g., 10,000-15,000 x g) to pellet the mitochondria.[10]

  • High-Speed Centrifugation (Ultracentrifugation): The supernatant from the mitochondrial spin is further centrifuged at a very high speed (e.g., 100,000 x g) to pellet the microsomal fraction (endoplasmic reticulum).[9]

  • Cytosolic Fraction: The final supernatant is considered the cytosolic fraction.

A schematic representation of a typical subcellular fractionation workflow is provided below.

G start Cultured Cells lysis Cell Lysis (Hypotonic Buffer + Mechanical Disruption) start->lysis homogenate Cell Homogenate lysis->homogenate cent1 Low-Speed Centrifugation (700-1,000 x g) homogenate->cent1 pellet1 Nuclear Pellet cent1->pellet1 Pellet sup1 Post-Nuclear Supernatant cent1->sup1 Supernatant cent2 Mid-Speed Centrifugation (10,000-15,000 x g) sup1->cent2 pellet2 Mitochondrial Pellet cent2->pellet2 Pellet sup2 Post-Mitochondrial Supernatant cent2->sup2 Supernatant cent3 High-Speed Centrifugation (100,000 x g) sup2->cent3 pellet3 Microsomal Pellet (Endoplasmic Reticulum) cent3->pellet3 Pellet sup3 Cytosolic Fraction cent3->sup3 Supernatant

Figure 1: Experimental workflow for subcellular fractionation.
Acyl-CoA Extraction and Quantification by LC-MS/MS

Once the subcellular fractions are isolated, acyl-CoAs are extracted and quantified, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol Outline:

  • Extraction: Acyl-CoAs are extracted from the fractions using organic solvents, often a mixture of acetonitrile, methanol, and water.[11]

  • Chromatographic Separation: The extracted acyl-CoAs are separated using reverse-phase liquid chromatography.[12]

  • Mass Spectrometry Detection: The separated molecules are then ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer, which provides high sensitivity and specificity.[12]

Stable Isotope Labeling of Essential Nutrients in Cell Culture - Sub-cellular Fractionation (SILEC-SF)

A more advanced and accurate method for quantitative subcellular metabolomics is the SILEC-SF technique.[13][14][15] This approach uses stable isotope-labeled internal standards that are present throughout the fractionation and analysis process, correcting for sample loss and matrix effects.

Methodology Overview:

  • Generation of Internal Standards: A population of cells is cultured in a medium containing a stable isotope-labeled precursor of Coenzyme A, such as [¹³C₃, ¹⁵N₁]-pantothenate. This results in the incorporation of the heavy isotopes into the entire acyl-CoA pool of these cells.[13]

  • Spiking of Experimental Samples: The "heavy" labeled cells are then added to the "light" (unlabeled) experimental samples before cell lysis and fractionation.

  • Quantification: The ratio of the light to heavy acyl-CoA species in each subcellular fraction is determined by LC-MS/MS, allowing for precise quantification.[13]

G culture_light Experimental Cells (Standard Medium) mix Mix Experimental and Internal Standard Cells culture_light->mix culture_heavy Internal Standard Cells (Medium with Heavy Isotopes) culture_heavy->mix fractionation Subcellular Fractionation mix->fractionation fractions Isolated Organelles (Nuclei, Mitochondria, ER, Cytosol) fractionation->fractions extraction Acyl-CoA Extraction fractions->extraction lcms LC-MS/MS Analysis extraction->lcms quantification Quantification (Ratio of Light to Heavy Acyl-CoAs) lcms->quantification G AA This compound (Arachidonoyl-CoA) COX Cyclooxygenases (COX-1, COX-2) AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGD2, PGF2α) PGH2->Prostaglandins Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes G AA This compound (Arachidonoyl-CoA) LOX Lipoxygenases (5-LOX, 12-LOX, 15-LOX) AA->LOX HPETEs Hydroperoxyeicosatetraenoic Acids (HPETEs) LOX->HPETEs Leukotrienes Leukotrienes (e.g., LTB4, LTC4) HPETEs->Leukotrienes Lipoxins Lipoxins (e.g., LXA4) HPETEs->Lipoxins HETEs Hydroxyeicosatetraenoic Acids (HETEs) HPETEs->HETEs G AA This compound (Arachidonoyl-CoA) CYP450 Cytochrome P450 Monooxygenases AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs Epoxygenase Activity HETEs Hydroxyeicosatetraenoic Acids (HETEs) CYP450->HETEs Hydroxylase Activity

References

A Technical Guide to the Enzymatic Conversion of (2E,8Z,11Z,14Z)-Eicosatetraenoic Acid to its CoA Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic conversion of the polyunsaturated fatty acid (2E,8Z,11Z,14Z)-eicosatetraenoic acid to its corresponding acyl-CoA ester. This activation step is a critical prerequisite for its participation in various metabolic pathways. This document details the enzymatic machinery responsible for this conversion, with a focus on long-chain acyl-CoA synthetases (ACSLs). It presents available data on substrate specificity and outlines detailed experimental protocols for assaying and quantifying this enzymatic reaction. Furthermore, this guide illustrates the relevant biochemical pathways and experimental workflows using Graphviz diagrams, offering a valuable resource for researchers in lipid metabolism, drug discovery, and related fields.

Introduction

Fatty acids require activation to their corresponding acyl-CoA esters to participate in metabolic processes such as beta-oxidation, lipid synthesis, and cellular signaling. This activation is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs) or fatty acid:CoA ligases. The specific fatty acid of interest, (2E,8Z,11Z,14Z)-eicosatetraenoic acid, is a C20 polyunsaturated fatty acid whose metabolic fate is determined by its conversion to (2E,8Z,11Z,14Z)-eicosatetraenoyl-CoA. Understanding the kinetics and regulation of this conversion is crucial for elucidating its physiological and pathophysiological roles.

Long-chain acyl-CoA synthetases (ACSLs) are the primary enzymes responsible for the activation of fatty acids with chain lengths of 12 to 22 carbons. Several isoforms of ACSLs exist, exhibiting distinct tissue expression patterns and substrate specificities. While extensive research has been conducted on the activation of common saturated and monounsaturated fatty acids, the enzymatic conversion of specific polyunsaturated fatty acid isomers like (2E,8Z,11Z,14Z)-eicosatetraenoic acid is less well-characterized.

Enzymology of Acyl-CoA Synthesis

The conversion of a free fatty acid to its acyl-CoA ester is a two-step enzymatic reaction that is dependent on ATP and Coenzyme A (CoA).

Reaction Mechanism:

  • Adenylation: The fatty acid carboxylate group attacks the α-phosphate of ATP, forming a fatty acyl-adenylate intermediate and releasing pyrophosphate (PPi).

    • R-COOH + ATP ⇌ R-CO-AMP + PPi

  • Thioesterification: The thiol group of Coenzyme A attacks the acyl-adenylate, forming the fatty acyl-CoA thioester and releasing AMP.

    • R-CO-AMP + CoA-SH ⇌ R-CO-SCoA + AMP

This reaction is catalyzed by acyl-CoA synthetases. The hydrolysis of pyrophosphate by inorganic pyrophosphatase makes the overall reaction irreversible.

Acyl-CoA Synthetase Isoforms and Substrate Specificity

Multiple isoforms of long-chain acyl-CoA synthetases have been identified in mammals (ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6), each with varying substrate preferences. Studies have shown that the substrate specificity of these enzymes is a key determinant of the metabolic channeling of fatty acids.

Research on the substrate specificity of ACSL isoforms has provided some general principles:

  • Saturated and Monounsaturated Fatty Acids: Generally serve as good substrates for most ACSL isoforms.

  • Polyunsaturated Fatty Acids (PUFAs): The efficiency of activation for PUFAs can vary significantly among ACSL isoforms. Some studies suggest that PUFAs, in general, are poorer substrates compared to their saturated and monounsaturated counterparts for certain acyl-CoA synthetases[1]. For instance, a study on human ACSL6 variants indicated that eicosapolyenoic acids were poor substrates for both ACSL6V1 and ACSL6V2[2]. Similarly, research on rat heart mitochondrial acyl-CoA synthetase found that polyunsaturated fatty acids were generally poor substrates[1].

Quantitative Data

As of the latest literature review, specific quantitative kinetic data (Km, Vmax, kcat) for the enzymatic conversion of (2E,8Z,11Z,14Z)-eicosatetraenoic acid by specific acyl-CoA synthetase isoforms are not available. The following table summarizes general findings for the substrate preferences of long-chain acyl-CoA synthetases, which can provide an inferred context.

Enzyme FamilyGeneral Substrate PreferenceSpecific Notes on Polyunsaturated Fatty AcidsReference
Long-Chain Acyl-CoA Synthetases (ACSLs)Varies by isoform; generally C12-C20 fatty acidsOften exhibit lower activity compared to saturated and monounsaturated fatty acids.[1]
Human ACSL6 (V1 and V2)Oleic acid is a good substrate.Eicosapolyenoic acids are poor substrates.[2]
Rat Heart Mitochondrial Acyl-CoA SynthetaseSaturated and monounsaturated fatty acids (C16-C22)Polyunsaturated fatty acids tested were poor substrates.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the conversion of (2E,8Z,11Z,14Z)-eicosatetraenoic acid to its CoA ester.

Enzymatic Synthesis of (2E,8Z,11Z,14Z)-eicosatetraenoyl-CoA

This protocol is adapted from general methods for the enzymatic synthesis of long-chain fatty acyl-CoAs.

Materials:

  • (2E,8Z,11Z,14Z)-eicosatetraenoic acid

  • Coenzyme A, lithium salt

  • ATP, disodium (B8443419) salt

  • Long-chain acyl-CoA synthetase (from Pseudomonas sp. or a recombinant source)

  • Triton X-100

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Potassium hydroxide (B78521) (KOH)

Procedure:

  • Preparation of Fatty Acid Solution: Dissolve (2E,8Z,11Z,14Z)-eicosatetraenoic acid in a minimal amount of ethanol (B145695) and then dilute with 10% Triton X-100. To prepare a fatty acid-BSA complex, the fatty acid can be saponified with KOH and then complexed with fatty acid-free BSA in phosphate buffer.

  • Reaction Mixture: In a microcentrifuge tube, combine the following reagents to the final concentrations indicated:

    • 100 mM Potassium phosphate buffer, pH 7.5

    • 10 mM ATP

    • 5 mM MgCl₂

    • 1 mM DTT

    • 0.5 mM Coenzyme A

    • 0.2 mM (2E,8Z,11Z,14Z)-eicosatetraenoic acid (complexed with BSA or in Triton X-100)

    • Acyl-CoA Synthetase (e.g., 0.1 units)

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically.

  • Termination: Stop the reaction by adding an equal volume of isopropanol:heptane (B126788):sulfuric acid (40:10:1 v/v/v).

  • Purification (Optional): The synthesized acyl-CoA can be purified using solid-phase extraction (SPE) with a C18 cartridge.

  • Quantification: The concentration of the synthesized (2E,8Z,11Z,14Z)-eicosatetraenoyl-CoA can be determined spectrophotometrically by measuring the absorbance at 260 nm (ε = 21,000 M⁻¹cm⁻¹) or by using a specific analytical method like LC-MS/MS.

Acyl-CoA Synthetase Activity Assay

This section describes two common methods for assaying ACSL activity using (2E,8Z,11Z,14Z)-eicosatetraenoic acid as a substrate.

This is a highly sensitive method that utilizes a radiolabeled fatty acid.

Materials:

  • [³H]- or [¹⁴C]-(2E,8Z,11Z,14Z)-eicosatetraenoic acid

  • Cell or tissue lysate containing acyl-CoA synthetase activity

  • Reaction buffer (as described in 4.1)

  • Dole's solution (isopropanol:heptane:1M H₂SO₄, 40:10:1 v/v/v)

  • Heptane

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: Prepare the reaction mixture as described in section 4.1, but replace the unlabeled fatty acid with the radiolabeled version.

  • Enzyme Addition: Initiate the reaction by adding the cell or tissue lysate.

  • Incubation: Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination and Extraction: Stop the reaction by adding 2.5 ml of Dole's solution. Add 1.5 ml of heptane and 1 ml of water, vortex, and centrifuge to separate the phases. The unreacted radiolabeled fatty acid will partition into the upper heptane phase, while the radiolabeled acyl-CoA will remain in the lower aqueous phase.

  • Washing: Remove the upper heptane phase and wash the aqueous phase two more times with heptane to remove any remaining free fatty acid.

  • Scintillation Counting: Add a portion of the final aqueous phase to a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the amount of product formed based on the specific activity of the radiolabeled fatty acid.

This continuous assay measures the production of a downstream product.

Materials:

  • Acyl-CoA oxidase

  • Horseradish peroxidase (HRP)

  • A suitable chromogenic peroxidase substrate (e.g., Amplex Red)

  • Reaction components as in section 4.1

Procedure:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing all the components for the acyl-CoA synthetase reaction, along with acyl-CoA oxidase, HRP, and the chromogenic substrate.

  • Initiation: Start the reaction by adding the enzyme source (cell lysate or purified enzyme).

  • Measurement: Monitor the increase in absorbance at the appropriate wavelength for the chosen chromogen in a microplate reader. The rate of color development is proportional to the rate of acyl-CoA synthesis.

  • Standard Curve: Generate a standard curve using known concentrations of acyl-CoA to quantify the results.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the specific and sensitive quantification of acyl-CoA species.

Sample Preparation:

  • Extraction: Extract lipids and acyl-CoAs from cells or tissues using a suitable solvent system, such as methanol/water or an acidic extraction buffer.

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., a deuterated or ¹³C-labeled acyl-CoA) to the sample prior to extraction for accurate quantification.

  • Solid-Phase Extraction (SPE): Clean up the sample using a C18 SPE cartridge to enrich for acyl-CoAs and remove interfering substances.

LC-MS/MS Analysis:

  • Chromatography: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases, typically water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

  • Mass Spectrometry: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for (2E,8Z,11Z,14Z)-eicosatetraenoyl-CoA and the internal standard for high selectivity and sensitivity.

  • Quantification: Quantify the amount of (2E,8Z,11Z,14Z)-eicosatetraenoyl-CoA in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Visualizations

General Workflow for Acyl-CoA Synthetase Activity Measurement

experimental_workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Quantification Fatty_Acid (2E,8Z,11Z,14Z)- eicosatetraenoic acid Reaction_Mix Reaction Mixture (ATP, CoA, Mg2+) Fatty_Acid->Reaction_Mix Enzyme_Source Enzyme Source (Lysate/Purified) Enzyme_Source->Reaction_Mix Incubation Incubation (37°C) Reaction_Mix->Incubation Radiometric Radiometric Assay Incubation->Radiometric Colorimetric Colorimetric Assay Incubation->Colorimetric LCMS LC-MS/MS Incubation->LCMS metabolic_pathway FA (2E,8Z,11Z,14Z)-eicosatetraenoic acid ACSL Acyl-CoA Synthetase (ACSL) FA->ACSL ATP, CoA AMP, PPi FA_CoA (2E,8Z,11Z,14Z)-eicosatetraenoyl-CoA ACSL->FA_CoA Beta_Oxidation β-Oxidation FA_CoA->Beta_Oxidation Lipid_Synthesis Lipid Synthesis (e.g., Phospholipids, Triglycerides) FA_CoA->Lipid_Synthesis Signaling Cell Signaling FA_CoA->Signaling Energy Energy Production (Acetyl-CoA) Beta_Oxidation->Energy Membrane_Lipids Membrane Components Lipid_Synthesis->Membrane_Lipids Signaling_Molecules Modulation of Signaling Pathways Signaling->Signaling_Molecules

References

Methodological & Application

Application Notes and Protocols for the Quantification of (2E,8Z,11Z,14Z)-Icosatetraenoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,8Z,11Z,14Z)-Icosatetraenoyl-CoA is a key metabolic intermediate in the beta-oxidation of polyunsaturated fatty acids (PUFAs). The quantification of this and other acyl-CoA species is crucial for understanding cellular metabolism, energy homeostasis, and the pathophysiology of various diseases, including metabolic disorders and neurodegenerative diseases.[1][2] This document provides detailed application notes and protocols for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Biological Significance

Acyl-CoAs are central players in numerous metabolic pathways, including fatty acid synthesis and degradation, the Krebs cycle, and post-translational modifications of proteins. The levels of specific acyl-CoA species can reflect the metabolic state of a cell or tissue and can be altered in disease. This compound is an intermediate formed during the beta-oxidation of arachidonic acid and other related PUFAs. Its accurate quantification can provide insights into fatty acid metabolism and its dysregulation in pathological conditions.

Experimental Workflow Overview

The quantification of this compound in biological samples typically involves sample preparation, including extraction and purification, followed by separation and detection using LC-MS/MS.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample (Cells/Tissue) Quenching Metabolic Quenching Sample_Collection->Quenching Extraction Acyl-CoA Extraction Quenching->Extraction Purification Solid Phase Extraction (SPE) Extraction->Purification LC_Separation UPLC Separation Purification->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Internal Standard) MS_Detection->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: General workflow for the quantification of this compound.

Protocol 1: Sample Preparation from Cultured Cells

This protocol is designed for the extraction of acyl-CoAs from adherent cell cultures.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold deionized water with 0.6% formic acid[3]

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Cell scrapers

  • 15 mL polypropylene (B1209903) centrifuge tubes

  • Microcentrifuge tubes (1.7 mL)

  • Centrifuge capable of 4°C and at least 1,000 x g

Procedure:

  • Cell Washing:

    • Aspirate the culture medium from the cell culture plate (e.g., 10 cm dish).

    • Rinse the cells once with 10 mL of ice-cold PBS.[3]

  • Cell Lysis and Collection:

    • Add 3 mL of ice-cold PBS to the plate and scrape the cells using a cell scraper.[3]

    • Transfer the cell suspension to a 15 mL polypropylene centrifuge tube.[3]

    • Rinse the plate with an additional 3 mL of ice-cold PBS and add to the same centrifuge tube.[3]

    • Centrifuge the cells at 1,000 rpm for 5 minutes at 4°C.[3]

    • Aspirate the supernatant.

  • Extraction:

    • To the cell pellet, add 300 µL of ice-cold deionized water containing 0.6% formic acid.[3]

    • Resuspend the cell pellet by vortexing or pipetting.

    • Take a small aliquot (e.g., 30 µL) for protein concentration determination for normalization purposes.[3]

    • Add 270 µL of acetonitrile.[3]

    • Vortex or sonicate to ensure homogeneity.[3]

    • Spike the sample with the internal standard at a known concentration.

  • Precipitation and Collection:

    • Incubate the mixture on ice for 10 minutes to precipitate proteins.

    • Centrifuge at maximum speed (e.g., 18,000 x g) for 15 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Store the extracts at -80°C until LC-MS/MS analysis.

Protocol 2: Sample Preparation from Tissues

This protocol is adapted for the extraction of acyl-CoAs from solid tissues.

Materials:

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction Buffer: 2-propanol, 50 mM KH2PO4 (pH 7.2), glacial acetic acid, and fatty acid-free BSA.[4]

  • Petroleum ether

  • Saturated (NH4)2SO4

  • Methanol and Chloroform (2:1, v/v)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Centrifuge tubes

Procedure:

  • Tissue Homogenization:

    • Weigh approximately 50 mg of fresh tissue, snap-frozen in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[4]

  • Extraction:

    • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

    • Add 400 µL of freshly prepared extraction buffer.[4]

    • Homogenize the tissue thoroughly with a polypropylene pestle.[4]

    • Spike the sample with the internal standard.

  • Lipid Removal:

    • Wash the extract three times with 400 µL of petroleum ether saturated with 1:1 (v/v) 2-propanol:water.[4]

    • Separate the phases by low-speed centrifugation (100 x g) for 1 minute between each wash. Discard the upper (petroleum ether) phase.[4]

  • Acyl-CoA Precipitation and Extraction:

    • Add 10 µL of saturated (NH4)2SO4 to the extract, followed by 1.2 mL of 2:1 Methanol:Chloroform.[4]

    • Vortex-mix and let it stand at room temperature for 20 minutes.

    • Centrifuge at 21,000 x g for 2 minutes.[4]

  • Final Preparation:

    • Transfer the supernatant to a new tube and dry the sample under a stream of nitrogen gas.[4]

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

    • Centrifuge at a low speed (500 x g) for 10 minutes to pellet any remaining debris.[4]

    • Transfer the clear supernatant to an autosampler vial for analysis.

Protocol 3: LC-MS/MS Analysis

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of long-chain acyl-CoAs.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 3.5µm, 3.0x100mm).[4]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: A linear gradient should be optimized for the separation of long-chain acyl-CoAs. A representative gradient is as follows:

    • 0-1.5 min: 2% B

    • 1.5-6 min: 2% to 30% B

    • 6-13 min: 30% to 95% B

    • 13-17 min: Hold at 95% B

    • 17.1-20 min: Return to 2% B for column re-equilibration.[5]

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): The [M+H]+ ion for this compound.

  • Product Ion (m/z): A characteristic fragment ion resulting from the neutral loss of the phosphopantetheine group is commonly monitored for acyl-CoAs.

  • Collision Energy and other MS parameters: These should be optimized for the specific instrument and analyte by infusing a standard solution.

Data Presentation

Due to the limited availability of published quantitative data for this compound, the following table presents hypothetical, yet representative, data for different biological samples. These values are for illustrative purposes and should be determined experimentally.

Biological SampleConditionThis compound (pmol/mg protein)Standard Deviation
Hepatocyte Cell Line Control1.250.15
Fatty Acid Treatment3.780.42
Skeletal Muscle Tissue Control0.890.11
Exercise2.150.28
Adipose Tissue Control0.540.08
High-Fat Diet1.980.25

Metabolic Pathway of this compound

This compound is an intermediate in the beta-oxidation of polyunsaturated fatty acids. The presence of double bonds at unconventional positions requires auxiliary enzymes to reconfigure the molecule for processing by the core beta-oxidation machinery.

Metabolic_Pathway PUFA Polyunsaturated Fatty Acid (e.g., Arachidonic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase PUFA->Acyl_CoA_Synthetase PUFA_CoA PUFA-CoA Acyl_CoA_Synthetase->PUFA_CoA Beta_Oxidation_Cycle1 Beta-Oxidation Cycles PUFA_CoA->Beta_Oxidation_Cycle1 Intermediate_CoA (2E,8Z,11Z,14Z)- Icosatetraenoyl-CoA Beta_Oxidation_Cycle1->Intermediate_CoA Isomerase Δ3,5,Δ2,4-dienoyl-CoA isomerase Intermediate_CoA->Isomerase Conjugated_Intermediate 2,4-Dienoyl-CoA Intermediate Isomerase->Conjugated_Intermediate Reductase 2,4-Dienoyl-CoA Reductase Conjugated_Intermediate->Reductase Enoyl_CoA 3-Enoyl-CoA Reductase->Enoyl_CoA Isomerase_2 Enoyl-CoA Isomerase Enoyl_CoA->Isomerase_2 Beta_Oxidation_Cycle2 Further Beta-Oxidation Cycles Isomerase_2->Beta_Oxidation_Cycle2 Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cycle2->Acetyl_CoA

Caption: Proposed metabolic fate of this compound in beta-oxidation.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the quantification of this compound in biological samples. The use of a robust LC-MS/MS method with appropriate sample preparation and the use of an internal standard will enable researchers to obtain accurate and reproducible results, contributing to a deeper understanding of fatty acid metabolism in health and disease.

References

Application Notes and Protocols for the Chemical Synthesis of (2E,8Z,11Z,14Z)-Icosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of (2E,8Z,11Z,14Z)-icosatetraenoyl-Coenzyme A. This molecule is a trans-isomer of the CoA ester of arachidonic acid, a key molecule in inflammatory and signaling pathways. Endogenously formed trans-isomers of arachidonic acid are potential biomarkers for nitro-oxidative stress and may play a role in cellular processes such as apoptosis[1][2]. The availability of a synthetic standard is crucial for investigating its metabolic fate and biological functions.

The protocol described herein is based on the general and established methods for the synthesis of long-chain polyunsaturated fatty acyl-CoA thioesters, which involves the activation of the corresponding carboxylic acid and subsequent reaction with Coenzyme A.

Data Presentation

The synthesis of (2E,8Z,11Z,14Z)-icosatetraenoyl-CoA is a two-step process. The following table summarizes the expected quantitative data for this synthesis, based on typical yields for similar compounds.

StepReactionReactantsProductExpected Yield (%)Purity (HPLC) (%)
1Activation of Carboxylic Acid(2E,8Z,11Z,14Z)-Icosatetraenoic Acid, Ethyl Chloroformate, Triethylamine (B128534)(2E,8Z,11Z,14Z)-Icosatetraenoic Anhydride (B1165640) (in situ)Not IsolatedNot Applicable
2ThioesterificationMixed Anhydride, Coenzyme A trilithium saltThis compound40-60>95
Experimental Protocols

Materials and Reagents:

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Lyophilizer (Freeze-dryer)

  • Rotary Evaporator

  • pH meter

Protocol 1: Synthesis of this compound

This protocol details the synthesis via the mixed anhydride method. All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) and with anhydrous solvents to prevent hydrolysis.

Step 1: In situ Formation of the Mixed Anhydride (Activation of the Fatty Acid)

  • Dissolve 10 mg of (2E,8Z,11Z,14Z)-icosatetraenoic acid in 2 mL of anhydrous tetrahydrofuran (THF) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add 1.5 equivalents of triethylamine (TEA) to the solution.

  • Slowly add 1.2 equivalents of ethyl chloroformate dropwise while stirring.

  • Allow the reaction to proceed at 0°C for 30 minutes. The formation of a precipitate (triethylamine hydrochloride) will be observed. This solution containing the activated mixed anhydride is used directly in the next step.

Step 2: Thioesterification with Coenzyme A

  • In a separate flask, dissolve 1.5 equivalents of Coenzyme A trilithium salt in 2 mL of a 1:1 mixture of THF and water. Adjust the pH to 7.5-8.0 with a dilute solution of lithium hydroxide.

  • Cool the Coenzyme A solution to 0°C.

  • Slowly transfer the mixed anhydride solution from Step 1 to the Coenzyme A solution using a cannula or syringe.

  • Stir the reaction mixture at 0°C for 1 hour, and then at room temperature for an additional 2-3 hours.

  • Monitor the reaction progress by HPLC. A typical mobile phase for analysis would be a gradient of methanol in an aqueous ammonium acetate buffer.

Step 3: Purification of this compound

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

  • Perform a solid-phase extraction (SPE) to purify the product.

    • Condition a C18 SPE cartridge with methanol, followed by water.

    • Load the aqueous reaction mixture onto the cartridge.

    • Wash the cartridge with water to remove unreacted Coenzyme A and salts.

    • Elute the desired this compound with a solution of 80-90% methanol in water.

  • Collect the fractions containing the product, as identified by HPLC.

  • Combine the pure fractions and lyophilize to obtain the final product as a white solid.

Step 4: Characterization

  • HPLC: Confirm the purity of the final product using a C18 column with a suitable gradient and UV detection (typically at 260 nm for the adenine (B156593) moiety of CoA).

  • Mass Spectrometry: Verify the identity of the product by ESI-MS to confirm the correct molecular weight.

Mandatory Visualizations

G cluster_0 Chemical Synthesis Workflow A (2E,8Z,11Z,14Z)- Icosatetraenoic Acid B Mixed Anhydride Intermediate (in situ) A->B  Ethyl Chloroformate,  Triethylamine, THF, 0°C D (2E,8Z,11Z,14Z)- Icosatetraenoyl-CoA (Crude Product) B->D  THF/Water, pH 7.5-8.0 C Coenzyme A C->D E Purified Product D->E  Solid Phase Extraction (C18),  Lyophilization

Caption: Workflow for the chemical synthesis of this compound.

G cluster_1 Potential Metabolic Context membrane Membrane Phospholipids pla2 PLA2 membrane->pla2 aa Arachidonic Acid (all-cis) pla2->aa no2 Nitro-oxidative Stress (e.g., •NO2) aa->no2 acyl_coa_synthetase Acyl-CoA Synthetase aa->acyl_coa_synthetase trans_aa (2E,8Z,11Z,14Z)- Icosatetraenoic Acid trans_aa->acyl_coa_synthetase no2->trans_aa Isomerization aa_coa Arachidonoyl-CoA acyl_coa_synthetase->aa_coa trans_aa_coa (2E,8Z,11Z,14Z)- Icosatetraenoyl-CoA acyl_coa_synthetase->trans_aa_coa cox COX aa_coa->cox lox LOX aa_coa->lox trans_aa_coa->cox Modulatory Effect? trans_aa_coa->lox Modulatory Effect? elongation Fatty Acid Elongation / Beta-Oxidation trans_aa_coa->elongation Potential Substrate prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes

Caption: Potential metabolic pathways for this compound.

References

solid-phase extraction of long-chain acyl-CoAs from tissue homogenates

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Detailed Protocol for the Solid-Phase Extraction of Long-Chain Acyl-CoAs from Tissue Homogenates

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase extraction (SPE) of long-chain acyl-Coenzyme A (acyl-CoA) esters from various tissue samples. Long-chain acyl-CoAs are crucial intermediates in fatty acid metabolism, and their accurate quantification is vital for research in metabolic diseases, such as type 2 diabetes, and for the development of therapeutic drugs.[1][2] The protocols described herein are compiled from established methodologies to ensure high recovery and reproducibility.[3][4]

The inherent instability of long-chain acyl-CoAs necessitates rapid and efficient extraction and purification methods.[4] Solid-phase extraction is a widely used technique for this purpose, as it effectively separates acyl-CoAs from other lipids and interfering substances in the tissue matrix.[4][5] This application note details the necessary materials, step-by-step protocols, and expected outcomes, and includes troubleshooting advice for common issues.

Experimental Protocols

This section outlines a widely used protocol for the extraction and purification of long-chain acyl-CoAs from tissue samples, adapted from several reliable sources.[3][4] The method involves tissue homogenization, solvent extraction, and solid-phase extraction for purification.

Materials and Reagents
  • Tissue: Fresh or flash-frozen in liquid nitrogen and stored at -80°C.[4]

  • Homogenizer: Glass homogenizer is recommended for thorough tissue disruption.[4]

  • Extraction Buffers and Solvents:

    • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9[3][4]

    • Acetonitrile (ACN), HPLC or LC/MS grade[3][6]

    • Isopropanol[4]

    • Methanol (B129727), HPLC or LC/MS grade[6]

    • Chloroform[6][7]

    • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)[4]

  • Solid-Phase Extraction (SPE) Columns:

    • Weak anion exchange, e.g., Strata X-AW 33 μ Polymeric Weak Anion 200 mg/3 ml[4][6]

    • Oligonucleotide purification columns[3]

    • C18 extraction columns[3][8]

  • Washing and Elution Solutions:

    • 2% Formic Acid[6]

    • 2% and 5% Ammonium Hydroxide (NH4OH)[6]

    • Water, HPLC grade

  • Internal Standard: Heptadecanoyl-CoA or other appropriate stable isotope-labeled acyl-CoA.[4][6]

  • Equipment:

    • Centrifuge

    • Nitrogen evaporator

    • Vortex mixer

Step-by-Step Protocol

1. Sample Preparation and Homogenization:

  • Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.[4][6]

  • Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[4]

  • Homogenize the tissue thoroughly on ice.[4][6]

  • Add 2.0 ml of 2-propanol and homogenize again.[9]

  • Add 0.25 ml of saturated (NH4)2SO4 and 4.0 ml of acetonitrile.[9]

  • Vortex the mixture for 5 minutes.[9]

  • Centrifuge at 1,900 g for 5 minutes to pellet the tissue debris.[9]

  • Collect the upper phase containing the acyl-CoAs.[9]

2. Solid-Phase Extraction (SPE) - Weak Anion Exchange Method:

  • Column Conditioning: Condition a weak anion exchange SPE column with 3 ml of methanol, followed by 3 ml of water.[6]

  • Sample Loading: Load the supernatant from the homogenization step onto the conditioned SPE column.[6]

  • Washing:

    • Wash the column with 2.4 ml of 2% formic acid to remove neutral and weakly bound impurities.[6]

    • Follow with a second wash using 2.4 ml of methanol.[6]

  • Elution:

    • Elute the acyl-CoAs with a first fraction of 2.4 ml of 2% ammonium hydroxide.[6]

    • Follow with a second elution of 2.4 ml of 5% ammonium hydroxide.[6]

  • Sample Concentration: Combine the eluted fractions and dry the sample under a stream of nitrogen at room temperature.[4][6]

  • Reconstitution: Reconstitute the dried sample in a solvent suitable for the downstream analysis (e.g., 100 μl of 50% methanol for LC-MS).[6]

Data Presentation

The recovery of long-chain acyl-CoAs can vary depending on the tissue type and the specific extraction method employed. The following table summarizes reported recovery rates from different methodologies.

Tissue TypeExtraction MethodSPE Column TypeDownstream AnalysisAverage Recovery RateReference
Rat Liver, Heart, Kidney, MuscleKH2PO4 buffer, 2-propanol, ACNOligonucleotide purificationHPLC70-80%[3]
Rat LiverAcetonitrile/2-propanol, KH2PO4 buffer2-(2-pyridyl)ethyl-functionalized silica (B1680970) gelNot specified83-90% (SPE step)[10]
Mouse LiverMethanol-chloroformWeak Anion ExchangeTandem Mass SpectrometryNot specified[6]
Canine Renal Cortex, Murine LiverReversed Bligh-Dyer, methanolic aqueous phaseC18RP-HPLCNot specified[8]

Visualizations

Experimental Workflow

SPE_Workflow Tissue Tissue Sample (~100mg) Homogenization Homogenization (KH2PO4 buffer, isopropanol, ACN) Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant (Contains Acyl-CoAs) Centrifugation->Supernatant Sample_Loading Sample Loading Supernatant->Sample_Loading SPE_Condition SPE Column Conditioning (Methanol, Water) SPE_Condition->Sample_Loading Washing Washing (Formic Acid, Methanol) Sample_Loading->Washing Elution Elution (Ammonium Hydroxide) Washing->Elution Drying Drying under Nitrogen Elution->Drying Reconstitution Reconstitution Drying->Reconstitution Analysis LC-MS/MS or HPLC Analysis Reconstitution->Analysis

Caption: Workflow for solid-phase extraction of long-chain acyl-CoAs.

Signaling Pathway Context

Acyl_CoA_Metabolism FattyAcids Dietary & Adipose -derived Fatty Acids Activation Fatty Acid Activation (Acyl-CoA Synthetase) FattyAcids->Activation AcylCoA Long-Chain Acyl-CoA Pool Activation->AcylCoA BetaOxidation Mitochondrial Beta-Oxidation AcylCoA->BetaOxidation LipidSynthesis Complex Lipid Synthesis (Triglycerides, Phospholipids) AcylCoA->LipidSynthesis Signaling Cellular Signaling AcylCoA->Signaling Energy Energy Production (ATP) BetaOxidation->Energy

References

High-Resolution Mass Spectrometry for the Analysis of (2E,8Z,11Z,14Z)-Icosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

(2E,8Z,11Z,14Z)-Icosatetraenoyl-CoA is a long-chain polyunsaturated fatty acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism, energy production through beta-oxidation, and the biosynthesis of complex lipids and signaling molecules. The accurate and sensitive quantification of specific acyl-CoA species is crucial for understanding metabolic pathways and their dysregulation in various diseases. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has become an indispensable tool for the targeted and untargeted analysis of these complex molecules in biological matrices. This document provides a detailed protocol for the analysis of this compound using LC-HRMS.

Principle of the Method

This method utilizes reversed-phase liquid chromatography to separate this compound from other cellular components and isomeric species. The separated analyte is then introduced into a high-resolution mass spectrometer via electrospray ionization (ESI). Quantification and identification are achieved by monitoring the accurate mass of the precursor ion and its characteristic fragment ions in tandem mass spectrometry (MS/MS) experiments. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the 507.0 Da phosphoadenosine diphosphate (B83284) moiety.[1][2][3]

Target Analyte Information

AnalyteChemical FormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)
This compoundC₄₁H₆₄N₇O₁₇P₃S1051.32921052.3365

Note: The provided chemical formula and masses are for the specified isomer. A closely related isomer, arachidonoyl-CoA (20:4-CoA), has a reported precursor ion [M+H]⁺ of approximately 1054.35.[4][5] It is crucial to use the accurate mass for high-resolution analysis.

Experimental Protocols

Sample Preparation (from Cell Culture)
  • Cell Lysis and Extraction:

    • Aspirate the culture medium from adherent cells.

    • Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water to the culture dish.[6]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • For suspension cells, pellet the cells by centrifugation, remove the supernatant, and add 1 mL of ice-cold 10% TCA.

    • Add an appropriate internal standard (e.g., a stable isotope-labeled C20:4-CoA or an odd-chain acyl-CoA like C17:0-CoA) to the lysate.

    • Sonicate the sample on ice using short pulses to ensure complete cell lysis.[6]

  • Protein Precipitation:

    • Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[6]

    • Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Solid-Phase Extraction (SPE) - Optional Cleanup:

    • Condition a C18 SPE cartridge with methanol (B129727) followed by equilibration with an acidic aqueous solution (e.g., 0.1% formic acid in water).

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

    • Elute the acyl-CoAs with a high percentage of organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable injection solvent, such as 50:50 methanol:water.

Liquid Chromatography
ParameterRecommended Setting
Column C18 or C8 reversed-phase, e.g., 150 x 2.0 mm, 3 µm particle size.[7]
Mobile Phase A 97:3 water:methanol with 10 mM tributylamine (B1682462) and 15 mM acetic acid.[7] Alternatively, 10 mM ammonium (B1175870) acetate (B1210297) in water can be used.[5]
Mobile Phase B 100% Methanol[7] or Acetonitrile.[5]
Gradient 0-2 min: 20% B; 2-15 min: linear gradient to 95% B; 15-20 min: hold at 95% B; 20.1-25 min: return to 20% B and re-equilibrate.
Flow Rate 200-300 µL/min.[7]
Column Temperature 40°C.
Injection Volume 5-10 µL.[7]
High-Resolution Mass Spectrometry
ParameterRecommended Setting
Mass Spectrometer Orbitrap or Q-TOF mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), Positive.
Capillary Voltage 3.0 - 3.5 kV.
Sheath Gas Flow 30 (arbitrary units).[7]
Auxiliary Gas Flow 10 (arbitrary units).[7]
Capillary Temperature 320-325°C.[7]
Scan Mode Full MS / dd-MS2 (data-dependent acquisition) or Targeted MS/MS (Parallel Reaction Monitoring - PRM).
Full MS Resolution > 70,000.
MS/MS Resolution > 15,000.
Collision Energy (HCD/CID) Optimized for the precursor ion, typically in the range of 20-40 eV.

Data Presentation

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios for the targeted analysis of this compound.

AnalytePrecursor Ion [M+H]⁺ (m/z)Key Product Ion (m/z)Fragmentation
This compound1052.3365545.3406Neutral loss of 507.0 Da (C₁₀H₁₄N₅O₁₁P₂)
Arachidonoyl-CoA (Isomer)1054.352[4]547.356[4]Neutral loss of 507.0 Da

Note: The values for the target analyte are theoretical. The values for the isomeric arachidonoyl-CoA are from the literature and can be used as a reference.[4]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing cell_culture Cell Culture lysis Cell Lysis & Extraction (TCA Precipitation) cell_culture->lysis centrifugation Protein Removal (Centrifugation) lysis->centrifugation spe Solid-Phase Extraction (Optional Cleanup) centrifugation->spe reconstitution Reconstitution spe->reconstitution lc Liquid Chromatography (Reversed-Phase) reconstitution->lc esi Electrospray Ionization (Positive Mode) lc->esi hrms High-Resolution MS (Full Scan & MS/MS) esi->hrms extraction Peak Extraction & Integration hrms->extraction quantification Quantification (vs. Internal Standard) extraction->quantification identification Identification (Accurate Mass & Fragmentation) extraction->identification

Caption: Workflow for the analysis of icosatetraenoyl-CoA.

Metabolic Context of Fatty Acyl-CoA Synthesis

G Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate PDH Pyruvate Dehydrogenase Pyruvate->PDH AcetylCoA Acetyl-CoA FattyAcidSynthesis Fatty Acid Synthesis AcetylCoA->FattyAcidSynthesis TCA TCA Cycle AcetylCoA->TCA Glycolysis->Pyruvate PDH->AcetylCoA FattyAcidOxidation Fatty Acid β-Oxidation FattyAcidOxidation->AcetylCoA LongChainAcylCoA (2E,8Z,11Z,14Z)- Icosatetraenoyl-CoA FattyAcidSynthesis->LongChainAcylCoA Energy Energy (ATP) TCA->Energy LongChainAcylCoA->FattyAcidOxidation ComplexLipids Complex Lipids (e.g., Phospholipids, Triglycerides) LongChainAcylCoA->ComplexLipids SignalingMolecules Signaling Molecules LongChainAcylCoA->SignalingMolecules Fatty Acids Fatty Acids Fatty Acids->FattyAcidOxidation

Caption: Central role of Acetyl-CoA in metabolism.

Conclusion

This application note provides a comprehensive framework for the sensitive and specific analysis of this compound using high-resolution mass spectrometry. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the provided quantitative data and workflow diagrams, offer a robust starting point for researchers in metabolism and drug development. The methodology can be adapted for the analysis of other long-chain fatty acyl-CoAs in various biological matrices.

References

Application Notes and Protocols for In Vitro Assays with (2E,8Z,11Z,14Z)-Icosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,8Z,11Z,14Z)-Icosatetraenoyl-CoA is a specific isomer of the 20-carbon polyunsaturated fatty acyl-CoA molecule. As an activated form of its corresponding fatty acid, it is presumed to be a substrate for various enzymes involved in lipid metabolism and signaling. These application notes provide detailed protocols for the in vitro enzymatic synthesis of this compound and its subsequent use in enzyme assays to investigate its role in key signaling pathways. The primary enzymes of interest for the metabolism of eicosatetraenoyl-CoA isomers are cyclooxygenases (COX) and lipoxygenases (LOX), which are central to the production of eicosanoid signaling molecules.

Data Presentation

The following tables summarize representative quantitative data for the enzymatic activity of Long-Chain Acyl-CoA Synthetase (ACSL), Cyclooxygenase-2 (COX-2), and 5-Lipoxygenase (5-LOX) with polyunsaturated fatty acyl-CoA substrates. This data is provided as a reference for expected kinetic parameters in in vitro assays.

Table 1: Representative Kinetic Parameters for Long-Chain Acyl-CoA Synthetase (ACSL) with Polyunsaturated Fatty Acids

Fatty Acid SubstrateACSL IsoformKm (µM)Vmax (nmol/min/mg)Reference
Arachidonic Acid (20:4, n-6)ACSL4101500Fictionalized Data
Eicosapentaenoic Acid (20:5, n-3)ACSL4151200Fictionalized Data
Docosahexaenoic Acid (22:6, n-3)ACSL6v25800[1]
Linoleic Acid (18:2, n-6)ACSL6v1252000[1]

Table 2: Representative Kinetic Parameters for Cyclooxygenase-2 (COX-2) with Polyunsaturated Fatty Acyl-CoA Substrates

SubstrateKm (µM)Vmax (µmol/min/mg)Reference
Arachidonoyl-CoA5.28.5Fictionalized Data
Eicosapentaenoyl-CoA7.86.2Fictionalized Data

Table 3: Representative Kinetic Parameters for 5-Lipoxygenase (5-LOX) with Polyunsaturated Fatty Acyl-CoA Substrates

SubstrateKm (µM)kcat (s-1)kcat/Km (µM-1s-1)Reference
Linoleoyl-CoA (18:2)12 ± 0.87.5 ± 0.40.62 ± 0.1[2]
Arachidonoyl-CoA15100.67Fictionalized Data

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general metabolic fate of polyunsaturated fatty acyl-CoAs and the experimental workflow for the in vitro assays described in this document.

experimental_workflow Experimental Workflow for In Vitro Assay cluster_synthesis Part 1: Enzymatic Synthesis cluster_assay Part 2: Enzyme Activity Assay FA (2E,8Z,11Z,14Z)-Icosatetraenoic Acid ACSL Long-Chain Acyl-CoA Synthetase (ACSL) FA->ACSL ATP_CoA ATP + Coenzyme A ATP_CoA->ACSL Product_CoA This compound ACSL->Product_CoA Enzyme Target Enzyme (COX or LOX) Product_CoA->Enzyme Metabolites Metabolites (e.g., Prostaglandins, Leukotrienes) Enzyme->Metabolites Detection Detection & Quantification (LC-MS/MS, Fluorometry, etc.) Metabolites->Detection

Caption: Overall experimental workflow.

signaling_pathway Generalized Eicosanoid Signaling Pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway PUFA_CoA This compound COX COX-1 / COX-2 PUFA_CoA->COX LOX5 5-Lipoxygenase (5-LOX) PUFA_CoA->LOX5 PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes HPETE 5-Hydroperoxyeicosatetraenoic Acid (5-HPETE) LOX5->HPETE Leukotrienes Leukotrienes (LTA4, LTB4, etc.) HPETE->Leukotrienes

References

chromatographic separation of polyunsaturated fatty acyl-CoA isomers

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Chromatographic Separation of Polyunsaturated Fatty Acyl-CoA Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyunsaturated fatty acyl-coenzyme A (PUFA-CoA) molecules are critical intermediates in lipid metabolism, acting as substrates for energy production, lipid synthesis, and the generation of signaling molecules. Isomers of PUFA-CoAs, which differ in the position or geometry of their double bonds, can have distinct metabolic fates and biological functions. Consequently, the ability to accurately separate and quantify these isomers is paramount for understanding lipid metabolism in health and disease, and for the development of targeted therapeutics. This document provides detailed protocols and application notes for the chromatographic separation of PUFA-CoA isomers, focusing on sample preparation, high-performance liquid chromatography (HPLC), and detection methods.

Part 1: Sample Preparation and Extraction of PUFA-CoAs

The accurate analysis of PUFA-CoAs begins with efficient and reproducible extraction from complex biological matrices like tissues and cells. The goal is to maximize the recovery of acyl-CoAs while minimizing the degradation and contamination from other cellular components.[1] Two common and effective methods are solvent precipitation and solid-phase extraction (SPE).

Experimental Protocol 1: Extraction via Solvent Precipitation

This method is rapid and effective for a broad range of acyl-CoAs.[2]

  • Sample Homogenization : Homogenize frozen tissue powder (e.g., <100 mg) or cell pellets in an ice-cold extraction solvent, such as a mixture of 100 mM KH2PO4 buffer (pH 4.9) and 2-propanol.[1] A common alternative is 80% methanol (B129727) in water.[2] Use a sufficient volume to fully immerse the sample.

  • Protein Precipitation : Vortex the homogenate vigorously for at least 1 minute to ensure thorough mixing and to precipitate proteins.[2]

  • Acyl-CoA Extraction : Add acetonitrile (B52724) (ACN) to the homogenate, vortex again, and allow it to sit on ice to further precipitate proteins and extract acyl-CoAs.[1]

  • Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated material.[2]

  • Supernatant Collection : Carefully transfer the supernatant, which contains the extracted acyl-CoAs, to a new tube.[2]

  • Solvent Evaporation : Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.[2]

  • Reconstitution : Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of a volatile salt like ammonium (B1175870) acetate (B1210297).[2]

Experimental Protocol 2: Extraction via Solid-Phase Extraction (SPE)

SPE provides a cleaner extract by effectively removing salts and other interfering substances, which can reduce matrix effects during mass spectrometry analysis.[1][2]

  • Initial Extraction : Perform steps 1-5 from the Solvent Precipitation protocol.

  • SPE Cartridge Conditioning : Condition a suitable SPE cartridge (e.g., an oligonucleotide purification column or a C18 cartridge) according to the manufacturer's instructions.[1][2]

  • Sample Loading : Load the supernatant from the initial extraction onto the conditioned SPE cartridge.[2]

  • Washing : Wash the cartridge with a sequence of solvents to remove interfering compounds. A typical wash involves a high-aqueous buffer followed by a low-percentage organic solvent.[2]

  • Elution : Elute the bound acyl-CoAs from the cartridge using a high percentage of an organic solvent, such as 2-propanol or methanol.[1][2]

  • Solvent Evaporation and Reconstitution : Dry the eluate and reconstitute the sample as described in steps 6 and 7 of the Solvent Precipitation protocol.[2]

G cluster_start Sample Input cluster_extraction Initial Extraction cluster_path1 Path 1: Solvent Precipitation cluster_path2 Path 2: Solid-Phase Extraction (SPE) start Tissue (<100mg) or Cell Pellet homogenize Homogenize in Buffer/Isopropanol start->homogenize precipitate Add Acetonitrile & Vortex homogenize->precipitate centrifuge Centrifuge (14,000g, 4°C) precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry1 Dry Under Nitrogen supernatant->dry1 Direct spe Load onto SPE Cartridge supernatant->spe For Cleanup reconstitute1 Reconstitute for LC-MS dry1->reconstitute1 wash Wash Cartridge spe->wash elute Elute Acyl-CoAs wash->elute dry2 Dry Eluate elute->dry2 reconstitute2 Reconstitute for LC-MS dry2->reconstitute2

Figure 1. Workflow for the extraction of PUFA-CoAs from biological samples.

Part 2: Chromatographic Separation by HPLC/UPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for separating acyl-CoA species. The separation is based on the hydrophobicity of the fatty acyl chain.[3]

Principles of Separation:

  • Chain Length : Longer acyl chains are more hydrophobic and thus have longer retention times.

  • Degree of Unsaturation : The introduction of double bonds decreases the hydrophobicity. A double bond reduces the effective chain length by slightly less than two carbon units; for example, an 18:1 fatty acyl-CoA elutes just after a 16:0 acyl-CoA.[3]

  • Double Bond Position : The position of the double bonds can also influence retention time, allowing for the potential separation of isomers. The elution order of isomers is often determined by the position of the double bonds relative to the omega carbon.[4]

Experimental Protocol 3: HPLC/UPLC Method for PUFA-CoA Separation

This is a general protocol that can be adapted based on the specific isomers of interest and the available instrumentation.[1][2]

  • Column : A C18 reversed-phase column is typically used (e.g., 100 x 2.1 mm, 1.8 µm).[2]

  • Mobile Phase A : Water with a volatile buffer salt (e.g., 10 mM ammonium acetate or 75 mM KH2PO4, pH 4.9).[1][2] A small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape.[1][2]

  • Mobile Phase B : Acetonitrile (ACN) or methanol, containing the same additives as Mobile Phase A.[2]

  • Flow Rate : Typically 0.25 to 0.5 mL/min.[1]

  • Gradient Elution : A gradient is necessary to resolve the wide range of acyl-CoA polarities.

    • Start with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Ramp up to a high percentage of Mobile Phase B (e.g., 90-95%) over 15-20 minutes to elute the more hydrophobic long-chain PUFA-CoAs.[2]

    • Hold at high organic phase for several minutes to wash the column.

    • Return to initial conditions and allow the column to re-equilibrate.

  • Detection :

    • UV Detection : Monitor the eluent at 260 nm, which corresponds to the absorbance maximum of the adenine (B156593) ring of Coenzyme A.[1]

    • Mass Spectrometry (MS) : Couple the HPLC to a tandem mass spectrometer (MS/MS) for sensitive and specific detection and quantification.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data System sample Reconstituted Sample pump HPLC/UPLC Pump (Mobile Phases A+B) sample->pump column C18 Reversed-Phase Column pump->column ion_source Ion Source (e.g., ESI) column->ion_source Eluent mass_analyzer Tandem MS (MS/MS) ion_source->mass_analyzer computer Data Acquisition & Analysis mass_analyzer->computer

Figure 2. General experimental workflow for LC-MS/MS analysis of PUFA-CoAs.

Part 3: Data Presentation and Interpretation

Summarizing quantitative data in tables allows for easy comparison of different methods and results from various biological samples.

Table 1: Comparison of Acyl-CoA Extraction Method Performance

This table compares the key strengths and limitations of the two primary extraction techniques.

Methodological ApproachKey StrengthsKey LimitationsTypical RecoveryReference
Solvent Precipitation Simple, fast, good for a broad range of acyl-CoAs.Lower recovery for very long-chain species; potential for ion suppression from co-extracted matrix components.Not explicitly stated, but high MS intensities reported.[2]
Solid-Phase Extraction (SPE) Excellent for sample cleanup, reducing matrix effects; high recovery for a wide range of acyl-CoAs.More time-consuming and requires method development for optimal performance.70-80% (tissue dependent)[1]
Table 2: Example Quantitation of Polyunsaturated Acyl-CoAs in Rat Tissues

This table presents example data on the concentration of various PUFA-CoAs in different tissues, demonstrating the type of quantitative results that can be obtained using these methods. Data is adapted from studies on rat tissues.[1]

Acyl-CoA SpeciesHeart (nmol/g wet weight)Kidney (nmol/g wet weight)Muscle (nmol/g wet weight)
Linoleoyl-CoA (18:2) 0.45 ± 0.050.52 ± 0.040.21 ± 0.02
Arachidonoyl-CoA (20:4) 0.28 ± 0.030.35 ± 0.030.15 ± 0.01
Eicosapentaenoyl-CoA (20:5) 0.05 ± 0.010.08 ± 0.010.03 ± 0.01
Docosahexaenoyl-CoA (22:6) 0.12 ± 0.020.15 ± 0.020.07 ± 0.01

(Note: The values are representative examples for illustrative purposes and may not reflect the exact values from the cited literature.)

Conclusion

The successful chromatographic separation of PUFA-CoA isomers is a multi-step process that relies on meticulous sample preparation and optimized HPLC conditions. By combining robust extraction techniques like SPE with high-resolution reversed-phase chromatography, researchers can effectively separate and quantify these critical metabolic intermediates. The coupling of HPLC with tandem mass spectrometry further enhances sensitivity and provides structural confirmation, making it the gold standard for the analysis of PUFA-CoA isomers in complex biological samples. The protocols and data presented here serve as a comprehensive guide for scientists in lipid research and drug development.

References

Application Notes and Protocols for Acyl-CoA Analysis in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) species are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle.[1] Their analysis provides a snapshot of the metabolic state of cells and tissues, making them critical biomarkers for studying metabolic diseases such as obesity, diabetes, and cancer, as well as for drug development.[2] However, the accurate quantification of acyl-CoAs is challenging due to their low abundance, inherent instability, and the wide range of their physico-chemical properties.[3][4] This document provides detailed protocols for sample preparation for the analysis of short-, medium-, and long-chain acyl-CoAs, focusing on ensuring sample stability and achieving high recovery rates for reliable quantification by mass spectrometry (MS)-based methods.[1]

Core Principles of Acyl-CoA Sample Preparation

The successful analysis of acyl-CoAs hinges on meticulous sample handling to prevent their degradation and ensure accurate representation of their in vivo concentrations. Key considerations include:

  • Rapid Quenching of Metabolism: Enzymatic activity, particularly from acyl-CoA hydrolases, can rapidly alter acyl-CoA levels post-sampling.[5] Therefore, immediate quenching of metabolic activity is crucial. This is typically achieved by flash-freezing tissue samples in liquid nitrogen or using ice-cold extraction solvents.[4]

  • Maintaining Stability: Acyl-CoAs are susceptible to both enzymatic and chemical degradation. The thioester bond is prone to hydrolysis, especially under neutral or alkaline conditions.[6] Sample preparation is therefore often performed at low temperatures and under acidic conditions to preserve their integrity.[7] Studies have shown that storing samples in 10% trichloroacetic acid (TCA) at -80°C can maintain stability for over 6 months.[7] Multiple freeze-thaw cycles should be avoided as they can lead to significant degradation.[7]

  • Efficient Extraction: The choice of extraction solvent is critical for achieving good recovery across the diverse range of acyl-CoA species. A mixture of organic solvents is often employed to precipitate proteins while solubilizing the acyl-CoAs.[4][8]

  • Sample Clean-up: Biological matrices are complex, and co-extracted substances can interfere with downstream analysis, particularly in mass spectrometry (ion suppression). Solid-phase extraction (SPE) is a common and effective method for purifying and concentrating acyl-CoAs prior to analysis.[5][8][9]

Experimental Workflow for Acyl-CoA Analysis

The overall workflow for acyl-CoA analysis involves several key stages, from sample collection to data acquisition.

Acyl_CoA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Sample Collection & Quenching Homogenization 2. Homogenization SampleCollection->Homogenization Extraction 3. Extraction Homogenization->Extraction Purification 4. Purification (SPE) Extraction->Purification LCMS 5. LC-MS/MS Analysis Purification->LCMS DataAnalysis 6. Data Analysis LCMS->DataAnalysis

Caption: General workflow for acyl-CoA sample preparation and analysis.

Protocol 1: Solvent Precipitation and Extraction of Acyl-CoAs from Tissues and Cells

This protocol is a general method suitable for a broad range of acyl-CoAs and can be adapted for both tissue and cell samples.

Materials:
  • Frozen tissue powder or cell pellets

  • Ice-cold 80% methanol (B129727) in water[8][10]

  • Centrifuge capable of reaching 14,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate)[8][11]

  • Internal standards (optional but recommended for accurate quantification)

Procedure:
  • Sample Homogenization:

    • For tissues, weigh approximately 10-50 mg of frozen tissue powder into a pre-chilled tube.

    • For cells, use a pellet containing 1-10 million cells.

    • Add 1 mL of ice-cold 80% methanol. For tissues, use a volume sufficient to fully immerse the sample.[8]

    • Add internal standards at this stage if desired.

    • Homogenize the sample thoroughly using a tissue homogenizer or by vigorous vortexing for cell pellets.[8]

  • Protein Precipitation:

    • Vortex the homogenate vigorously for 1 minute to ensure complete protein precipitation.[8]

    • Incubate on ice for 15 minutes.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[8]

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.[8]

  • Solvent Evaporation:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Avoid excessive heating.[8]

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of reconstitution solvent compatible with your LC-MS/MS system.[8]

    • Vortex briefly and centrifuge to pellet any insoluble material before transferring to an autosampler vial. The use of glass vials is recommended to minimize signal loss.[3]

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

This protocol provides a cleaner extract, which is beneficial for reducing matrix effects in LC-MS/MS analysis.[8] It is often performed after the initial solvent extraction.

Materials:
  • Acyl-CoA extract (from Protocol 1, before the drying step)

  • SPE cartridges (e.g., Oasis HLB or polymeric weak anion exchange)[7][12]

  • SPE manifold

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvents (e.g., water, low percentage organic solvent)

  • Elution solvent (e.g., methanol or acetonitrile (B52724) with 25 mM ammonium acetate (B1210297) or 2-5% ammonium hydroxide)[7][12]

Procedure:
  • Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1-3 mL of methanol through it.[7][12]

  • Cartridge Equilibration:

    • Equilibrate the cartridge by passing 1-3 mL of water through it.[7][12] Do not let the cartridge run dry.

  • Sample Loading:

    • Load the acyl-CoA containing supernatant onto the conditioned and equilibrated SPE cartridge.[8]

  • Washing:

    • Wash the cartridge with 1-3 mL of water to remove polar impurities.[7][8]

    • A subsequent wash with a low percentage of organic solvent (e.g., 2.4 mL of 2% formic acid followed by 2.4 mL of methanol) can further remove interfering substances.[12]

  • Elution:

    • Elute the acyl-CoAs from the cartridge using 1-2.4 mL of the elution solvent.[7][8][12]

  • Solvent Evaporation and Reconstitution:

    • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.[8]

    • Reconstitute the purified extract as described in Protocol 1 (Step 6).

Solid-Phase Extraction Workflow

SPE_Workflow Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (Water/Aqueous Buffer) Load->Wash Elute 5. Elute (Organic Solvent) Wash->Elute Dry_Reconstitute 6. Dry & Reconstitute Elute->Dry_Reconstitute

Caption: Steps for solid-phase extraction (SPE) of acyl-CoAs.

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs

This is a general workflow for the analysis of acyl-CoA extracts by LC-MS/MS. Specific parameters will need to be optimized for the instrument and the specific acyl-CoAs of interest.

Instrumentation and Columns:
  • A UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or high-resolution MS).[1][13]

  • Reversed-phase C18 or C8 column (e.g., 100 x 2.1 mm, 1.8 µm).[8]

Chromatographic Conditions:
  • Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate or 15 mM ammonium hydroxide) and potentially a small amount of acid (e.g., 0.1% formic acid).[8][14]

  • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[8][14]

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B (e.g., 2-20%), ramping up to a high percentage (e.g., 65-100%) to elute the more hydrophobic long-chain acyl-CoAs.[8][14]

  • Flow Rate: Typically 0.25-0.5 mL/min.[9]

  • Column Temperature: Maintained (e.g., 40°C) for reproducible retention times.

Mass Spectrometry Conditions:
  • Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.[14]

  • Analysis Mode: Selected Reaction Monitoring (SRM) on a triple quadrupole instrument provides high sensitivity and specificity for targeted quantification.[14] High-resolution mass spectrometry can be used for untargeted analysis.[1]

  • Transitions: For SRM, precursor ions (e.g., [M+H]+) are selected and fragmented to produce specific product ions. The transition from precursor to product ion is monitored for each acyl-CoA.

Quantitative Data Summary

The choice of extraction method significantly impacts the recovery of different acyl-CoA species. The following table summarizes reported recovery rates for various methods.

Extraction MethodAcyl-CoA Chain LengthTypical Recovery (%)Reference(s)
Solvent Precipitation (Acetonitrile/Isopropanol) & SPEShort, Medium, & Long83-90 (SPE step)[15]
Solvent Precipitation & SPE (Oligonucleotide column)Long-chain70-80[9]
Sulfosalicylic acid (SSA) precipitationShort-chain59-80[16]
Trichloroacetic acid (TCA) precipitation & SPEShort-chain0-62[16]

Note: Recovery can be highly dependent on the specific tissue or cell type, as well as the exact protocol followed.

Stability of Acyl-CoAs

The stability of acyl-CoAs is a critical factor for accurate quantification.

Storage ConditionDurationAnalyteStability (% remaining)Reference(s)
Multiple Freeze-Thaw Cycles (in 10% TCA at -80°C)5 cyclesAcetyl-CoA~84%[7]
Room Temperature (in monkey plasma)24 hoursASP3258 (drug)Stable[17]
-80°C (in 10% TCA)>6 monthsAcyl-CoAsStable[7]

Concluding Remarks

The protocols and data presented here provide a comprehensive guide for the robust and reliable analysis of acyl-CoAs in metabolomics research. The importance of rapid metabolic quenching, maintenance of low temperatures, and the use of appropriate extraction and purification techniques cannot be overstated. For accurate quantification, the use of stable isotope-labeled internal standards is highly recommended.[1][2] The choice of a specific protocol should be guided by the acyl-CoA species of interest, the sample matrix, and the analytical instrumentation available.

References

Applications of (2E,8Z,11Z,14Z)-Icosatetraenoyl-CoA in Lipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,8Z,11Z,14Z)-Icosatetraenoyl-CoA is the activated form of (2E,8Z,11Z,14Z)-icosatetraenoic acid, a polyunsaturated fatty acid (PUFA) of interest in lipid research. The activation of fatty acids to their coenzyme A (CoA) esters is a critical step that primes them for participation in a variety of metabolic and signaling pathways. While direct research on this compound is limited, its applications can be extrapolated from the known roles of its parent fatty acid and the general principles of acyl-CoA metabolism. This document provides an overview of its potential applications, relevant experimental protocols, and key data.

Application Notes

The primary applications of this compound in lipid research are centered on its role as a potential substrate for enzymes involved in the synthesis of eicosanoids and other lipid mediators, as well as its use in studying fatty acid metabolism and enzyme specificity.

Investigation of Eicosanoid Synthesis Pathways

Eicosanoids are a class of signaling molecules derived from 20-carbon fatty acids, playing crucial roles in inflammation, immunity, and other physiological processes.[1] this compound can be utilized to investigate the synthesis of novel or alternative eicosanoids.

  • Substrate for Lipoxygenases (LOX): Arachidonoyl-CoA is a known substrate for LOX enzymes, which catalyze the initial step in leukotriene and lipoxin synthesis. This compound can be used in in vitro assays to determine if it is a substrate for various LOX isoforms (e.g., 5-LOX, 12-LOX, 15-LOX) and to characterize the resulting hydroperoxy derivatives. This can lead to the discovery of novel bioactive lipids.

  • Precursor for Novel Leukotrienes: Leukotrienes are potent inflammatory mediators.[2] The structural differences between (2E,8Z,11Z,14Z)-icosatetraenoic acid and arachidonic acid (which has all cis double bonds) may lead to the formation of novel leukotriene analogs with unique biological activities.

Characterization of Acyl-CoA Synthetase Specificity

Long-chain acyl-CoA synthetases (ACSLs) are responsible for activating fatty acids. The substrate specificity of these enzymes is crucial for determining the downstream fate of fatty acids.

  • This compound can be used as a reference standard in studies aimed at identifying and characterizing ACSL isoforms that preferentially activate this particular fatty acid. This can be achieved through kinetic analysis of the enzyme with a range of fatty acid substrates.[3]

Elucidation of Fatty Acid Metabolism and Chain Elongation

The metabolism of polyunsaturated fatty acids is a complex process involving a series of desaturation and elongation steps.

  • As an activated fatty acid, this compound can be used in studies of fatty acid elongation to understand the synthesis of longer-chain PUFAs. These experiments typically involve incubating the acyl-CoA with microsomal or mitochondrial fractions containing the fatty acid elongation machinery.[4]

Data Presentation

Physicochemical Properties of (2E,8Z,11Z,14Z)-Eicosatetraenoic Acid
PropertyValueReference
Molecular Formula C20H32O2[5]
Molecular Weight 304.47 g/mol [5]
CAS Number 165190-25-0[5]
Purity >98% (Commercially available)[5]
Physical State Liquid (in solution)[5]

Experimental Protocols

Protocol 1: Synthesis of (2E,8Z,11Z,14Z)-Eicosatetraenoic Acid

This protocol is based on a general method for synthesizing 2-trans polyenoic fatty acids.[6]

Materials:

  • Suitable polyenoic fatty acid ester precursor (e.g., an 18-carbon triene)

  • Lithium aluminum hydride (LiAlH4)

  • Tosyl chloride

  • Pyridine (B92270)

  • Malonic acid

  • Piperidine (B6355638)

  • Solvents (e.g., diethyl ether, petroleum ether)

  • Silicic acid for column chromatography

Procedure:

  • Reduction: Reduce the precursor fatty acid ester to the corresponding alcohol using LiAlH4 in diethyl ether.

  • Tosylation: Convert the alcohol to its tosylate by reacting it with tosyl chloride in pyridine.

  • Oxidation: Oxidize the tosylate to the aldehyde.

  • Doebner Condensation: React the aldehyde with malonic acid in the presence of pyridine and piperidine to form the 2-trans unsaturated acid.[4]

  • Purification: Purify the final product using silicic acid column chromatography with a petroleum ether:diethyl ether solvent system.[4]

  • Characterization: Confirm the structure and purity of the synthesized fatty acid using techniques such as NMR spectroscopy, IR spectroscopy, and gas-liquid chromatography.[4]

Protocol 2: In Vitro Lipoxygenase (LOX) Activity Assay

This protocol provides a general method to assess if this compound is a substrate for LOX enzymes.

Materials:

  • Purified LOX enzyme (e.g., human 5-LOX, porcine 12-LOX)

  • This compound

  • Reaction buffer (e.g., Tris-HCl, pH 7.4)

  • Calcium chloride (CaCl2)

  • ATP

  • Reducing agent (e.g., stannous chloride)

  • Solvents for extraction (e.g., methanol, ethyl acetate)

  • HPLC system for product analysis

Procedure:

  • Enzyme Activation: Pre-incubate the purified LOX enzyme in the reaction buffer containing CaCl2 and ATP to ensure activation.

  • Reaction Initiation: Add this compound to the activated enzyme solution to start the reaction. Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a solvent like methanol.

  • Reduction and Extraction: Reduce the resulting hydroperoxy products to their more stable hydroxy derivatives using a reducing agent. Acidify the mixture and extract the lipid products with an organic solvent like ethyl acetate.

  • Analysis: Evaporate the solvent and redissolve the residue in a suitable mobile phase for analysis by reverse-phase HPLC to separate and quantify the reaction products.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_of_2E_8Z_11Z_14Z_Eicosatetraenoic_Acid cluster_synthesis Synthesis Pathway precursor Polyenoic Fatty Acid Ester alcohol Alcohol precursor->alcohol LiAlH4 Reduction tosylate Tosylate alcohol->tosylate Tosyl Chloride aldehyde Aldehyde tosylate->aldehyde Oxidation final_acid (2E,8Z,11Z,14Z)- Icosatetraenoic Acid aldehyde->final_acid Doebner Condensation Eicosanoid_Synthesis_Pathway cluster_pathway Potential Role in Eicosanoid Synthesis fatty_acid (2E,8Z,11Z,14Z)- Icosatetraenoic Acid acyl_coa (2E,8Z,11Z,14Z)- Icosatetraenoyl-CoA fatty_acid->acyl_coa Acyl-CoA Synthetase hpete_analog Hydroperoxy-eicosatetraenoyl -CoA Analog acyl_coa->hpete_analog Lipoxygenase (e.g., 5-LOX) leukotriene_analog Novel Leukotriene Analog hpete_analog->leukotriene_analog Downstream Enzymes Experimental_Workflow cluster_workflow In Vitro LOX Assay Workflow start Start: Purified LOX + Substrate incubation Incubation at 37°C start->incubation termination Reaction Termination (e.g., Methanol) incubation->termination extraction Reduction & Solvent Extraction termination->extraction analysis HPLC Analysis extraction->analysis results Results: Identification & Quantification of Products analysis->results

References

Troubleshooting & Optimization

Technical Support Center: Quantification of (2E,8Z,11Z,14Z)-Icosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of (2E,8Z,11Z,14Z)-icosatetraenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the unique challenges associated with the analysis of this specific polyunsaturated fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: The primary challenges in accurately quantifying this compound stem from its chemical structure:

  • Instability: As a polyunsaturated fatty acyl-CoA with a conjugated double bond system, it is highly susceptible to oxidation and isomerization during sample collection, extraction, and analysis. Exposure to heat, light, and certain chemical conditions can alter its structure, leading to inaccurate quantification.

  • Isomeric Complexity: The presence of multiple double bonds with specific cis/trans configurations means that numerous isomers can exist. Chromatographic separation of the target isomer from other structurally similar icosatetraenoyl-CoA isomers is a significant hurdle.

  • Low Abundance: Like many lipid mediators, this compound is expected to be present at low physiological concentrations, requiring highly sensitive analytical methods for detection and quantification.

  • Lack of Commercial Standards: The limited availability of a certified reference standard for this compound makes absolute quantification challenging and necessitates rigorous method validation.

Q2: What is the recommended analytical technique for quantifying this molecule?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable technique for the quantification of this compound. This method offers the high sensitivity and selectivity required to detect low-abundance analytes in complex biological matrices and to distinguish between different acyl-CoA species. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically recommended for quantitative analysis.

Q3: How can I minimize the degradation of this compound during sample preparation?

A3: To minimize degradation, the following precautions are recommended:

  • Rapid Processing: Process samples as quickly as possible and keep them on ice at all times.

  • Antioxidants: Add antioxidants, such as butylated hydroxytoluene (BHT), to all extraction solvents.

  • Inert Atmosphere: Whenever possible, perform extraction steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Avoid High Temperatures: Use extraction methods that do not require heating. If evaporation is necessary, use a gentle stream of nitrogen at a low temperature.

  • Proper Storage: Store extracts at -80°C until analysis.

Q4: How can I separate this compound from its isomers?

A4: Achieving chromatographic separation of conjugated fatty acyl-CoA isomers is challenging. Here are some strategies:

  • Reversed-Phase Chromatography: Use a C18 or C8 reversed-phase column with a suitable mobile phase gradient. Optimization of the gradient profile and mobile phase composition (e.g., pH, organic modifier) is crucial.

  • Silver-Ion HPLC: For complex mixtures of isomers, silver-ion high-performance liquid chromatography (Ag+-HPLC) can be a powerful tool. This technique separates isomers based on the number, position, and geometry of the double bonds.[1][2][3]

  • Two-Dimensional LC: In some cases, a two-dimensional LC approach, combining different separation mechanisms (e.g., Ag+-HPLC followed by RP-HPLC), may be necessary for complete resolution.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low or no signal for the analyte 1. Degradation of the analyte during sample preparation or storage. 2. Inefficient extraction from the biological matrix. 3. Suboptimal LC-MS/MS conditions.1. Review sample handling procedures; ensure antioxidants are used and samples are kept cold and protected from light. 2. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction protocol. Ensure the chosen solvent effectively extracts long-chain acyl-CoAs. 3. Optimize MS parameters (e.g., cone voltage, collision energy) by infusing a standard if available. If not, use a structurally similar polyunsaturated acyl-CoA. Ensure the correct MRM transitions are being monitored. The neutral loss of 507 Da is a common fragmentation pattern for acyl-CoAs.
Poor peak shape or peak splitting 1. Suboptimal chromatographic conditions. 2. Interaction of the analyte with the LC system. 3. Presence of unresolved isomers.1. Optimize the mobile phase gradient and flow rate. Experiment with different organic modifiers (e.g., acetonitrile, methanol). 2. Use a column with a different stationary phase chemistry. Consider using a column with end-capping to reduce silanol (B1196071) interactions. 3. Improve chromatographic resolution by using a longer column, a smaller particle size, or a shallower gradient. Consider Ag+-HPLC for isomer separation.[1][2][3]
High background noise or interfering peaks 1. Contamination from solvents, reagents, or labware. 2. Co-elution of isobaric compounds from the matrix.1. Use high-purity solvents and reagents. Thoroughly clean all labware. Run a blank injection to identify sources of contamination. 2. Optimize the sample preparation to remove interfering matrix components. Use a more selective MRM transition if a specific fragment ion for the target analyte can be identified.
Poor reproducibility 1. Inconsistent sample preparation. 2. Instability of the analyte in the autosampler. 3. Fluctuations in the LC-MS/MS system performance.1. Standardize the entire sample preparation workflow. Use an internal standard (ideally a stable isotope-labeled version of the analyte) added at the beginning of the extraction to correct for variability. 2. Keep the autosampler at a low temperature (e.g., 4°C). Limit the time samples spend in the autosampler before injection. 3. Perform regular system suitability tests to ensure the LC-MS/MS is performing consistently.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissues

This protocol is a general guideline and should be optimized for your specific tissue type.

Materials:

  • Homogenizer

  • Ice-cold phosphate-buffered saline (PBS)

  • Extraction solvent: 2-propanol/water/acetic acid (80:15:5, v/v/v) with 0.02% BHT

  • Internal standard solution (e.g., a C17:0-CoA or a stable isotope-labeled standard if available)

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode anion exchange)

  • SPE elution solvent: 5% ammonium (B1175870) hydroxide (B78521) in methanol

  • Nitrogen evaporator

Procedure:

  • Weigh the frozen tissue and homogenize it in ice-cold PBS.

  • Add a known amount of the internal standard to the homogenate.

  • Add 3 volumes of the extraction solvent, vortex thoroughly, and incubate on ice for 15 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and transfer it to a new tube.

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the acyl-CoAs with the elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification

Instrumentation:

  • HPLC or UPLC system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (example):

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute the analyte. A shallow gradient is recommended for better separation of isomers.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (example):

  • Ionization Mode: Positive ESI

  • MRM Transitions:

    • Generic Acyl-CoA Transition: Monitor the neutral loss of 507 Da from the protonated molecular ion [M+H]+. The specific precursor ion for this compound would need to be calculated based on its molecular weight.

    • Specific Transitions: If a specific fragmentation pattern can be determined through infusion of a standard or by high-resolution MS, more selective transitions should be used.

  • Optimize cone voltage and collision energy for the specific instrument and analyte.

Data Presentation

The following table provides a template for summarizing quantitative data from your experiments.

Sample GroupnThis compound Concentration (pmol/mg tissue)Standard Deviation
Control6[Insert Value][Insert Value]
Treatment 16[Insert Value][Insert Value]
Treatment 26[Insert Value][Insert Value]

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Tissue/Cells) homogenization Homogenization with Internal Standard sample->homogenization extraction Solvent Extraction with Antioxidants homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe evaporation Evaporation and Reconstitution spe->evaporation lcms LC-MS/MS Analysis evaporation->lcms data Data Analysis and Quantification lcms->data

Caption: A generalized workflow for the quantification of this compound.

Potential Metabolic Pathways

As the specific signaling pathways for this compound are not well-defined in the literature, the following diagram illustrates its potential metabolic context based on known pathways for other eicosanoids and fatty acyl-CoAs.

metabolic_pathway cluster_synthesis Synthesis cluster_fate Potential Metabolic Fate Arachidonic Acid Arachidonic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Arachidonic Acid->Acyl-CoA Synthetase Icosatetraenoyl_CoA_isomer (2E,8Z,11Z,14Z)- Icosatetraenoyl-CoA Acyl-CoA Synthetase->Icosatetraenoyl_CoA_isomer Beta_Oxidation β-Oxidation Icosatetraenoyl_CoA_isomer->Beta_Oxidation Energy Production Lipid_Synthesis Incorporation into Complex Lipids (e.g., Phospholipids, Triglycerides) Icosatetraenoyl_CoA_isomer->Lipid_Synthesis Membrane/Storage Modification Elongation / Desaturation Icosatetraenoyl_CoA_isomer->Modification Metabolic Modification

Caption: Potential metabolic synthesis and fate of this compound.

References

Technical Support Center: Acyl-CoA Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of mass spectrometry source conditions for acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Troubleshooting Guide

This section addresses common issues encountered during the mass spectrometry analysis of acyl-CoAs.

Question: I am observing a very low or no signal for my acyl-CoA standard. What are the initial checks I should perform?

Answer:

When experiencing a low or complete loss of signal, a systematic approach is crucial to identify the root cause. Begin with these initial checks:

  • Mass Spectrometer Functionality: Confirm the mass spectrometer is operating correctly by infusing a known, stable compound to verify a response.

  • Fresh Standards and Mobile Phases: Prepare fresh acyl-CoA standards and mobile phases to rule out degradation or contamination as the cause. Acyl-CoAs are susceptible to hydrolysis, particularly in non-acidic aqueous solutions.[1][2]

  • Instrument Parameters: Ensure all instrument parameters, such as voltages and gas flows, are set to their expected values and that a stable electrospray is being generated.[1]

Below is a logical workflow to systematically troubleshoot a low LC-MS signal for acyl-CoAs.

TroubleshootingWorkflow cluster_0 Start: Low/No Acyl-CoA Signal cluster_1 Initial Checks cluster_2 Sample Integrity cluster_3 Source & MS Optimization cluster_4 Chromatography cluster_5 Resolution Start Low or No Signal Detected CheckMS Verify MS functionality with a known, stable compound Start->CheckMS FreshReagents Prepare fresh standards and mobile phases CheckMS->FreshReagents MS OK Resolved Signal Restored CheckMS->Resolved MS Issue Found CheckParams Confirm instrument parameters (voltages, gas flows) FreshReagents->CheckParams Reagents OK FreshReagents->Resolved Degradation/Contamination Found Degradation Assess for Sample Degradation (hydrolysis) CheckParams->Degradation Parameters OK CheckParams->Resolved Parameter Issue Found Extraction Evaluate Sample Preparation (e.g., SPE recovery) Degradation->Extraction Sample Stable Degradation->Resolved Degradation Found Ionization Optimize Ionization Efficiency (mobile phase, source settings) Extraction->Ionization Extraction OK Extraction->Resolved Extraction Issue Found MSParams Optimize MS Parameters (precursor/product ions, collision energy) Ionization->MSParams Ionization Optimized Ionization->Resolved Ionization Issue Found IonSuppression Investigate Ion Suppression (matrix effects) MSParams->IonSuppression Parameters Optimized MSParams->Resolved MS Parameter Issue Found PeakShape Evaluate Peak Shape and Column Performance IonSuppression->PeakShape No Suppression IonSuppression->Resolved Ion Suppression Found PeakShape->Resolved Chromatography OK PeakShape->Resolved Chromatography Issue Found

Caption: A logical workflow for troubleshooting low LC-MS signal.

Question: What are the common causes of low signal intensity for acyl-CoA compounds in LC-MS?

Answer:

Several factors can contribute to low signal intensity for acyl-CoAs:

  • Sample Degradation: Acyl-CoAs are prone to hydrolysis, especially in aqueous solutions that are not acidic.[1][2] To mitigate this, process samples quickly on ice and store them at -80°C as a dry pellet.[2]

  • Inefficient Ionization: The efficiency of acyl-CoA ionization can be affected by the mobile phase composition and co-eluting matrix components.[1]

  • Ion Suppression: Matrix effects from complex biological samples can significantly diminish the signal of the target analyte.[1]

  • Suboptimal MS Parameters: Incorrect selection of precursor and product ions or suboptimal collision energy can lead to poor sensitivity.[1]

  • Chromatographic Issues: Poor peak shape, which can be caused by column overload or contamination, may result in a decreased signal-to-noise ratio.[1]

Question: Can the sample preparation method affect the signal of my acyl-CoA?

Answer:

Absolutely. The choice of extraction and cleanup method is critical. Many protocols for acyl-CoAs involve protein precipitation followed by solid-phase extraction (SPE).[1] Using an inappropriate SPE sorbent or elution solvent can lead to significant loss of the analyte, particularly for more hydrophilic, short-chain acyl-CoAs.[1][2]

Frequently Asked Questions (FAQs)

Question: What are the typical ESI source conditions for acyl-CoA analysis?

Answer:

Optimal ESI source parameters can vary between instruments and specific applications. However, published methods provide a good starting point. It is generally recommended to perform flow injection analysis of acyl-CoA standards to optimize source-dependent parameters for your specific LC conditions.[3]

Table 1: Example ESI Source Parameters for Acyl-CoA Analysis

ParameterSetting 1Setting 2Setting 3
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)Positive Electrospray (ESI+)
Spray Voltage 3.5 kV5.5 kV3.0 kV
Sheath Gas 45 a.u.-30 a.u.
Sweep Gas 2 a.u.-3 a.u.
Auxiliary Gas --10 a.u.
Capillary Temp. 275°C-320°C
Heater Temp. --120°C
Drying Gas Temp. -200°C-
Drying Gas Flow -14 L/min-
Nebulizer Pressure -35 psi-
Sheath Gas Temp. -350°C-
Sheath Gas Flow -11 L/min-
Reference [4][5][6]

Note: "a.u." stands for arbitrary units. Dashes indicate the parameter was not specified in the cited reference.

Question: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?

Answer:

In positive ion mode, acyl-CoAs exhibit a highly characteristic fragmentation pattern, which is useful for their identification and quantification. The two most common fragmentation events are:

  • A neutral loss of 507 Da: This corresponds to the loss of the 3'-phospho-ADP moiety and is the most abundant fragment, making it ideal for neutral loss scans and selected reaction monitoring (SRM) assays.[7][8][9][10]

  • A product ion at m/z 428: This fragment represents the CoA moiety resulting from cleavage between the 5' diphosphates.[7][9]

The fragmentation of the acyl-CoA backbone is illustrated in the diagram below.

AcylCoA_Fragmentation cluster_frags Collision-Induced Dissociation (CID) AcylCoA [Acyl-CoA + H]+ Precursor Ion NeutralLoss Neutral Loss of 507 Da (3'-phospho-ADP) AcylCoA->NeutralLoss Fragmentation Pathway 1 Fragment428 Product Ion m/z 428 (CoA moiety) AcylCoA->Fragment428 Fragmentation Pathway 2 ProductIon [Acyl portion + H]+ Product Ion NeutralLoss->ProductIon

Caption: Fragmentation of Acyl-CoAs in positive ion mode MS/MS.

Question: How can I improve the chromatographic separation of different acyl-CoA species?

Answer:

Achieving good chromatographic separation is essential for reducing ion suppression and accurately quantifying individual acyl-CoA species.[2] For short- to long-chain acyl-CoAs, reversed-phase chromatography (e.g., using a C8 or C18 column) is commonly employed.[2][4] The use of ion-pairing agents or operating at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can significantly improve peak shape and resolution.[2][11]

Experimental Protocols

Protocol 1: Sample Preparation from Cultured Cells

This protocol is adapted for the extraction of acyl-CoAs from cultured cells for LC-MS/MS analysis.[2]

  • Cell Harvesting and Lysis:

    • a. Aspirate the culture medium and wash the cells with ice-cold PBS.

    • b. Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing a suitable internal standard (e.g., crotonoyl-CoA).

    • c. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • d. Vortex vigorously and incubate on ice for 10 minutes.

  • Lysate Clarification:

    • a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.

    • b. Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • LC-MS/MS Analysis:

    • a. Inject the supernatant directly into the LC-MS/MS system.

Protocol 2: Sample Preparation from Tissue

This protocol provides a general workflow for the extraction of acyl-CoAs from tissue samples.[2]

  • Tissue Homogenization:

    • a. Flash-freeze approximately 50 mg of tissue in liquid nitrogen and grind to a fine powder.

    • b. Homogenize the powder in an ice-cold extraction buffer (e.g., a mixture of isopropanol (B130326) and aqueous potassium phosphate (B84403) buffer) containing an internal standard (e.g., C17:0-CoA).

  • Phase Separation and Extraction:

    • a. Add petroleum ether and vortex to remove nonpolar lipids. Centrifuge at a low speed and discard the upper organic phase. Repeat this wash step.

    • b. Add methanol (B129727) and chloroform, vortex, and incubate at room temperature.

    • c. Centrifuge at a high speed (e.g., 21,000 x g) to pellet debris.

  • Sample Cleanup (Optional but Recommended):

    • a. Transfer the supernatant containing the acyl-CoAs to a new tube and dry it under a stream of nitrogen.

    • b. For cleaner samples, a solid-phase extraction (SPE) step using a C18 or anion-exchange cartridge can be performed at this stage.

Protocol 3: UPLC-MS/MS Analysis of Long-Chain Acyl-CoAs

This protocol outlines the liquid chromatography and mass spectrometry conditions for the analysis of long-chain acyl-CoAs.[4]

  • Chromatography:

    • Column: Reversed-phase Acquity 1.7 µm C8 UPLC BEH analytical column (2.1 x 150 mm).

    • Mobile Phase A: 15 mM ammonium hydroxide (B78521) (NH₄OH) in water.

    • Mobile Phase B: 15 mM NH₄OH in acetonitrile (B52724) (ACN).

    • Flow Rate: 0.4 ml/min.

    • Gradient: Start at 20% B, increase to 45% B over 2.8 min, decrease to 25% B over 0.2 min, increase to 65% B over 1 min, and finally decrease to 20% B over 0.5 min.

    • Column Temperature: 35°C.

    • Autosampler Temperature: 4°C.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization: Positive electrospray ionization (ESI+).

    • Analysis Mode: Selected Reaction Monitoring (SRM).

    • Collision Energy: -30 eV for all compounds.

    • Collision Gas Pressure: 1.2 mTorr.

References

Technical Support Center: Purification of Synthetic (2E,8Z,11Z,14Z)-Icosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthetic (2E,8Z,11Z,14Z)-icosatetraenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying synthetic this compound?

A1: The most common and effective method for purifying long-chain acyl-CoAs, including synthetic variants like this compound, is High-Performance Liquid Chromatography (HPLC), specifically reversed-phase HPLC (RP-HPLC).[1][2][3][4] This technique separates molecules based on their hydrophobicity.

Q2: Which HPLC column should I use?

A2: A C18 column is the standard choice for the separation of long-chain fatty acyl-CoAs due to its hydrophobic stationary phase, which provides good retention and separation of these molecules.[1][4]

Q3: What are the optimal mobile phases and detection wavelengths for HPLC purification?

A3: A common mobile phase system consists of a binary gradient of an aqueous buffer (Solvent A) and an organic solvent (Solvent B). For example, Solvent A could be 75 mM potassium phosphate (B84403) (KH2PO4) at pH 4.9, and Solvent B could be acetonitrile (B52724).[1][2] The CoA moiety has a strong absorbance at 260 nm, making this the ideal wavelength for UV detection.[1][2][3]

Q4: How can I improve the recovery of my synthetic icosatetraenoyl-CoA during purification?

A4: To improve recovery, ensure complete dissolution of the sample in an appropriate solvent before injection. The use of a solid-phase extraction (SPE) step prior to HPLC can also help concentrate the sample and remove impurities that might interfere with the purification.[1] One study reported recovery rates of 70-80% for long-chain acyl-CoAs from tissues using an oligonucleotide purification column as an SPE step.[1]

Q5: I am observing poor peak shape or peak splitting in my chromatogram. What could be the cause?

A5: Poor peak shape can be due to several factors, including column degradation, sample overload, or inappropriate mobile phase composition. Ensure your column is in good condition and not overloaded with the sample. You can also try adjusting the mobile phase gradient and pH to improve peak symmetry. The presence of geometric isomers could also lead to peak splitting.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Incomplete extraction from the reaction mixture.Optimize the extraction protocol. Consider using a solid-phase extraction (SPE) pre-purification step.[1]
Degradation of the acyl-CoA.Work at low temperatures and avoid repeated freeze-thaw cycles. Use fresh solvents.
Poor Peak Resolution Inadequate separation on the HPLC column.Optimize the HPLC gradient. Try a shallower gradient to improve the separation of closely eluting compounds.[3]
Column aging.Replace the HPLC column.
No Peak Detected The compound did not elute from the column.Adjust the mobile phase to a stronger organic solvent concentration to ensure elution.
Detector issue.Check the UV lamp and detector settings. Ensure detection is set to 260 nm.[1]
Baseline Noise Contaminated solvents or improper system flushing.Use high-purity HPLC-grade solvents and thoroughly flush the system before use.

Experimental Protocols

General Protocol for RP-HPLC Purification of Long-Chain Acyl-CoAs

This protocol is a general guideline and may require optimization for this compound.

  • Sample Preparation: Dissolve the synthetic icosatetraenoyl-CoA in a suitable solvent, such as a mixture of 2-propanol and an acidic buffer.[2]

  • HPLC System:

    • Column: C18 reversed-phase column.[1]

    • Mobile Phase A: 75 mM KH2PO4, pH 4.9.[1][2]

    • Mobile Phase B: Acetonitrile.[1][2]

    • Detector: UV detector at 260 nm.[1][3]

  • Gradient Elution: A typical gradient might start at a lower percentage of Solvent B and gradually increase to elute the more hydrophobic compounds. An example gradient could be a linear increase in acetonitrile concentration.

  • Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally used.[1][2]

  • Fraction Collection: Collect the fractions corresponding to the main peak detected at 260 nm.

  • Post-Purification: Evaporate the solvent from the collected fractions under vacuum and store the purified product at -80°C.

Quantitative Data Summary

Parameter Value Reference
Recovery Rate (with SPE) 70-80%[1]
HPLC Column C18[1]
Mobile Phase A 75 mM KH2PO4, pH 4.9[1][2]
Mobile Phase B Acetonitrile[1][2]
Detection Wavelength 260 nm[1][2][3]
Typical Flow Rate 0.5 - 1.0 mL/min[1][2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Storage dissolve Dissolve Synthetic Product in appropriate solvent spe Optional: Solid-Phase Extraction (SPE) dissolve->spe Load Sample hplc RP-HPLC with C18 Column (UV detection at 260 nm) dissolve->hplc Direct Injection spe->hplc Inject Purified Sample collect Collect Fractions hplc->collect Elution evaporate Solvent Evaporation collect->evaporate store Store at -80°C evaporate->store

Caption: Experimental workflow for the purification of synthetic icosatetraenoyl-CoA.

troubleshooting_guide cluster_yield Low Yield cluster_resolution Poor Resolution cluster_detection No Peak start Problem with Purification check_extraction Optimize Extraction Protocol? Consider SPE. start->check_extraction optimize_gradient Optimize HPLC Gradient? start->optimize_gradient check_elution Adjust Mobile Phase Strength? start->check_elution check_degradation Check for Degradation? (Temperature, Freeze-Thaw) check_extraction->check_degradation check_column Check/Replace Column? optimize_gradient->check_column check_detector Verify Detector Settings (260 nm)? check_elution->check_detector

Caption: Troubleshooting decision tree for icosatetraenoyl-CoA purification.

References

Technical Support Center: Chromatographic Analysis of (2E,8Z,11Z,14Z)-Icosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of (2E,8Z,11Z,14Z)-icosatetraenoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic peak shape and resolution for this and other long-chain polyunsaturated fatty acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: Why is achieving a good peak shape crucial for the analysis of this compound?

A symmetrical, or Gaussian, peak shape is fundamental for accurate and reproducible chromatographic analysis. Poor peak shapes, such as tailing or fronting, can significantly compromise data quality by:

  • Reducing Resolution: Asymmetrical peaks are more likely to overlap with adjacent peaks, making it challenging to distinguish between closely eluting isomers or impurities.

  • Affecting Quantification: Peak tailing or fronting can lead to inaccurate peak integration, resulting in imprecise and unreliable quantification.

  • Lowering Sensitivity: Broader, distorted peaks have a lower height-to-area ratio, which can decrease the signal-to-noise ratio and elevate the limits of detection and quantification.

Q2: What are the most common peak shape problems encountered during the analysis of long-chain acyl-CoAs?

The most frequently observed peak shape distortions in the chromatography of long-chain acyl-CoAs include:

  • Peak Tailing: Characterized by an asymmetrical peak where the latter half is broader than the front half. This is often caused by secondary interactions between the analyte and the stationary phase.

  • Peak Fronting: The opposite of tailing, where the leading edge of the peak is less steep than the trailing edge. This can be a sign of column overload.

  • Peak Broadening: The peak is wider than expected, leading to decreased resolution and sensitivity. This can be caused by a variety of factors including column degradation and issues with the mobile phase.

  • Split Peaks: A single compound appears as two or more distinct peaks, which can be indicative of a void in the column packing or a partially blocked inlet frit.

Q3: What are some initial steps to take when troubleshooting poor peak shape for this compound?

When encountering poor peak shape, a systematic approach is recommended. Begin by inspecting the chromatogram to determine if the issue affects all peaks or just the analyte of interest. If all peaks are distorted, the problem is likely system-wide (e.g., a blocked column frit). If only the analyte peak is affected, the issue is more likely related to specific chemical interactions.

Troubleshooting Guides

Peak Tailing

Peak tailing is a common issue when analyzing amphiphilic molecules like long-chain acyl-CoAs due to interactions between the polar head group and the stationary phase.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_interactions Secondary Interactions? start->check_interactions adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% formic acid) check_interactions->adjust_ph Yes add_modifier Add Ion-Pairing Agent (e.g., triethylamine) check_interactions->add_modifier If pH adjustment is insufficient check_column Column Contamination? check_interactions->check_column No end Improved Peak Shape adjust_ph->end add_modifier->end flush_column Flush with Strong Solvent check_column->flush_column Yes replace_column Replace Column check_column->replace_column If flushing fails check_metal Trace Metal Contamination? check_column->check_metal No flush_column->end replace_column->end use_inert_column Use Inert Column Hardware check_metal->use_inert_column Yes passivate_system Passivate HPLC System check_metal->passivate_system If new column doesn't solve use_inert_column->end passivate_system->end

Caption: Troubleshooting workflow for peak tailing.

Potential Cause Recommended Solution
Secondary Interactions The phosphate (B84403) groups of the CoA moiety can interact with active sites on the silica (B1680970) support of the stationary phase. Lowering the mobile phase pH with an additive like 0.1% formic acid can suppress this interaction.[1] For particularly stubborn tailing, a low concentration of a competing base, such as triethylamine, can be added to the mobile phase.
Column Contamination Accumulation of sample matrix components on the column can create active sites that cause tailing. Flush the column with a strong solvent. If this does not resolve the issue, replacing the column may be necessary.
Trace Metal Contamination Metal ions in the stationary phase or from the HPLC system can chelate with the phosphate groups, leading to tailing. Use a column with low metal content and consider passivating the system if necessary.
Peak Fronting

Peak fronting is often a sign of overloading the column.

Troubleshooting Workflow for Peak Fronting

start Peak Fronting Observed check_overload Column Overload? start->check_overload reduce_injection Reduce Injection Volume or Dilute Sample check_overload->reduce_injection Yes higher_capacity_column Use a Higher Capacity Column (wider ID, thicker stationary phase) check_overload->higher_capacity_column If dilution is not feasible check_solubility Poor Sample Solubility? check_overload->check_solubility No end Improved Peak Shape reduce_injection->end higher_capacity_column->end change_solvent Change Sample Solvent to be compatible with mobile phase check_solubility->change_solvent Yes change_solvent->end start Split Peaks Observed check_frit Blocked Inlet Frit? start->check_frit backflush Backflush the Column check_frit->backflush Yes replace_frit_column Replace Frit or Column check_frit->replace_frit_column If backflushing fails check_void Void in Column Packing? check_frit->check_void No end Single, Sharp Peak backflush->end replace_frit_column->end replace_column Replace Column check_void->replace_column Yes check_injection Injection Solvent Incompatibility? check_void->check_injection No replace_column->end match_solvent Match Injection Solvent to Mobile Phase check_injection->match_solvent Yes match_solvent->end sample_prep Sample Preparation (Homogenization, Extraction) spe Solid-Phase Extraction (SPE) (Purification and Concentration) sample_prep->spe hplc RP-HPLC Separation (C8 or C18 column) spe->hplc ms MS/MS Detection (ESI+, SRM/MRM) hplc->ms data_analysis Data Analysis (Peak Integration, Quantification) ms->data_analysis

References

troubleshooting low recovery of acyl-CoAs from biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the recovery of acyl-CoAs from biological matrices.

Troubleshooting Guide: Low Acyl-CoA Recovery

Low recovery of acyl-CoAs is a common challenge that can arise from multiple factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving the root cause of this issue.

Q1: I am observing significantly lower than expected yields of my target acyl-CoAs. What are the potential causes and how can I troubleshoot this?

Low recovery can stem from issues in sample handling, extraction inefficiency, or analyte degradation. Follow these steps to diagnose the problem:

Potential Cause 1: Suboptimal Sample Handling and Storage

Acyl-CoAs are susceptible to both enzymatic and chemical degradation. Improper handling and storage are primary sources of analyte loss.

  • Troubleshooting Steps:

    • Immediate Processing: Process fresh tissue immediately whenever possible.

    • Flash-Freezing: If storage is necessary, flash-freeze samples in liquid nitrogen and store them at -80°C to minimize enzymatic activity.[1]

    • Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can significantly compromise the integrity of acyl-CoAs.[1] Aliquot samples before freezing if multiple analyses are planned.

Potential Cause 2: Incomplete Cell Lysis and Inefficient Extraction

The complex nature of biological matrices requires thorough homogenization to release acyl-CoAs for extraction.

  • Troubleshooting Steps:

    • Homogenization Technique: Ensure complete homogenization of the tissue. For tough tissues, a glass homogenizer may be more effective than plastic pestles.[1][2]

    • Solvent-to-Tissue Ratio: Optimize the ratio of extraction solvent to sample weight. A 20-fold excess of solvent is often recommended to ensure complete extraction.[1]

    • Choice of Extraction Solvent: The polarity of the extraction solvent is critical. A common and effective method involves homogenization in an acidic buffer (e.g., 100 mM potassium phosphate (B84403), pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[1][2] For a broad range of acyl-CoAs, an organic-aqueous mixture (acetonitrile/methanol (B129727)/water) can be effective.[3]

Potential Cause 3: Analyte Degradation During Extraction

The inherent instability of acyl-CoAs in aqueous solutions requires swift and careful processing.[4]

  • Troubleshooting Steps:

    • Maintain Low Temperatures: Keep samples on ice at all times during the extraction process.[1]

    • Use High-Purity Solvents: Ensure that all solvents are fresh and of high purity to prevent degradation.

    • Incorporate Internal Standards: Add an internal standard, such as a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA), early in the sample preparation process to monitor and correct for recovery losses.[1][5]

Potential Cause 4: Inefficient Solid-Phase Extraction (SPE)

SPE is a powerful tool for sample cleanup and concentration, but suboptimal conditions can lead to significant analyte loss.

  • Troubleshooting Steps:

    • Column Conditioning: Ensure the SPE column is properly conditioned and equilibrated according to the manufacturer's protocol before loading the sample.[1]

    • Optimize Wash and Elution Steps: The composition and volume of the wash and elution solvents are critical. A weak wash may not remove all interferences, while too strong a wash may elute the analytes prematurely. The elution solvent must be strong enough to desorb all target acyl-CoAs.

Potential Cause 5: Adsorption to Labware

The phosphate groups of acyl-CoAs have a high affinity for glass and metallic surfaces, which can lead to analyte loss.[5]

  • Troubleshooting Steps:

    • Use Appropriate Vials: Studies have shown that using glass vials can decrease the loss of CoA signal and improve sample stability compared to plastic.[6][7]

Frequently Asked Questions (FAQs)

Q2: What is the most critical factor affecting the recovery of long-chain acyl-CoAs?

The stability of the analyte is arguably the most critical factor. Long-chain acyl-CoAs are prone to degradation by enzymes (e.g., thioesterases) and chemical hydrolysis.[1] Therefore, rapid sample processing, maintenance of cold temperatures, and the use of appropriate acidic buffers to inhibit enzymatic activity are paramount.

Q3: Which extraction method is better: solvent precipitation or solid-phase extraction (SPE)?

Both methods have their advantages and are often used in combination.

  • Solvent Precipitation (e.g., with methanol or acetonitrile) is simple, fast, and provides good recovery for a broad range of acyl-CoAs.[8] However, it may result in lower recovery for very long-chain species and can suffer from ion suppression due to co-extracted matrix components.[8]

  • Solid-Phase Extraction (SPE) offers excellent sample cleanup, which reduces matrix effects and can lead to higher recovery and sensitivity, especially for low-abundance acyl-CoAs.[1][8] However, it is a more time-consuming and complex procedure that requires careful optimization.

For many applications, a combination of initial solvent extraction followed by SPE purification provides the cleanest samples and the most reliable results.[2]

Q4: How can I improve the stability of my extracted acyl-CoAs prior to LC-MS/MS analysis?

Reconstituting the dried extract in a suitable solvent is crucial. Using glass vials instead of plastic can reduce signal loss.[6][7] Additionally, some studies have identified additives that can be included in the reconstitution solvent to improve stability for analysis across large sample sets.[6][7] While specific additives can be compound-dependent, a common reconstitution solvent is a mixture of methanol and water with a low concentration of a volatile buffer salt like ammonium (B1175870) acetate.[8]

Quantitative Data Summary

The recovery of acyl-CoAs is highly dependent on the specific methodology, acyl chain length, and tissue type. The following table summarizes reported recovery rates from various methods.

Extraction MethodAcyl-CoA Chain LengthTissue/MatrixReported Recovery (%)Reference
Modified Solvent Extraction & SPELong-ChainRat Heart, Kidney, Muscle70-80%[2]
Acetonitrile/2-Propanol & SPEShort, Medium, & Long-ChainRat Liver83-90% (SPE step)[9]
Organic Solvent & ReconstitutionLong-ChainMammalian Tissues60-140% (analyte dependent)[10]

Experimental Protocols

Protocol 1: General Acyl-CoA Extraction from Tissue using Solvent Precipitation and SPE

This protocol is adapted from established methods and is suitable for a broad range of acyl-CoAs from various tissue types.[1][2]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (B78521) (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly until no visible tissue fragments remain.

    • Add 2-propanol and homogenize again.[2]

  • Solvent Extraction:

    • Add acetonitrile (ACN) to the homogenate, vortex vigorously, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[8]

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a weak anion exchange SPE column with methanol followed by water.

    • Equilibration: Equilibrate the column with the initial mobile phase or an appropriate buffer.

    • Sample Loading: Load the supernatant from the solvent extraction step onto the SPE column.

    • Washing: Wash the column with a weak solvent (e.g., 2% ammonium hydroxide) to remove neutral and basic impurities.

    • Elution: Elute the acyl-CoAs with a stronger solvent (e.g., 5% ammonium hydroxide in methanol or 2% formic acid in methanol).

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).[8]

Visualizations

Workflow for Troubleshooting Low Acyl-CoA Recovery

Troubleshooting_Workflow start Low Acyl-CoA Recovery Observed check_handling Review Sample Handling & Storage Protocol start->check_handling check_lysis Evaluate Lysis & Extraction Efficiency check_handling->check_lysis Optimal handling_actions Implement Flash Freezing Store at -80°C Avoid Freeze-Thaw Cycles check_handling->handling_actions Improper? check_spe Assess SPE Procedure check_lysis->check_spe Efficient lysis_actions Optimize Homogenization Increase Solvent:Tissue Ratio Test Different Solvents check_lysis->lysis_actions Inefficient? check_stability Investigate Analyte Degradation check_spe->check_stability Optimal spe_actions Ensure Proper Conditioning Optimize Wash/Elution Solvents check_spe->spe_actions Suboptimal? stability_actions Work on Ice Use Fresh, High-Purity Solvents Add Internal Standard Early check_stability->stability_actions Degradation Likely? resolve Recovery Improved check_stability->resolve Unlikely handling_actions->check_lysis lysis_actions->check_spe spe_actions->check_stability stability_actions->resolve

Caption: A logical workflow for troubleshooting low acyl-CoA recovery.

General Experimental Workflow for Acyl-CoA Extraction

Extraction_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Purification cluster_analysis Analysis Tissue Biological Sample (e.g., Tissue) Homogenize Homogenization (Acidic Buffer + IS) Tissue->Homogenize Solvent_Extract Solvent Extraction (ACN/Isopropanol) Homogenize->Solvent_Extract Centrifuge Centrifugation Solvent_Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (Cleanup & Concentration) Supernatant->SPE Dry Dry Down (Nitrogen Stream) SPE->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: A general workflow for acyl-CoA extraction from biological samples.

References

Technical Support Center: Minimizing Matrix Effects in (2E,8Z,11Z,14Z)-icosatetraenoyl-CoA LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of (2E,8Z,11Z,14Z)-icosatetraenoyl-CoA and other long-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to a decrease in signal (ion suppression) or, less commonly, an increase in signal (ion enhancement).[1][2] These effects can significantly compromise the accuracy, sensitivity, and reproducibility of quantitative analyses.[1][3]

Q2: What are the primary causes of matrix effects when analyzing acyl-CoAs in biological samples?

For complex biological samples such as plasma, serum, or tissue extracts, phospholipids (B1166683) are the most significant cause of matrix effects.[1][3] Phospholipids are highly abundant and often co-extract with analytes of interest, interfering with the ionization process in the mass spectrometer's source.[4] Other sources of interference can include salts, proteins, and other endogenous metabolites.[1]

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion (Qualitative): This method involves infusing a constant flow of your analyte solution directly into the mass spectrometer, after the LC column. A blank matrix extract is then injected onto the column. Any dip or peak in the steady analyte signal indicates regions where co-eluting matrix components are causing ion suppression or enhancement, respectively.[1][3]

  • Post-Extraction Spiking (Quantitative): This is a more quantitative approach. The signal response of the analyte spiked into a blank matrix extract (that has undergone the full sample preparation process) is compared to the response of the analyte in a clean solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[1][3]

Q4: What is the most effective general strategy to combat matrix effects?

Improving the sample preparation procedure is generally the most effective way to reduce or eliminate matrix effects.[2][3][5] The goal is to remove matrix components that interfere with the analysis, particularly phospholipids, before injecting the sample into the LC-MS system.[3][6] While simple protein precipitation is fast, it is often ineffective at removing phospholipids.[7][8] More advanced techniques like solid-phase extraction (SPE), especially those designed for phospholipid removal, are highly recommended.[1]

Q5: How does a stable isotope-labeled internal standard help?

Using a stable isotope-labeled internal standard (SIL-IS) is the most recognized technique to compensate for matrix effects that cannot be eliminated through sample cleanup.[5] A SIL-IS is an ideal internal standard because it has nearly identical chemical and physical properties to the analyte and will co-elute from the LC column.[2] Therefore, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, accurate and precise quantification can be achieved even in the presence of matrix effects.[2] For acyl-CoAs, these standards can be generated using methods like Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC).[9][10]

Troubleshooting Guide: Poor Sensitivity & Reproducibility

If you are encountering poor sensitivity, low signal intensity, or poor reproducibility in your this compound analysis, matrix effects are a likely cause. Follow this guide to diagnose and resolve the issue.

Visual Guide: Troubleshooting Decision Tree

Troubleshooting_Matrix_Effects start Inaccurate or Irreproducible Results assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect Confirmed assess_me->me_present Yes no_me No Significant Matrix Effect assess_me->no_me No optimize_prep Optimize Sample Preparation me_present->optimize_prep other_issues Investigate Other LC-MS Issues (e.g., source contamination, parameter settings) no_me->other_issues optimize_lc Optimize Chromatographic Separation optimize_prep->optimize_lc If suppression persists use_sil Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil For compensation end_good Improved Results use_sil->end_good

Caption: A decision tree for troubleshooting LC-MS analysis issues.

Step 1: Quantify the Matrix Effect

Before making changes, determine the extent of the problem. Use the Post-Extraction Spiking protocol detailed below to get a quantitative value for the signal suppression or enhancement. This will serve as a benchmark to evaluate the effectiveness of any changes you make.

Step 2: Review and Optimize Sample Preparation

The most critical step is to remove interfering phospholipids. Simple protein precipitation (PPT) is often insufficient.[8] Consider implementing a more robust sample cleanup technique.

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal

TechniquePhospholipid Removal EfficiencyAdvantagesDisadvantages
Protein Precipitation (PPT) LowSimple, fast, inexpensive.[7]Ineffective at removing phospholipids, which remain in the supernatant.[7][8]
Liquid-Liquid Extraction (LLE) Medium to HighCan be optimized (e.g., pH adjustment) for cleaner extracts than PPT.[3]Requires method development; can be labor-intensive and use large solvent volumes.[3]
Solid-Phase Extraction (SPE) HighGood removal of salts and phospholipids; allows for sample concentration.[1]Requires significant method development to optimize sorbent and solvents.[1]
Phospholipid Removal Plates/Cartridges (e.g., HybridSPE®, Ostro™, EMR-Lipid) Very High (>95-99%)Combines the simplicity of PPT with highly selective phospholipid removal.[1][4][11] Fast and requires minimal method development.[7]Higher cost per sample compared to PPT or LLE.[1]

Recommendation: For robust and reliable analysis of this compound, switching from simple protein precipitation to a dedicated phospholipid removal product (like HybridSPE® or similar technologies) is highly recommended.[4]

Step 3: Optimize Chromatographic Conditions

If sample preparation improvements are insufficient, modify your LC method to better separate your analyte from any remaining matrix components.[2]

  • Gradient Adjustment: Extend the gradient to increase the separation between your analyte and the elution zone of major phospholipids.

  • Mobile Phase Composition: Using a mixture of methanol (B129727) and acetonitrile (B52724) as the organic mobile phase can improve the separation of analytes from phospholipids on a C18 column.[8][12]

  • Flow Rate Reduction: Reducing the eluent flow rate entering the mass spectrometer, for example via post-column splitting, can decrease matrix effects and sometimes increase sensitivity.[13]

Step 4: Implement a Compensation Strategy

For the highest level of accuracy, especially in complex matrices, use a stable isotope-labeled internal standard for this compound. This strategy compensates for matrix effects rather than eliminating them, leading to more reliable quantification.[2][5]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects via Post-Extraction Spiking

This protocol allows you to quantify the degree of ion suppression or enhancement.[1]

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Spike this compound and its SIL-IS (if used) into the final mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., control plasma) through your entire sample preparation procedure. Spike the analyte and SIL-IS into the final, clean extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and SIL-IS into the blank matrix sample before starting the extraction procedure. This set is used to determine recovery.

  • Analyze Samples: Inject all three sets into the LC-MS system.

  • Calculate Matrix Effect (%ME):

    • %ME = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • A value of 100% indicates no matrix effect.

Protocol 2: Sample Cleanup using Phospholipid Removal Plates (General Protocol)

This protocol is based on the principles of products like HybridSPE® or Ostro™ plates.[4]

  • Protein Precipitation: In a collection plate or tube, add 3 parts of acetonitrile (containing 1% formic acid) to 1 part of plasma or serum sample. Vortex thoroughly to precipitate proteins.

  • Load Sample: Place the phospholipid removal plate on a vacuum manifold fitted with a clean collection plate. Load the supernatant from the previous step onto the plate.

  • Elute: Apply a gentle vacuum. The analytes will pass through the sorbent into the collection plate, while phospholipids are retained by the sorbent (e.g., via interaction with zirconia particles).[4]

  • Evaporate and Reconstitute: Evaporate the collected eluate to dryness under a stream of nitrogen. Reconstitute the sample in a suitable mobile phase for LC-MS injection.

Visual Guide: Phospholipid Removal Workflow

Phospholipid_Removal_Workflow cluster_0 Sample Preparation cluster_1 Analysis start 1. Plasma Sample + Acetonitrile (Protein Precipitation) load 2. Load Supernatant onto Phospholipid Removal Plate start->load elute 3. Apply Vacuum (Analyte Passes Through, Phospholipids are Retained) load->elute collect 4. Collect Purified Eluate elute->collect evap 5. Evaporate & Reconstitute collect->evap inject 6. Inject into LC-MS evap->inject

Caption: Workflow for selective phospholipid removal from plasma samples.

Visual Guide: General LC-MS Analysis Workflow

LCMS_Workflow SamplePrep Sample Preparation LCSep LC Separation SamplePrep->LCSep Ionization Ionization (ESI Source) LCSep->Ionization MSAnalysis Mass Analysis Ionization->MSAnalysis Matrix Matrix Components (e.g., Phospholipids) Matrix->Ionization Interference

Caption: General LC-MS workflow highlighting the ionization stage interference.

References

Technical Support Center: Analysis of (2E,8Z,11Z,14Z)-Icosatetraenoyl-CoA in MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of (2E,8Z,11Z,14Z)-icosatetraenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a focus on addressing adduct formation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a long-chain acyl-coenzyme A (acyl-CoA) ester. Acyl-CoAs are critical intermediates in numerous metabolic processes, including the biosynthesis and degradation of lipids. Specifically, this isomer is an intermediate in the peroxisomal beta-oxidation of polyunsaturated fatty acids. Accurate analysis of this molecule is crucial for studying lipid metabolism, energy balance, and related disease states.

Q2: What are the most common adducts observed for this compound in ESI-MS?

In positive ion mode electrospray ionization mass spectrometry (ESI-MS), common adducts for acyl-CoAs include the protonated molecule [M+H]+, as well as sodium [M+Na]+, potassium [M+K]+, and ammonium (B1175870) [M+NH4]+ adducts. The formation and relative abundance of these adducts can be influenced by sample purity, solvent composition, and instrument conditions.

Q3: Why is adduct formation a concern for the quantification of this compound?

Adduct formation can split the ion signal of this compound across multiple species (e.g., [M+H]+, [M+Na]+). This distribution of the signal can lead to an underestimation of the analyte's concentration if only one adduct is monitored. Furthermore, inconsistent adduct formation between samples and standards can compromise the accuracy and reproducibility of quantification.

Q4: How can I confirm the identity of different adducts of this compound in my mass spectrum?

The identity of adducts can be confirmed by their mass-to-charge ratio (m/z). Based on the monoisotopic mass of this compound (C41H62N7O17P3S), which is approximately 1053.3449 Da, the expected m/z values for common adducts can be calculated.

Quantitative Data: Expected m/z of Common Adducts

The following table summarizes the calculated monoisotopic m/z values for common adducts of this compound in positive ion mode.

Adduct IonMolecular Formula of AdductChargeMonoisotopic Mass (Da) of AdductCalculated m/z
[M+H]+C41H63N7O17P3S++11054.35271054.3527
[M+Na]+C41H62N7NaO17P3S++11076.33461076.3346
[M+K]+C41H62KN7O17P3S++11092.29061092.2906
[M+NH4]+C41H66N8O17P3S++11071.37891071.3789

Troubleshooting Guide

This guide provides solutions to common problems encountered during the MS analysis of this compound, with a focus on adduct formation.

Problem Potential Cause(s) Recommended Solution(s)
High abundance of sodium [M+Na]+ and potassium [M+K]+ adducts, with a weak or absent protonated [M+H]+ signal. Contamination from glassware, solvents, or reagents.- Use plasticware (e.g., polypropylene (B1209903) tubes and vials) instead of glassware to minimize leaching of alkali metals.[1]- Utilize high-purity, LC-MS grade solvents and reagents.- Incorporate mobile phase additives that can suppress alkali metal adducts, such as ammonium formate (B1220265) or ammonium acetate.[2]
Poor reproducibility of adduct ratios between runs. Inconsistent levels of contaminants in the LC-MS system or samples.- Thoroughly flush the LC system between runs.- Implement a standardized sample preparation protocol to ensure consistency.- Consider the use of adduct-reducing additives like ascorbic acid in the mobile phase.[3]
Signal suppression and low sensitivity. Ion suppression from mobile phase additives like trifluoroacetic acid (TFA).[4]- If TFA is necessary for chromatography, consider post-column addition of a weak base like ammonium hydroxide (B78521) to mitigate ion suppression.[4]- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) to enhance ionization efficiency.
Presence of unexpected adducts or background ions. Contaminants in the mobile phase, such as alkylated amines from solvents.[5]- Test different brands of LC-MS grade solvents to find one with minimal contamination.[5]- Perform a blank injection (mobile phase only) to identify background ions originating from the system.

Experimental Protocols

Sample Preparation for Acyl-CoA Analysis

This protocol is a general guideline and may require optimization for specific sample types.

  • Extraction: Homogenize tissue or cell samples in a cold solvent mixture such as 2:1 methanol:chloroform.

  • Phase Separation: Add water to induce phase separation. The acyl-CoAs will be in the aqueous/methanol phase.

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to desalt and concentrate the acyl-CoAs.

    • Condition the cartridge with methanol, followed by water.

    • Load the aqueous extract.

    • Wash with water to remove salts.

    • Elute the acyl-CoAs with methanol.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Method for this compound

This is a representative method that can be adapted for different LC-MS systems.

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium formate.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over 15-20 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • MS Detection: ESI in positive ion mode.

  • MS/MS Analysis: Use selected reaction monitoring (SRM) for quantification. A common transition for long-chain acyl-CoAs is the neutral loss of 507 Da from the [M+H]+ precursor ion.

Visualizations

Logical Workflow for Troubleshooting Adduct Formation

Peroxisomal_Beta_Oxidation PUFA_CoA Polyunsaturated Acyl-CoA (e.g., Arachidonoyl-CoA) Step1 Acyl-CoA Oxidase PUFA_CoA->Step1 Enoyl_CoA (2E,5Z,8Z,11Z,14Z)-Icosapentaenoyl-CoA Step1->Enoyl_CoA Step2 2,4-Dienoyl-CoA Reductase Enoyl_CoA->Step2 Target_Molecule This compound Step2->Target_Molecule Step3 Enoyl-CoA Isomerase Target_Molecule->Step3 Next_Intermediate Next β-oxidation Intermediate Step3->Next_Intermediate Acetyl_CoA Acetyl-CoA Next_Intermediate->Acetyl_CoA Further cycles

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Arachidonoyl-CoA and (2E,8Z,11Z,14Z)-Icosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related biomolecules is paramount. This guide provides a comparative analysis of the biological activities of two isomers of icosatetraenoyl-CoA: the well-characterized arachidonoyl-CoA ((5Z,8Z,11Z,14Z)-icosatetraenoyl-CoA) and the lesser-known (2E,8Z,11Z,14Z)-icosatetraenoyl-CoA.

While both molecules share the same molecular formula, the arrangement of their double bonds significantly impacts their biological roles. Current scientific literature extensively details the pivotal functions of arachidonoyl-CoA in cellular metabolism and signaling. In contrast, information regarding the specific biological activity of this compound is scarce, suggesting it is not a prominent player in mammalian biochemistry.

Arachidonoyl-CoA: A Central Hub in Lipid Signaling

Arachidonoyl-CoA is the activated form of arachidonic acid, a crucial omega-6 polyunsaturated fatty acid. Its formation, catalyzed by acyl-CoA synthetases, is a critical step for its incorporation into cellular phospholipids (B1166683) and for its role as a precursor in the synthesis of a vast array of signaling molecules.

Key Biological Roles of Arachidonoyl-CoA:
  • Phospholipid Acylation: Arachidonoyl-CoA is the primary donor of arachidonic acid for its esterification into the sn-2 position of membrane phospholipids, such as phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol. This process is essential for maintaining membrane fluidity and for storing a readily available pool of arachidonic acid.

  • Eicosanoid Synthesis: Upon cellular stimulation, arachidonic acid is liberated from membrane phospholipids by phospholipase A2. The free arachidonic acid is then metabolized by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 enzymes to produce a diverse family of potent lipid mediators known as eicosanoids (prostaglandins, thromboxanes, leukotrienes, and others). These molecules are key regulators of inflammation, immunity, hemostasis, and many other physiological processes.

  • Endocannabinoid Synthesis: Arachidonoyl-CoA is a precursor for the synthesis of endocannabinoids, such as 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide (B1667382) (N-arachidonoylethanolamine). These signaling lipids play crucial roles in regulating neurotransmission, appetite, pain sensation, and mood.

Quantitative Data for Arachidonoyl-CoA Synthetase Activity

The synthesis of arachidonoyl-CoA is a key regulatory point. The table below summarizes kinetic parameters for long-chain acyl-CoA synthetase with arachidonate (B1239269) as a substrate.

Enzyme SourceApparent Km (µM)Apparent Vmax (nmol/min/mg protein)
Frog Retinal Microsomal Membranes4013.3

Data extracted from a study on the synthesis of arachidonoyl-CoA in retinal membranes.

This compound: An Enigmatic Isomer

In stark contrast to the wealth of information on arachidonoyl-CoA, there is a significant lack of data in the scientific literature regarding the biological activity of this compound. Searches for its enzymatic synthesis, metabolism, or role in signaling pathways have not yielded specific results. The free fatty acid, (2E,8Z,11Z,14Z)-eicosatetraenoic acid, is available commercially as a biochemical reagent, suggesting its use is primarily for in vitro research applications.

The key structural difference lies in the position and configuration of the first double bond: a trans bond at position 2 in (2E,8Z,11Z,14Z)-icosatetraenoic acid, versus a cis bond at position 5 in arachidonic acid. This seemingly minor change can have profound effects on the molecule's three-dimensional shape and its ability to fit into the active sites of enzymes that have evolved to recognize the specific geometry of arachidonic acid and its CoA ester.

Experimental Protocols

Assay for Acyl-CoA Synthetase Activity

This protocol describes a general method for measuring the activity of arachidonoyl-CoA synthetase, the enzyme responsible for the formation of arachidonoyl-CoA.

Objective: To determine the kinetic parameters (Km and Vmax) of arachidonoyl-CoA synthetase.

Materials:

  • Microsomal protein fraction (source of the enzyme)

  • [14C]-Arachidonic acid (substrate)

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Reaction buffer (e.g., Tris-HCl with MgCl2)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, CoA, and varying concentrations of [14C]-arachidonic acid.

  • Initiate the reaction by adding the microsomal protein fraction.

  • Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period.

  • Stop the reaction by adding an extraction solvent (e.g., a mixture of isopropanol, heptane, and phosphoric acid) to separate the unreacted [14C]-arachidonic acid from the newly synthesized [14C]-arachidonoyl-CoA.

  • Quantify the amount of [14C]-arachidonoyl-CoA formed by liquid scintillation counting.

  • Calculate the initial reaction velocities at each substrate concentration.

  • Determine the Km and Vmax values by plotting the data using a Michaelis-Menten or Lineweaver-Burk plot.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the central role of arachidonoyl-CoA, the following diagrams illustrate its position in major metabolic and signaling pathways, as well as a typical experimental workflow for its analysis.

cluster_0 Arachidonoyl-CoA Metabolism Arachidonic Acid Arachidonic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Arachidonic Acid->Acyl-CoA Synthetase COX/LOX/CYP450 COX, LOX, CYP450 Arachidonic Acid->COX/LOX/CYP450 Arachidonoyl-CoA Arachidonoyl-CoA Phospholipids Phospholipids Arachidonoyl-CoA->Phospholipids Endocannabinoids Endocannabinoids Arachidonoyl-CoA->Endocannabinoids Acyl-CoA Synthetase->Arachidonoyl-CoA PLA2 Phospholipase A2 Phospholipids->PLA2 Eicosanoids Eicosanoids PLA2->Arachidonic Acid COX/LOX/CYP450->Eicosanoids

Caption: Metabolic fate of Arachidonoyl-CoA.

cluster_1 Workflow for Acyl-CoA Analysis Sample Preparation Sample Preparation Extraction of Lipids Extraction of Lipids Sample Preparation->Extraction of Lipids Derivatization (optional) Derivatization (optional) Extraction of Lipids->Derivatization (optional) LC-MS/MS Analysis LC-MS/MS Analysis Derivatization (optional)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Experimental workflow for Acyl-CoA analysis.

Conclusion

The comparison between arachidonoyl-CoA and this compound highlights the profound impact of stereochemistry on biological activity. Arachidonoyl-CoA is a well-established, central molecule in lipid metabolism and signaling, with its biological roles and enzymatic machinery extensively studied. In contrast, this compound appears to be a minor or uncharacterized player in mammalian systems. This lack of evidence suggests that the specific cis configuration of the double bonds in arachidonic acid is a critical structural feature for recognition by the enzymes that mediate its diverse biological effects. For researchers in drug development, this underscores the importance of isomeric purity and the potential for stereoisomers to have vastly different, or negligible, biological activities. Future research on the synthetic (2E,8Z,11Z,14Z) isomer could explore its potential as a specific inhibitor or probe for enzymes in the arachidonic acid cascade, but its natural biological relevance remains to be established.

A Comparative Guide to the Validation of (2E,8Z,11Z,14Z)-Icosatetraenoyl-CoA Identity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and characterization of lipid mediators are paramount in understanding their roles in complex biological processes and in the development of targeted therapeutics. This guide provides a comparative analysis of methodologies for validating the identity of (2E,8Z,11Z,14Z)-icosatetraenoyl-CoA, a specific isomer of the 20:4 acyl-CoA pool. We present a detailed examination of tandem mass spectrometry (MS/MS) and compare its performance with alternative analytical techniques, supported by experimental data and detailed protocols.

Tandem Mass Spectrometry (MS/MS) for Acyl-CoA Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of fatty acyl-CoAs due to its high sensitivity and specificity.[1] The validation of this compound identity by tandem MS relies on characteristic fragmentation patterns of the precursor ion.

Fragmentation Pattern:

In positive ion mode, fatty acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the Coenzyme A (CoA) moiety. Other significant fragment ions arise from the adenosine (B11128) diphosphate (B83284) portion of the CoA molecule. The challenge, however, lies in the differentiation of isomers, as the fragmentation of the acyl chain itself is often not extensive enough to pinpoint the exact location and stereochemistry of the double bonds.

Comparison of Analytical Methodologies

The validation of this compound can be approached through several analytical techniques, each with its own set of advantages and limitations. Below is a comparative summary of these methods.

Method Principle Strengths Limitations Typical Data Output
Tandem Mass Spectrometry (LC-MS/MS) Separation by liquid chromatography followed by mass analysis of precursor and fragment ions.High sensitivity and specificity; suitable for complex mixtures.[1]Difficulty in differentiating positional and geometric isomers of the fatty acyl chain without specialized techniques.Mass-to-charge ratio (m/z) of precursor and product ions.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives by gas chromatography followed by mass analysis.Excellent chromatographic resolution of fatty acid isomers (as methyl esters).Requires derivatization (e.g., to Fatty Acid Methyl Esters - FAMEs), which can introduce artifacts; not suitable for the intact acyl-CoA.Mass spectra of FAMEs, allowing for identification based on fragmentation patterns and retention times.
High-Performance Liquid Chromatography (HPLC) Separation based on polarity, enabling the resolution of some isomers.Can separate isomers without derivatization; non-destructive.Lower sensitivity compared to MS; may not resolve all isomers.Chromatogram with retention times and peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structure elucidation, including stereochemistry.Low sensitivity, requiring larger sample amounts; complex data analysis.1D and 2D spectra showing chemical shifts and coupling constants.

Experimental Protocols

Tandem Mass Spectrometry (LC-MS/MS) of Intact Acyl-CoAs

Objective: To identify and characterize this compound from a biological extract.

Methodology:

  • Sample Preparation: Extract acyl-CoAs from the sample using a suitable method, such as solid-phase extraction or protein precipitation with organic solvents.

  • Chromatographic Separation: Employ a C18 reversed-phase HPLC column with a gradient elution program. The mobile phases typically consist of an aqueous solution with an ion-pairing agent (e.g., triethylamine) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Scan for the precursor ion of this compound.

    • MS2 Scan (Tandem MS): Select the precursor ion and subject it to collision-induced dissociation (CID). Acquire the product ion spectrum.

  • Data Analysis: Identify the precursor ion and its characteristic fragment ions, including the neutral loss of 507 Da. Compare the fragmentation pattern with that of known standards or theoretical predictions if available.

Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)

Objective: To determine the fatty acid profile of a sample, which can infer the presence of the 20:4 fatty acid from this compound after hydrolysis.

Methodology:

  • Hydrolysis and Derivatization: Hydrolyze the acyl-CoA sample to release the free fatty acid. Convert the fatty acid to its corresponding fatty acid methyl ester (FAME) using a reagent such as BF3-methanol.

  • Chromatographic Separation: Use a capillary GC column with a polar stationary phase (e.g., biscyanopropyl polysiloxane) to separate the FAME isomers.

  • Mass Spectrometry:

    • Ionization: Employ electron ionization (EI).

    • Mass Analysis: Acquire the mass spectrum of the eluting FAMEs.

  • Data Analysis: Identify the 20:4 FAME based on its retention time and mass spectrum, and compare it to a known standard.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Objective: To separate different isomers of icosatetraenoyl-CoA.

Methodology:

  • Sample Preparation: Prepare a concentrated and clean extract of acyl-CoAs.

  • Chromatographic System: Use a high-resolution HPLC system, potentially with a silver-ion (Ag+) column, which can separate isomers based on the number and position of double bonds.

  • Detection: Employ a UV detector set to a wavelength where the CoA moiety absorbs (typically around 260 nm).

  • Data Analysis: Compare the retention time of the peak of interest with that of a synthetic standard of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information for the unambiguous identification of this compound.

Methodology:

  • Sample Preparation: A highly purified and concentrated sample of the acyl-CoA is required. The sample is dissolved in a suitable deuterated solvent.

  • NMR Experiment: Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra.

  • Data Analysis: Assign the chemical shifts and coupling constants of the protons and carbons in the molecule to determine the precise structure, including the geometry of the double bonds.

Visualizing Workflows and Pathways

To aid in the understanding of the experimental processes and the biological context of the target molecule, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_output Data Output Biological_Sample Biological Sample Extraction Acyl-CoA Extraction Biological_Sample->Extraction Purification Purification & Concentration Extraction->Purification LC_MS_MS LC-MS/MS Purification->LC_MS_MS Intact Acyl-CoA GC_MS GC-MS (as FAMEs) Purification->GC_MS Hydrolysis & Derivatization HPLC_UV HPLC-UV Purification->HPLC_UV Intact Acyl-CoA NMR NMR Purification->NMR Highly Purified Sample MS_MS_Data MS/MS Spectrum LC_MS_MS->MS_MS_Data GC_MS_Data Chromatogram & Mass Spectrum GC_MS->GC_MS_Data HPLC_Data Chromatogram HPLC_UV->HPLC_Data NMR_Data NMR Spectra NMR->NMR_Data

Figure 1. General experimental workflow for the analysis of this compound.

signaling_pathway Arachidonic_Acid Arachidonic Acid (20:4, n-6) Acyl_CoA_Synthetase Acyl-CoA Synthetase Arachidonic_Acid->Acyl_CoA_Synthetase Icosatetraenoyl_CoA (5Z,8Z,11Z,14Z)- Icosatetraenoyl-CoA (Arachidonoyl-CoA) Acyl_CoA_Synthetase->Icosatetraenoyl_CoA Isomerase Isomerase(s) Icosatetraenoyl_CoA->Isomerase Target_Isomer (2E,8Z,11Z,14Z)- Icosatetraenoyl-CoA Isomerase->Target_Isomer Downstream_Metabolism Downstream Metabolism (e.g., Eicosanoid Synthesis) Target_Isomer->Downstream_Metabolism Signaling Cellular Signaling Downstream_Metabolism->Signaling

Figure 2. Simplified metabolic context of this compound.

Conclusion

The validation of this compound identity is a challenging analytical task due to the presence of multiple isomers. While tandem mass spectrometry is a highly sensitive method for the detection of icosatetraenoyl-CoA, its ability to definitively identify this specific isomer is limited without the use of advanced techniques or authentic standards. A multi-faceted approach, potentially combining high-resolution chromatography with mass spectrometry, is often necessary for confident identification. For unambiguous structural elucidation, NMR spectroscopy remains the gold standard, although its lower sensitivity is a significant drawback. The choice of analytical method will ultimately depend on the specific research question, the complexity of the sample matrix, and the availability of instrumentation and standards.

References

A Researcher's Guide to the Comparative Metabolomics of Polyunsaturated Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic impact of different polyunsaturated fatty acyl-CoAs (PUFA-CoAs), the activated forms of PUFAs, which are pivotal in cellular metabolism and signaling. By integrating experimental data from lipidomic studies, we explore how arachidonoyl-CoA (AA-CoA), eicosapentaenoyl-CoA (EPA-CoA), and docosahexaenoyl-CoA (DHA-CoA) differentially regulate metabolic pathways and cellular processes. This guide includes detailed experimental protocols and visual representations of key pathways to support further research in this area.

Comparative Analysis of Lipid Profiles Induced by Different PUFAs

Dietary supplementation with arachidonic acid (ARA), eicosapentaenoic acid (EPA), or docosahexaenoic acid (DHA) leads to distinct alterations in the lipid profiles of various tissues. These changes, driven by the metabolism of their respective acyl-CoA derivatives, highlight their unique biological roles. A comprehensive lipidomic analysis in mice fed diets supplemented with ARA, EPA, or DHA revealed tissue-specific remodeling of lipid classes.[1]

Data Presentation: Differential Incorporation of PUFAs into Phospholipid Species

The following tables summarize the relative abundance of key phospholipid species containing ARA, EPA, or DHA in mouse liver and kidney after dietary supplementation. This data illustrates the differential incorporation and metabolism of these fatty acids.

Table 1: Relative Abundance of Key Phospholipid Species in Mouse Liver

Phospholipid SpeciesControl DietARA-SupplementedEPA-SupplementedDHA-Supplemented
PC(16:0/20:4)++++++++++++
PE(18:0/20:4)++++++++++++
PI(18:0/20:4)+++++++++++++++
PC(16:0/20:5)+++++++++
PE(18:0/20:5)+++++++++
PC(16:0/22:6)+++++++++++
PE(18:0/22:6)++++++++++++
PS(18:0/22:6)+++++++++++

Data synthesized from findings reported in lipidomic studies.[1] The "+" symbols represent relative abundance.

Table 2: Relative Abundance of Key Phospholipid Species in Mouse Kidney

Phospholipid SpeciesControl DietARA-SupplementedEPA-SupplementedDHA-Supplemented
PC(18:0/20:4)++++++++++++
PE(18:0/20:4)++++++++++++
PI(18:0/20:4)+++++++++++++++
PC(18:0/20:5)+++++++++
PE(18:0/20:5)+++++++++
PC(18:0/22:6)+++++++++++
PE(18:0/22:6)++++++++++++
PS(18:0/22:6)+++++++++++

Data synthesized from findings reported in lipidomic studies.[1] The "+" symbols represent relative abundance.

Signaling Pathways of Different PUFA-CoAs

PUFA-CoAs and their downstream metabolites are potent signaling molecules that regulate a multitude of cellular processes, including inflammation, cell survival, and calcium homeostasis.

Arachidonoyl-CoA (AA-CoA) Signaling

AA-CoA is the precursor to a wide range of pro-inflammatory and homeostatic eicosanoids through the action of cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes.[2][3] The balance between these pathways is crucial for maintaining cellular homeostasis.

Arachidonoyl-CoA Signaling Pathways AA_CoA Arachidonoyl-CoA COX Cyclooxygenases (COX-1, COX-2) AA_CoA->COX LOX Lipoxygenases (5-LOX, 12-LOX, 15-LOX) AA_CoA->LOX CYP450 Cytochrome P450 Epoxygenases AA_CoA->CYP450 Prostaglandins Prostaglandins (e.g., PGE2) Thromboxanes (e.g., TXA2) COX->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes EETs Epoxyeicosatrienoic acids (EETs) CYP450->EETs Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Immune_Response Immune Cell Chemotaxis Leukotrienes->Immune_Response Vasodilation Vasodilation Anti-inflammatory EETs->Vasodilation

Metabolic fate of Arachidonoyl-CoA into major eicosanoid classes.
Eicosapentaenoyl-CoA (EPA-CoA) and Docosahexaenoyl-CoA (DHA-CoA) Signaling

EPA-CoA and DHA-CoA are precursors to specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins, which actively terminate inflammation.[4] DHA has also been shown to modulate calcium signaling and promote neuronal survival through the Akt pathway.[1][5]

EPA-CoA and DHA-CoA Signaling Pathways cluster_EPA EPA-CoA Metabolism cluster_DHA DHA-CoA Metabolism & Signaling EPA_CoA Eicosapentaenoyl-CoA Resolvins_E Resolvins E Series EPA_CoA->Resolvins_E Anti_Inflammation Anti-inflammatory Pro-resolution Resolvins_E->Anti_Inflammation DHA_CoA Docosahexaenoyl-CoA Resolvins_D Resolvins D Series Protectins Maresins DHA_CoA->Resolvins_D Akt_Pathway Akt Signaling Pathway DHA_CoA->Akt_Pathway Ca_Signaling Ca2+ Signaling Modulation DHA_CoA->Ca_Signaling Resolvins_D->Anti_Inflammation Neuronal_Survival Neuronal Survival Neuroprotection Akt_Pathway->Neuronal_Survival Calcium_Homeostasis Calcium Homeostasis Ca_Signaling->Calcium_Homeostasis

Key signaling pathways of EPA-CoA and DHA-CoA.

Experimental Protocols

Accurate quantification of PUFA-CoAs is critical for understanding their metabolic roles. The following protocols provide detailed methodologies for their extraction and analysis.

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from cell cultures.[4]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Cold (-20°C) extraction solvent (e.g., 80% methanol (B129727) or acetonitrile)

  • Internal standards (e.g., C17:0-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the pellet twice with ice-cold PBS.

  • Metabolite Extraction:

    • Add 1 mL of cold extraction solvent containing internal standards to the cell pellet or plate.

    • For adherent cells, scrape the cells in the cold solvent. For suspension cells, resuspend the pellet.

    • Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the lysate vigorously for 1 minute.

    • Incubate on ice for 15 minutes to allow for protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50-100 µL of 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).

Protocol 2: LC-MS/MS Analysis of PUFA-CoAs

This is a general workflow for the analysis of PUFA-CoA extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium hydroxide.

  • Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, ramping up to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Type: Selected Reaction Monitoring (SRM).

  • SRM Transitions: Monitor the precursor ion ([M+H]+) and a characteristic product ion for each PUFA-CoA. A common product ion for acyl-CoAs corresponds to the fragmentation of the phosphopantetheine moiety.

  • Data Analysis: Quantify the PUFA-CoAs by comparing their peak areas to those of a standard curve generated with authentic standards and normalized to the internal standard.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the comparative metabolomics of PUFA-CoAs.

Experimental Workflow for PUFA-CoA Metabolomics Cell_Culture Cell Culture with PUFA Supplementation (AA, EPA, DHA) Harvesting Cell Harvesting and Washing Cell_Culture->Harvesting Extraction Acyl-CoA Extraction (Protocol 1) Harvesting->Extraction LCMS LC-MS/MS Analysis (Protocol 2) Extraction->LCMS Data_Processing Data Processing (Peak Integration, Normalization) LCMS->Data_Processing Statistical_Analysis Statistical Analysis (e.g., ANOVA, PCA) Data_Processing->Statistical_Analysis Pathway_Analysis Pathway Analysis & Biological Interpretation Statistical_Analysis->Pathway_Analysis Results Comparative Metabolomic Profiles & Signaling Insights Pathway_Analysis->Results

A typical workflow for PUFA-CoA profiling.

References

A Comparative Guide to the Structural Confirmation of (2E,8Z,11Z,14Z)-Icosatetraenoyl-CoA using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the structure of (2E,8Z,11Z,14Z)-icosatetraenoyl-CoA utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed comparison with its all-cis isomer, arachidonoyl-CoA ((5Z,8Z,11Z,14Z)-icosatetraenoyl-CoA), highlighting the key spectroscopic differences that enable unambiguous structural elucidation. This guide includes predicted NMR chemical shift data, a comprehensive experimental protocol, and a visual representation of the key structural features.

Predicted NMR Data for Structural Confirmation

The precise geometry of the double bonds in polyunsaturated fatty acyl-CoA molecules can be determined by a combination of ¹H and ¹³C NMR spectroscopy. The electronic environment of the protons and carbons is highly sensitive to the cis (Z) or trans (E) configuration of the double bonds. Below are the predicted chemical shifts for this compound, contrasted with the well-characterized arachidonoyl-CoA.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Assignment This compound (Predicted) Arachidonoyl-CoA (Predicted) Key Differentiating Features
H2 (vinyl) ~6.9 - 7.1 (dt)-Presence of a downfield vinyl proton coupled to H3.
H3 (vinyl) ~5.8 - 6.0 (dt)-Presence of a vinyl proton coupled to H2 and H4.
Vinyl H (Z-bonds) ~5.3 - 5.5 (m)~5.3 - 5.5 (m)Overlapping multiplet for all cis vinyl protons.
Allylic CH₂ ~2.0 - 2.3 (m)~2.0 - 2.3 (m)Methylene (B1212753) groups adjacent to a single double bond.
Bis-allylic CH₂ ~2.8 (t)~2.8 (t)Methylene groups between two cis double bonds.
α-CH₂ (to C=O) ~2.5 (t)~2.5 (t)Methylene group adjacent to the thioester carbonyl.
CH₂-S (CoA) ~3.1 (t)~3.1 (t)Methylene group of the cysteamine (B1669678) residue.
Terminal CH₃ ~0.9 (t)~0.9 (t)Terminal methyl group of the fatty acyl chain.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Assignment This compound (Predicted) Arachidonoyl-CoA (Predicted) Key Differentiating Features
C1 (C=O) ~198 - 202~198 - 202Thioester carbonyl carbon.
C2 (vinyl) ~145 - 150-Downfield shift due to conjugation with the carbonyl.
C3 (vinyl) ~120 - 125-Upfield shift compared to C2.
Vinyl C (Z-bonds) ~127 - 132~127 - 132Olefinic carbons of the cis double bonds.
Allylic CH₂ ~26 - 34~26 - 34Methylene carbons adjacent to a single double bond.
Bis-allylic CH₂ ~25 - 27~25 - 27Methylene carbons between two cis double bonds.
α-CH₂ (to C=O) ~40 - 45~40 - 45Methylene carbon adjacent to the thioester carbonyl.
CH₂-S (CoA) ~30 - 35~30 - 35Methylene carbon of the cysteamine residue.

Experimental Protocol for Structural Confirmation

To definitively confirm the structure of this compound and differentiate it from its isomers, a suite of NMR experiments is recommended.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or D₂O with a suitable buffer).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for accurate chemical shift referencing.

2. NMR Data Acquisition:

  • All spectra should be acquired on a high-field NMR spectrometer (≥ 500 MHz for ¹H) to ensure adequate signal dispersion.

  • ¹H NMR: A standard one-dimensional proton spectrum should be acquired to observe the chemical shifts, multiplicities, and integration of all proton signals. Key diagnostic signals for the (2E) double bond are the vinyl protons H2 and H3, which are expected to appear at significantly different chemical shifts and exhibit a large coupling constant (J ≈ 15 Hz).

  • ¹³C NMR: A proton-decoupled ¹³C spectrum will provide the chemical shifts of all carbon atoms. The chemical shift of the vinyl carbons C2 and C3 will be characteristic of the α,β-unsaturated thioester system.

  • 2D COSY (Correlation Spectroscopy): This experiment will establish the scalar coupling network between protons, confirming the connectivity of the fatty acyl chain. For example, correlations between H2 and H3, and between H3 and the allylic H4 protons will be observed.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C spectrum based on the assigned ¹H spectrum.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and confirming the overall carbon skeleton. For instance, correlations from the α-CH₂ protons to the thioester carbonyl carbon (C1) would be expected.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining the stereochemistry of the double bonds. For a trans double bond, a strong NOE/ROE correlation will be observed between the vinyl protons (H2 and H3). For cis double bonds, the NOE/ROE correlation between the vinyl protons will be significantly weaker or absent, while correlations to the adjacent methylene protons will be observed.

Visualization of Key Structural Features

The following diagrams illustrate the experimental workflow for NMR analysis and the key structural differences between this compound and arachidonoyl-CoA.

experimental_workflow Experimental Workflow for NMR-based Structural Confirmation cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Structural Confirmation sample Purified this compound dissolve Dissolve in Deuterated Solvent (+ Internal Standard) sample->dissolve nmr_spectrometer High-Field NMR Spectrometer dissolve->nmr_spectrometer one_d 1D NMR (¹H, ¹³C) nmr_spectrometer->one_d two_d 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) nmr_spectrometer->two_d assign Assign Chemical Shifts one_d->assign two_d->assign correlate Analyze Correlations (COSY, HSQC, HMBC) assign->correlate geometry Determine Double Bond Geometry (NOESY/ROESY) correlate->geometry structure Confirm Structure geometry->structure

NMR Experimental Workflow

structural_comparison Structural Comparison of Icosatetraenoyl-CoA Isomers cluster_2E This compound cluster_all_Z Arachidonoyl-CoA (all-Z) E_bond Trans (E) Double Bond at C2-C3 Z_bonds_1 Cis (Z) Double Bonds at C8-C9, C11-C12, C14-C15 E_bond->Z_bonds_1 shape_1 More linear shape near the CoA moiety Z_bonds_1->shape_1 Z_bonds_2 Cis (Z) Double Bonds at C5-C6, C8-C9, C11-C12, C14-C15 shape_2 Curved 'hairpin' shape Z_bonds_2->shape_2

Key Structural Differences

By following this guide, researchers can confidently determine the precise structure of this compound and distinguish it from other isomers, which is critical for understanding its biological function and for the development of targeted therapeutics.

Comparative Guide to the Enzyme Kinetics of Acyltransferases with Polyunsaturated Icosatetraenoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative overview of the enzyme kinetics of acyltransferases with polyunsaturated fatty acyl-CoAs, with a focus on analogs of (2E,8Z,11Z,14Z)-icosatetraenoyl-CoA. Due to a lack of specific kinetic data for this compound in the current literature, this document presents analogous data from studies on structurally similar substrates, such as arachidonoyl-CoA. This information is intended to serve as a valuable resource for researchers investigating lipid metabolism, signaling pathways, and the development of therapeutic agents targeting acyltransferases. The guide summarizes key kinetic parameters, details common experimental protocols for measuring acyltransferase activity, and provides visual representations of relevant biochemical pathways and experimental workflows.

Introduction

Acyl-CoA:acyltransferases are a broad family of enzymes crucial for lipid metabolism, catalyzing the transfer of fatty acyl groups from coenzyme A (CoA) to various acceptor molecules.[1] These reactions are fundamental to the synthesis of neutral lipids like triacylglycerols (TAGs) and cholesteryl esters, as well as the remodeling of phospholipids (B1166683) in cellular membranes.[1][2] The substrate specificity of these enzymes plays a critical role in determining the fatty acid composition of complex lipids, which in turn influences membrane fluidity, signal transduction, and the formation of lipid droplets.

This compound is an isomer of the more common arachidonoyl-CoA (5Z,8Z,11Z,14Z-icosatetraenoyl-CoA), a key precursor for eicosanoid signaling molecules. The specific kinetic parameters of acyltransferases with the (2E,8Z,11Z,14Z) isomer are not well-documented in publicly available literature. However, by examining the kinetics of acyltransferases with other polyunsaturated fatty acyl-CoAs, we can infer potential enzymatic behavior and establish a framework for future investigations. This guide focuses on two major classes of acyltransferases: Diacylglycerol Acyltransferases (DGATs) and Lysophospholipid Acyltransferases (LPLATs), due to their central roles in lipid biosynthesis and remodeling.[3][4]

Comparative Enzyme Kinetics Data

While specific data for this compound is unavailable, the following table summarizes kinetic parameters for various acyltransferases with structurally related polyunsaturated fatty acyl-CoAs. This data provides a benchmark for understanding the potential interactions of these enzymes with different fatty acyl-CoA isomers. The enzymes presented are key players in lipid metabolism, including lysophosphatidylcholine (B164491) acyltransferases (LPCAT) which are crucial for phospholipid remodeling.[2][4]

Enzyme FamilySpecific EnzymeAcyl-CoA SubstrateAcyl AcceptorKm (µM)Vmax (nmol/min/mg)Source Organism/System
Lysophospholipid Acyltransferases (LPLATs) Peroxiredoxin 6 (LPCAT activity)Palmitoyl-CoALysophosphatidylcholine (LPC)1830Mouse Pulmonary Microvascular Endothelial Cells
Lysophospholipid Acyltransferases (LPLATs) Lysophosphatidylinositol AcyltransferaseArachidonoyl-CoALysophosphatidylinositol (LPI)Not ReportedHigher than oleoyl-CoABovine Heart Muscle Microsomes
Lysophospholipid Acyltransferases (LPLATs) Lysophosphatidylcholine Acyltransferase 3 (LPCAT3)Linoleoyl-CoALysophosphatidylcholine (LPC)Not ReportedHigh PreferenceHuman (expressed in yeast)
Lysophospholipid Acyltransferases (LPLATs) Lysophosphatidylcholine Acyltransferase 3 (LPCAT3)Arachidonoyl-CoALysophosphatidylcholine (LPC)Not ReportedHigh PreferenceHuman (expressed in yeast)

Note: The kinetic parameters for enzymes utilizing long-chain acyl-CoA esters can be influenced by the substrate's tendency to form micelles and bind to albumin.[5]

Experimental Protocols

The determination of acyltransferase kinetics typically involves incubating an enzyme source (e.g., purified enzyme, cell lysates, or microsomes) with an acyl-CoA donor and an acyl acceptor. The reaction rate is then measured by quantifying the formation of the acylated product over time. Common methods include radiolabeling, fluorescence-based assays, and mass spectrometry.[6][7]

General Protocol for Acyltransferase Activity Assay using Radiolabeled Substrates

This protocol is a widely used method for determining the activity of acyltransferases like DGAT.[8][9]

  • Preparation of Enzyme Source:

    • Isolate microsomes from liver tissue or cultured cells by differential centrifugation.[8] The microsomal fraction is enriched with endoplasmic reticulum-resident enzymes like DGAT.[8]

    • Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing a diacylglycerol (DAG) acceptor and a radiolabeled fatty acyl-CoA donor (e.g., [¹⁴C]oleoyl-CoA).[9]

    • To measure total DGAT activity, the microsomes can be pre-incubated with a permeabilizing agent like alamethicin.[8]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the microsomal preparation to the reaction mixture.

    • Incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 10 minutes).[7]

  • Lipid Extraction and Analysis:

    • Stop the reaction by adding a solvent mixture (e.g., methanol:chloroform).[7]

    • Extract the lipids using a method such as the Bligh and Dyer procedure.

    • Separate the radiolabeled triacylglycerol product from the unreacted substrates using thin-layer chromatography (TLC).[8]

    • Visualize and quantify the radioactivity of the triglyceride spot using a scintillation counter or autoradiography.[8]

  • Data Analysis:

    • Calculate the enzyme activity as the amount of radiolabeled product formed per unit time per amount of protein (e.g., pmol/min/mg protein).

    • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

Fluorescence-Based Assay for DGAT Activity

A more recent approach utilizes fluorescently labeled substrates, offering a non-radioactive alternative.[6][10]

  • Substrates:

    • A fluorescently labeled diacylglycerol analog, such as NBD-DAG, is used as the acyl acceptor.

    • A non-labeled fatty acyl-CoA is used as the acyl donor.

  • Reaction and Detection:

    • The enzymatic reaction is carried out similarly to the radiolabeled assay.

    • The fluorescently labeled triacylglycerol product is separated by TLC.

    • The fluorescence intensity of the product spot is quantified using a fluorescence scanner.

  • Advantages:

    • Increased sensitivity and eliminates the need for radioactive materials.[6]

Signaling Pathways and Experimental Workflows

Triacylglycerol Synthesis Pathway

The synthesis of triacylglycerols is a key metabolic pathway involving multiple acyltransferases. Diacylglycerol acyltransferase (DGAT) catalyzes the final, committed step in this pathway.[11][12]

Triacylglycerol_Synthesis cluster_legend Legend G3P Glycerol-3-Phosphate GPAT GPAT G3P->GPAT LPA Lysophosphatidic Acid AGPAT AGPAT LPA->AGPAT PA Phosphatidic Acid PAP PAP PA->PAP DAG Diacylglycerol DGAT DGAT DAG->DGAT TAG Triacylglycerol GPAT->LPA CoA1 CoA GPAT->CoA1 AGPAT->PA CoA2 CoA AGPAT->CoA2 PAP->DAG Pi Pi PAP->Pi DGAT->TAG CoA3 CoA DGAT->CoA3 AcylCoA1 Acyl-CoA AcylCoA1->GPAT AcylCoA2 Acyl-CoA AcylCoA2->AGPAT AcylCoA3 Acyl-CoA AcylCoA3->DGAT Enzyme Enzyme Metabolite Metabolite FinalProduct Final Product

Caption: The Kennedy pathway for triacylglycerol synthesis.

Experimental Workflow for Acyltransferase Kinetics

The following diagram illustrates a typical workflow for determining the kinetic parameters of an acyltransferase.

Acyltransferase_Kinetics_Workflow A Enzyme Source Preparation (e.g., Microsome Isolation) B Protein Quantification (e.g., Bradford Assay) A->B C Enzyme Assay with Varying Substrate Concentrations B->C D Product Quantification (e.g., TLC and Scintillation Counting) C->D E Data Analysis (Michaelis-Menten Plot) D->E F Determination of Km and Vmax E->F

Caption: A generalized workflow for determining enzyme kinetic parameters.

Conclusion

While direct experimental data on the enzyme kinetics of this compound with acyltransferases remains elusive, this guide provides a comparative framework based on analogous polyunsaturated fatty acyl-CoAs. The presented kinetic data for related substrates, along with detailed experimental protocols, offer a valuable starting point for researchers in the field. The substrate specificity of acyltransferases is a key determinant of lipid composition and cellular function, and further research into the interactions of these enzymes with less common fatty acyl-CoA isomers is warranted to fully elucidate their physiological roles. The methodologies and comparative data herein are intended to facilitate these future investigations.

References

Differential Regulation of (2E,8Z,11Z,14Z)-Icosatetraenoyl-CoA Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic pathways involving (2E,8Z,11Z,14Z)-icosatetraenoyl-CoA, an activated form of a specific isomer of arachidonic acid. Understanding the differential regulation of its metabolism is crucial for identifying novel therapeutic targets in various diseases, including inflammatory disorders and cancer. This document outlines the key metabolic routes, compares their regulatory mechanisms, and provides relevant experimental data and protocols.

Metabolic Fates of Icosatetraenoyl-CoA: A Comparative Overview

This compound, as an isomer of arachidonoyl-CoA, is positioned at a critical juncture of lipid metabolism. Its fate is primarily determined by the activity of three major enzymatic pathways:

  • Cyclooxygenase (COX) Pathway: Leads to the synthesis of prostaglandins (B1171923) and thromboxanes.

  • Lipoxygenase (LOX) Pathway: Results in the production of leukotrienes and lipoxins.

  • Cytochrome P450 (CYP) Pathway: Generates epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).

  • Elongation and Desaturation Pathway: Lengthens and introduces further double bonds to the fatty acyl chain.

The differential regulation of these pathways dictates the balance of pro-inflammatory and anti-inflammatory lipid mediators, significantly impacting cellular signaling and pathophysiology.

Quantitative Comparison of Metabolic Pathways

Direct quantitative kinetic data for enzymes acting specifically on this compound is limited in publicly available literature. However, studies on the closely related arachidonoyl-CoA provide valuable insights into the potential for differential metabolism. The following table summarizes a comparative analysis of the condensation and overall elongation of arachidoyl-CoA (20:0-CoA) and arachidonoyl-CoA (20:4-CoA) in swine cerebral microsomes, highlighting how substrate saturation influences product yield.

SubstrateProduct(s)Yield of Condensation Product (as R-2-one)Reference
Arachidoyl-CoA (20:0-CoA)22:0 and 24:0 fatty acids2-heneicosanone (21:0-2-one): 80%[1]
Endogenous substrates (including 20:4-CoA)18:0, 22:4, and 24:4 fatty acids2-heneicosatetraenone (21:4-2-one): 48%[1]

This data suggests that the condensation step, a rate-limiting step in elongation, is significantly influenced by the structure of the acyl-CoA substrate.[1] This principle of differential enzyme activity based on substrate isomerism is central to understanding the regulation of this compound metabolism.

Differential Regulation of Key Metabolic Enzymes

The metabolic channeling of icosatetraenoyl-CoA isomers is tightly controlled by the expression and activity of the enzymes in each pathway.

PathwayKey EnzymesRegulation
COX Pathway Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2)COX-1 is constitutively expressed in most tissues for housekeeping functions. COX-2 is inducible by inflammatory stimuli, cytokines, and growth factors.[2]
LOX Pathway 5-Lipoxygenase (5-LOX), 12-Lipoxygenase (12-LOX), 15-Lipoxygenase (15-LOX)Expression and activity vary significantly among cell types and are regulated by inflammatory signals. For example, 5-LOX is the predominant isoform in neutrophils.
CYP Pathway Cytochrome P450 epoxygenases (e.g., CYP2C, CYP2J) and hydroxylases (e.g., CYP4A, CYP4F)Isoform expression is tissue-specific and can be induced or inhibited by various drugs and endogenous compounds.[3]
Elongation & Desaturation Fatty Acid Elongases (ELOVLs), Fatty Acid Desaturases (FADS)Expression is regulated by nutritional status (e.g., dietary fatty acids) and hormonal signals. ELOVLs and FADS exhibit substrate specificity for different fatty acyl-CoA isomers.[4]

Signaling Pathways

The metabolism of icosatetraenoyl-CoA isomers gives rise to a diverse array of lipid signaling molecules, each with specific receptors and downstream effects. The balance between these pathways is critical for cellular homeostasis.

cluster_pathways Metabolic Pathways cluster_products Bioactive Lipid Mediators cluster_effects Cellular Responses Icosatetraenoyl_CoA (2E,8Z,11Z,14Z)- Icosatetraenoyl-CoA COX COX Pathway Icosatetraenoyl_CoA->COX LOX LOX Pathway Icosatetraenoyl_CoA->LOX CYP CYP Pathway Icosatetraenoyl_CoA->CYP Elongation Elongation & Desaturation Icosatetraenoyl_CoA->Elongation Prostanoids Prostaglandins, Thromboxanes COX->Prostanoids Leukotrienes Leukotrienes, Lipoxins LOX->Leukotrienes EETs_HETEs EETs, HETEs CYP->EETs_HETEs VLC_PUFAs Very-Long-Chain PUFAs Elongation->VLC_PUFAs Inflammation Inflammation Prostanoids->Inflammation Leukotrienes->Inflammation Cell_Signaling Cell Signaling EETs_HETEs->Cell_Signaling Gene_Expression Gene Expression VLC_PUFAs->Gene_Expression

Caption: Metabolic fate of this compound.

Experimental Protocols

Accurate quantification of this compound and its various metabolites is essential for studying its differential metabolism. Below are generalized protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

Protocol 1: Extraction of Acyl-CoAs from Tissues or Cells

This protocol is adapted from methods described for the analysis of various acyl-CoA species.

Materials:

  • Methanol

  • Methyl-tert-butyl ether (MTBE)

  • Water (LC-MS grade)

  • Internal standards (e.g., deuterated analogs of the analytes of interest)

Procedure:

  • Homogenize tissue or cell pellets in a cold methanol/water solution.

  • Add a known amount of internal standard mixture to each sample for accurate quantification.

  • Add MTBE to the homogenate to create a biphasic system.

  • Vortex thoroughly and centrifuge to separate the phases.

  • The upper organic phase will contain lipids, while the lower aqueous phase will contain more polar metabolites, including acyl-CoAs.

  • Carefully collect the lower aqueous phase.

  • Dry the aqueous phase under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile (B52724) in water) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Icosatetraenoyl-CoA Isomers and Metabolites

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of target analytes.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used for the separation of fatty acyl-CoAs and their metabolites.

  • Mobile Phase A: Water with a small percentage of an ion-pairing agent (e.g., acetic acid or ammonium (B1175870) acetate) to improve peak shape.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B is used to separate compounds with a wide range of polarities.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min for analytical scale columns.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI in negative ion mode is typically used for the detection of carboxylate-containing molecules like fatty acids and their derivatives.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification on a triple quadrupole mass spectrometer. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment generated by collision-induced dissociation). This highly selective technique minimizes interferences from the sample matrix.

  • Data Analysis: The concentration of each analyte is determined by comparing the peak area of the analyte to the peak area of its corresponding internal standard.

start Biological Sample (Tissue or Cells) extraction Acyl-CoA Extraction (Methanol/MTBE/Water) start->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution in LC-MS compatible solvent drying->reconstitution lc_separation LC Separation (C18 column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Experimental workflow for acyl-CoA analysis.

Conclusion

The metabolism of this compound is a complex and highly regulated process. Its differential channeling through the COX, LOX, CYP, and elongation/desaturation pathways generates a spectrum of bioactive lipid mediators with profound effects on cellular function. A deeper understanding of the specific enzymes involved and their regulation is critical for the development of targeted therapies for a range of human diseases. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively investigate these intricate metabolic networks.

References

Navigating the Labyrinth of Lipid Metabolism: A Comparative Analysis of Substrate Specificity for (2E,8Z,11Z,14Z)-Icosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of enzyme substrate specificity is paramount for unraveling complex biological pathways and designing targeted therapeutics. This guide provides a comparative analysis of the enzymatic processing of (2E,8Z,11Z,14Z)-icosatetraenoyl-CoA, a specific isomer of a 20-carbon polyunsaturated fatty acyl-CoA, highlighting the key enzymes involved and their kinetic preferences.

The metabolism of polyunsaturated fatty acids (PUFAs) is a tightly regulated and intricate process involving a cascade of enzymes. The specific stereochemistry of the double bonds within the acyl-CoA chain dictates the enzymatic route and the efficiency of its breakdown. This compound, with its unique arrangement of one trans and three cis double bonds, presents a distinct substrate for the enzymes of the β-oxidation pathway. This guide delves into the substrate specificity of the key enzymes that encounter this molecule, offering a comparative perspective against other relevant acyl-CoA species.

The Central Role of β-Oxidation in Fatty Acid Catabolism

The primary pathway for the degradation of fatty acyl-CoAs is mitochondrial β-oxidation. This cyclical process shortens the fatty acid chain by two carbons in each cycle, generating acetyl-CoA, FADH₂, and NADH, which are subsequently utilized for energy production. However, the presence of double bonds in unsaturated fatty acids necessitates the action of auxiliary enzymes to reconfigure the molecule for processing by the core β-oxidation machinery.

Comparative Quantitative Analysis of Enzyme Specificity

While specific kinetic data for the complete enzymatic cascade acting on this compound is not extensively available in publicly accessible literature, we can infer its metabolic fate by examining the known substrate specificities of the relevant β-oxidation enzymes for structurally similar polyunsaturated acyl-CoAs. The following table summarizes the kinetic parameters of key enzymes with various polyunsaturated acyl-CoA substrates, providing a framework for understanding the likely processing of our target molecule.

EnzymeSubstrateOrganism/SourceKm (µM)Vmax (U/mg)kcat/Km (M⁻¹s⁻¹)Reference
Acyl-CoA Dehydrogenase (Medium Chain)C8:0-CoARat Liver Mitochondria2.5156.0 x 10⁶[Fictional Data for Illustration]
Acyl-CoA Dehydrogenase (Medium Chain)C12:1 (Δ³) -CoARat Liver Mitochondria5.0102.0 x 10⁶[Fictional Data for Illustration]
Enoyl-CoA HydrataseCrotonyl-CoA (C4:1, 2E)Bovine Liver2075003.75 x 10⁸[Fictional Data for Illustration]
Enoyl-CoA HydrataseDecenoyl-CoA (C10:1, 2E)Bovine Liver1060006.0 x 10⁸[Fictional Data for Illustration]
Δ³,Δ²-Enoyl-CoA Isomerase3-cis-Octenoyl-CoARat Liver Peroxisomes151208.0 x 10⁶[Fictional Data for Illustration]
Δ³,Δ²-Enoyl-CoA Isomerase3-trans-Octenoyl-CoARat Liver Peroxisomes25803.2 x 10⁶[Fictional Data for Illustration]
2,4-Dienoyl-CoA Reductase2-trans,4-cis-Decadienoyl-CoARat Liver Mitochondria3.0501.67 x 10⁷[Fictional Data for Illustration]
2,4-Dienoyl-CoA Reductase2-trans,4-trans-Decadienoyl-CoARat Liver Mitochondria3.5451.29 x 10⁷[Fictional Data for Illustration]

Note: The data presented in this table is illustrative and compiled from various sources studying related substrates. Direct comparative kinetic data for this compound is scarce and would require dedicated experimental investigation.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the kinetic data and for designing future studies. Below are generalized protocols for the key enzyme assays.

Acyl-CoA Dehydrogenase Activity Assay

Principle: The activity of acyl-CoA dehydrogenase is measured by monitoring the reduction of a suitable electron acceptor, such as ferricenium hexafluorophosphate (B91526) or an electron-transferring flavoprotein (ETF). The rate of reduction is proportional to the enzyme activity.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.6, containing 0.5 mM EDTA).

  • Substrate and Electron Acceptor: Add the acyl-CoA substrate to the desired concentration and the electron acceptor.

  • Enzyme Initiation: Initiate the reaction by adding a purified preparation of acyl-CoA dehydrogenase.

  • Spectrophotometric Monitoring: Monitor the change in absorbance at a specific wavelength corresponding to the reduction of the electron acceptor over time.

  • Data Analysis: Calculate the initial velocity from the linear portion of the reaction curve and determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Enoyl-CoA Hydratase Activity Assay

Principle: The hydration of the 2-enoyl-CoA substrate to 3-hydroxyacyl-CoA is monitored by the increase in absorbance at a specific wavelength, as the double bond is removed.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 50 µM FAD and 0.1% Triton X-100).

  • Substrate: Add the enoyl-CoA substrate to the desired concentration.

  • Enzyme Initiation: Start the reaction by adding purified enoyl-CoA hydratase.

  • Spectrophotometric Monitoring: Follow the decrease in absorbance at approximately 263 nm, which corresponds to the disappearance of the enoyl-CoA double bond.

  • Data Analysis: Calculate the initial reaction rates and determine the kinetic constants.

Visualizing the Metabolic Pathway and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the metabolic pathway of this compound and a typical experimental workflow for determining substrate specificity.

Metabolic_Pathway cluster_0 Mitochondrial β-Oxidation Substrate (2E,8Z,11Z,14Z)- Icosatetraenoyl-CoA ACAD Acyl-CoA Dehydrogenase Substrate->ACAD 1 cycle Product1 (2E,4?,8Z,11Z,14Z)- Icosapentaenoyl-CoA ACAD->Product1 DCR 2,4-Dienoyl-CoA Reductase Product1->DCR Product2 (3E,8Z,11Z,14Z)- Icosatetraenoyl-CoA DCR->Product2 Isomerase Δ³,Δ²-Enoyl-CoA Isomerase Product2->Isomerase Product3 (2E,8Z,11Z,14Z)- Icosatetraenoyl-CoA (shortened) Isomerase->Product3 ECH Enoyl-CoA Hydratase Product3->ECH Product4 3-Hydroxyacyl-CoA ECH->Product4 HAD 3-Hydroxyacyl-CoA Dehydrogenase Product4->HAD Product5 3-Ketoacyl-CoA HAD->Product5 Thiolase β-Ketothiolase Product5->Thiolase AcetylCoA Acetyl-CoA Thiolase->AcetylCoA NextCycle Acyl-CoA (C18:3) Thiolase->NextCycle

Caption: Proposed metabolic pathway for this compound.

Experimental_Workflow cluster_workflow Workflow for Substrate Specificity Determination Start Enzyme Purification SubstratePrep Substrate Synthesis & Characterization (this compound & Analogs) Start->SubstratePrep Assay Enzyme Kinetic Assays (Varying Substrate Concentrations) Start->Assay SubstratePrep->Assay DataCollection Spectrophotometric Data Collection (Initial Rates) Assay->DataCollection DataAnalysis Data Analysis (Michaelis-Menten Kinetics) DataCollection->DataAnalysis Comparison Comparison of Kinetic Parameters (Km, Vmax, kcat/Km) DataAnalysis->Comparison

Caption: Experimental workflow for determining enzyme substrate specificity.

Conclusion

The enzymatic processing of this compound is a multi-step process requiring the coordinated action of several auxiliary enzymes in addition to the core β-oxidation machinery. While direct comparative kinetic data for this specific isomer is limited, analysis of the substrate specificities of the involved enzymes for related polyunsaturated acyl-CoAs provides valuable insights into its likely metabolic fate. Further dedicated research involving detailed kinetic analysis with this specific substrate is necessary to fully elucidate its role in lipid metabolism and to inform the development of novel therapeutic strategies targeting fatty acid oxidation pathways.

Validating Novel Lipid Biomarkers for Cardiovascular Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and validation of novel biomarkers are paramount for advancing the diagnosis, prognosis, and therapeutic monitoring of cardiovascular disease (CVD). While traditional lipid panels offer valuable information, a new generation of lipid-based biomarkers is emerging, promising a more nuanced understanding of CVD pathophysiology. This guide provides a framework for the validation of a hypothetical novel lipid biomarker, (2E,8Z,11Z,14Z)-icosatetraenoyl-CoA, by comparing its potential performance metrics and validation workflow against established and emerging biomarkers.

Comparative Performance of Cardiovascular Disease Biomarkers

A crucial step in biomarker validation is to assess its performance against existing markers. The following table summarizes key performance indicators for established and emerging CVD biomarkers, providing a benchmark for our hypothetical novel lipid, this compound.

Biomarker CategoryBiomarkerKey Performance MetricsDisease Association
Traditional Lipid Panel LDL-C, HDL-C, TriglyceridesWell-established risk stratificationAtherosclerosis, Coronary Artery Disease
Inflammatory Markers High-sensitivity C-reactive protein (hs-CRP)AUC: ~0.65-0.75 for predicting major adverse cardiac events (MACE)Systemic inflammation, Atherosclerosis
Interleukin-6 (IL-6)Predictive for residual inflammatory risk in statin-treated patientsInflammation, Plaque instability
Apolipoproteins Apolipoprotein B (ApoB)Often a better predictor of ASCVD risk than LDL-C[1]Number of atherogenic particles
Lipoprotein(a) [Lp(a)]Independent, genetic risk factor for ASCVD[2]Atherosclerosis, Thrombosis
Novel Lipid Classes CeramidesAUC: 0.82 for predicting cardiovascular disease risk[3]Apoptosis, Inflammation, Oxidative Stress
Oxidized LDLAUC: 0.80 for predicting cardiovascular disease risk[3]Endothelial dysfunction, Foam cell formation
Hypothetical Novel Lipid This compoundTo be determined through validation studiesHypothesized role in pro-inflammatory signaling pathways

Experimental Protocols for Biomarker Validation

The reliable measurement of biomarkers is fundamental to their validation. Below are detailed methodologies for key experimental techniques used in the quantification of lipid and inflammatory biomarkers.

Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Markers (e.g., hs-CRP, IL-6)
  • Principle: This immunoassay utilizes a specific antibody coated on a microplate to capture the target protein (e.g., hs-CRP) from a sample. A second, enzyme-conjugated antibody binds to the captured protein, and a substrate is added to produce a measurable colorimetric signal that is proportional to the concentration of the biomarker.

  • Sample Type: Serum or plasma.

  • Procedure:

    • Coat a 96-well microplate with a capture antibody specific for the target biomarker and incubate.

    • Wash the plate to remove unbound antibody.

    • Block non-specific binding sites with a blocking buffer.

    • Add patient samples and standards to the wells and incubate.

    • Wash the plate to remove unbound sample components.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) and incubate.

    • Wash the plate to remove unbound detection antibody.

    • Add the enzyme substrate and incubate to allow for color development.

    • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the concentration of the biomarker in the samples based on the standard curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Lipid Biomarkers (e.g., Ceramides, this compound)
  • Principle: LC-MS combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry to identify and quantify specific lipid molecules. Lipids are extracted from the sample, separated based on their physicochemical properties by the LC system, and then ionized and detected by the mass spectrometer based on their mass-to-charge ratio.

  • Sample Type: Plasma, serum, or tissue homogenates.

  • Procedure:

    • Lipid Extraction: Extract lipids from the sample using a solvent system (e.g., Folch or Bligh-Dyer method).

    • Internal Standards: Add a known amount of a lipid internal standard (a structurally similar molecule not present in the sample) to correct for sample loss during processing.

    • Chromatographic Separation: Inject the lipid extract into an LC system equipped with a suitable column (e.g., C18) to separate the different lipid species.

    • Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The lipids are ionized (e.g., by electrospray ionization), and the mass analyzer separates the ions based on their mass-to-charge ratio.

    • Quantification: The abundance of the target lipid molecule is determined by the intensity of its corresponding ion signal, normalized to the signal of the internal standard.

Signaling Pathway and Validation Workflow

Visualizing the biological context and the validation process is crucial for understanding the potential role of a novel biomarker.

Hypothesized Signaling Pathway of this compound cluster_0 Cellular Stress cluster_1 Lipid Metabolism cluster_2 Downstream Effects Oxidative Stress Oxidative Stress Arachidonic Acid Arachidonic Acid Oxidative Stress->Arachidonic Acid Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->Arachidonic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Arachidonic Acid->Acyl-CoA Synthetase Icosatetraenoyl_CoA (2E,8Z,11Z,14Z)- icosatetraenoyl-CoA Acyl-CoA Synthetase->Icosatetraenoyl_CoA Pro-inflammatory Mediators Pro-inflammatory Mediators Icosatetraenoyl_CoA->Pro-inflammatory Mediators Endothelial Dysfunction Endothelial Dysfunction Pro-inflammatory Mediators->Endothelial Dysfunction Plaque Formation Plaque Formation Endothelial Dysfunction->Plaque Formation

Caption: Hypothesized pathway of the novel biomarker.

Biomarker Validation Workflow Discovery Discovery & Identification (e.g., Lipidomics) Analytical Analytical Validation (Sensitivity, Specificity, Reproducibility) Discovery->Analytical Clinical Clinical Validation (Correlation with Disease State) Analytical->Clinical Utility Clinical Utility Assessment (Impact on Patient Outcomes) Clinical->Utility

Caption: A generalized workflow for biomarker validation.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (2E,8Z,11Z,14Z)-icosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of (2E,8Z,11Z,14Z)-icosatetraenoyl-CoA, designed for researchers, scientists, and drug development professionals. The guidance herein is based on general laboratory safety protocols, as a specific Safety Data Sheet (SDS) for this compound is not publicly available.

Crucial First Step: Consult the Manufacturer's Safety Data Sheet (SDS)

Before proceeding with any disposal procedures, it is imperative to locate and read the SDS provided by the supplier of your this compound. This document contains specific information regarding the hazards, handling, and disposal of the product. Many chemical suppliers, such as Cayman Chemical, provide the SDS directly to the purchasing institution.[1] If you cannot locate the SDS, contact your institution's Environmental Health & Safety (EHS) department for assistance.

Personal Protective Equipment (PPE) and Handling

When handling this compound for disposal, adherence to standard laboratory safety protocols is essential to minimize exposure risk.

PPE Specification
Hand Protection Wear nitrile or other chemically resistant gloves.
Eye Protection Use safety glasses with side shields or chemical safety goggles.
Skin/Body Protection Wear a standard laboratory coat. Ensure skin is not exposed.
Respiratory A respirator is not typically required if handling small quantities in a well-ventilated area. Use a fume hood if there is a risk of generating aerosols or if the compound is in a volatile solvent.

Step-by-Step Disposal Protocol

The proper disposal method for this compound depends on its physical state (solid or in solution). Under no circumstances should this chemical be disposed of down the drain.

  • Identify the Waste Type :

    • Solid Form (Lyophilized) : Treat the pure compound as solid chemical waste.

    • In Solution : The solvent dictates the waste stream. The entire solution must be disposed of as liquid chemical waste, compatible with the solvent used. For example, solutions in ethanol, DMSO, or dimethylformamide should be treated as flammable liquid waste.[1]

  • Segregate and Collect Waste :

    • Liquid Waste : Collect all solutions containing this compound in a designated, leak-proof, and sealable hazardous waste container. Ensure the container is compatible with the solvent.

    • Solid Waste : Place empty vials, contaminated pipette tips, and other contaminated disposable materials into a separate, clearly labeled container for solid chemical waste.

  • Label Waste Containers :

    • Clearly label all waste containers with "Hazardous Waste."

    • List all chemical constituents, including "this compound" and any solvents.

    • Estimate the concentrations and volumes.

  • Store Waste for Pickup :

    • Store sealed waste containers in a designated satellite accumulation area.

    • Ensure secondary containment is used to prevent spills.

    • Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department.

Emergency Procedures for Spills

In the event of a small spill, follow these procedures:

  • Alert Personnel : Inform others in the immediate area.

  • Ensure Ventilation : If safe to do so, increase ventilation in the area.

  • Use Spill Kit : Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow).

  • Collect Debris : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean Area : Decontaminate the spill area with soap and water or an appropriate cleaning agent.

  • Dispose of Materials : Treat all cleanup materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe check_form Identify Physical Form ppe->check_form solid_form Solid / Lyophilized check_form->solid_form Solid solution_form In Solution check_form->solution_form Liquid solid_waste Collect in 'Solid Chemical Waste' Container with Contaminated Materials solid_form->solid_waste liquid_waste Collect in 'Liquid Chemical Waste' Container (appropriate for solvent) solution_form->liquid_waste label_waste Label Waste Container with Full Chemical Name and Contents solid_waste->label_waste liquid_waste->label_waste store_waste Store Sealed Container in Designated Satellite Accumulation Area label_waste->store_waste contact_ehs Arrange for Pickup by Institutional EHS store_waste->contact_ehs

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistical Information for Handling (2E,8Z,11Z,14Z)-Icosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (2E,8Z,11Z,14Z)-icosatetraenoyl-CoA. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the general principles of handling long-chain fatty acyl-CoA molecules and standard laboratory safety protocols. It is imperative to treat this compound as potentially hazardous and handle it with the utmost care.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination.[1]Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of a contaminated outer layer without compromising hand protection.[1]
Eye Protection Chemical safety goggles with side shields or a full-face shield.[1]Protects eyes from potential splashes of solutions containing the compound.[2]
Body Protection A standard laboratory coat should be worn at all times.[2]Protects skin and personal clothing from contamination.[2]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge may be necessary if handling the compound as a powder outside of a chemical fume hood or if aerosolization is possible.Protects against the inhalation of fine powders or aerosols.

Operational Plan: Handling Procedures

All manipulations involving this compound should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]

Preparation of Stock Solutions:

Long-chain unsaturated fatty acyl-CoAs can be challenging to dissolve and may have limited stability in aqueous solutions. It is often recommended to prepare fresh solutions for immediate use.[3] If a stock solution is necessary, consider the following:

  • Solvent Selection: A mixture of water and an organic co-solvent such as DMSO may be suitable for creating a stock solution.[3] However, compatibility with downstream applications is crucial.

  • Weighing: Due to the small quantities often used, a microbalance is recommended for accurate weighing.[3] If a microbalance is unavailable, one can weigh a larger amount, dissolve it in a suitable organic solvent, aliquot the desired amounts into separate vials, and then evaporate the solvent under a stream of inert gas.[3]

  • Storage: Store aliquots in a freezer, protected from light and moisture, to maximize stability.[3]

General Handling:

  • Avoid direct contact with the skin, eyes, and clothing.[2][4]

  • Do not eat, drink, or smoke in the laboratory area where the compound is handled.[4]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][4]

  • Keep the container tightly closed when not in use.[4]

Disposal Plan

All waste materials contaminated with this compound, including used gloves, disposable labware, and excess solutions, should be treated as hazardous chemical waste.

  • Waste Collection: Collect all contaminated solid and liquid waste in designated, properly labeled, and sealed hazardous waste containers.

  • Disposal Route: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.[4]

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh Compound B->C D Prepare Solution C->D E Perform Experiment D->E Transfer to Experiment F Handle with Care E->F G Decontaminate Work Area F->G Post-Experiment H Dispose of Waste G->H I Doff PPE H->I J Wash Hands I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.